Nitric Oxide
Beschreibung
Eigenschaften
IUPAC Name |
nitric oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/NO/c1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXSHHQAYIFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NO | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nitric oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitric_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020938 | |
| Record name | Nitric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitric oxide appears as a colorless gas. Noncombustible but accelerates the burning of combustible material. Vapors heavier than air. Very toxic by inhalation and skin absorption. Heating the containers may cause them to rupture violently and rocket., Colorless gas. (Note: Shipped as a nonliquefied compressed gas.) [NIOSH] NO is converted to NO2 spontaneously in air. [ACGIH], Liquid, COLOURLESS COMPRESSED GAS., Colorless gas., Colorless gas. [Note: Shipped as a nonliquefied compressed gas.] | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nitric oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
-241.1 °F at 760 mmHg (EPA, 1998), -151.74 °C, -151.8 °C, -241 °F | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric Oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
5 % (NIOSH, 2023), 7.38 ml/ 100 ml water at 0 °C; 4.6 ml/ 100 ml water at 20 °C; 2.37 ml/ 100 ml water at 60 °C, 3.4 CC/100 CC SULFURIC ACID, 26.6 CC/100 CC ALCOHOL, SOL IN CARBON DISULFIDE, IRON SULFATE, Solubility in water, ml/100ml at 0 °C: 7.4, 5% | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric Oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.27 at -238.36 °F (EPA, 1998) - Denser than water; will sink, 1.27 AT -150.2 °C, LIQ, 1.27 at -238.36 °, 1.04(relative gas density) | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.04 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.04 (AIR= 1), Relative vapor density (air = 1): 1.04, 1.04 | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
26000 mmHg at 68 °F (EPA, 1998), 45600 MM HG AT -94.8 °C, 34.2 atm | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
COLORLESS GAS; BLUE LIQ, BLUISH-WHITE SNOW WHEN SOLID, Brown at high concn in air | |
CAS No. |
10102-43-9 | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitric Oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nitric oxide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/nitric-oxide-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Nitrogen oxide (NO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitrogen monoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31C4KY9ESH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitric oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-262.5 °F (EPA, 1998), -163.6 °C, -263 °F | |
| Record name | NITRIC OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric Oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NITRIC OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nitric oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NITRIC OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NITRIC OXIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/20 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric oxide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Technical Guide to Nitric Oxide Synthase Isoforms: Structure, Function, and Therapeutic Targeting
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. This gaseous transmitter regulates a vast array of biological processes, from vascular homeostasis and neurotransmission to immune responses. The synthesis of NO is meticulously controlled by a family of enzymes known as this compound Synthases (NOS). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in a five-electron oxidation reaction.[1]
In mammals, three distinct isoforms of NOS have been identified, each encoded by a separate gene: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] While they all produce NO, their unique structural features, cellular and subcellular localizations, regulatory mechanisms, and kinetic properties dictate their specialized roles. Understanding these isoform-specific characteristics is paramount for developing targeted therapeutic strategies that can selectively modulate NO production in various disease states, such as neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.
This technical guide provides an in-depth exploration of the three NOS isoforms, presenting their core molecular features, signaling pathways, and comparative kinetics. It further details common experimental protocols for their study, offering a comprehensive resource for professionals in biomedical research and drug development.
Chapter 1: The this compound Synthase Isoforms
All NOS isoforms are complex homodimeric proteins that function as bidomain enzymes.[2] Each monomer consists of a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin (CaM) binding motif.[3] The reductase domain houses binding sites for NADPH, Flavin Adenine Dinucleotide (FAD), and Flavin Mononucleotide (FMN) and shares homology with cytochrome P450 reductase.[3] The oxygenase domain contains binding sites for the substrate L-arginine, the cofactor tetrahydrobiopterin (B1682763) (BH4), and a prosthetic heme group.[2] Electron transfer from NADPH in the reductase domain of one monomer to the heme in the oxygenase domain of the other is a critical step for catalysis and is regulated by CaM binding.[2]
Neuronal this compound Synthase (nNOS or NOS1)
Structure and Localization: nNOS (approx. 160 kDa) is primarily expressed in the central and peripheral nervous systems.[4][5] A unique feature of nNOS is its N-terminal PDZ domain, which facilitates protein-protein interactions, anchoring the enzyme to specific subcellular locations, such as postsynaptic densities through its interaction with Post-Synaptic Density protein 95 (PSD-95).[2] This precise localization is crucial for its role in synaptic signaling.
Function: As a neurotransmitter, nNOS-derived NO is involved in synaptic plasticity, learning, and memory. In the central nervous system, it mediates the long-term regulation of synaptic transmission.[2] In the periphery, it functions in smooth muscle relaxation and vasodilation via nitrergic nerves, playing a key role in processes like penile erection.[2]
Regulation: nNOS is a Ca²⁺/calmodulin-dependent enzyme.[2][6] Its activity is triggered by an influx of Ca²⁺ into the neuron, often following the activation of N-methyl-D-aspartate (NMDA) receptors.[4] The binding of the Ca²⁺/CaM complex initiates the flow of electrons required for NO synthesis, resulting in rapid, transient bursts of NO production.[7]
Inducible this compound Synthase (iNOS or NOS2)
Structure and Localization: iNOS (approx. 130 kDa) is largely cytosolic and, unlike its counterparts, is not typically present in resting cells.[4][5] Its expression is induced in various cell types, most notably macrophages and immune cells, in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α).[2][6]
Function: Once expressed, iNOS produces large, sustained amounts of NO (nanomolar range) that serve as a key component of the innate immune response.[4] This high-output NO has cytostatic and cytotoxic effects on pathogens and tumor cells.[2] However, the prolonged and excessive production of NO by iNOS is also implicated in the pathophysiology of chronic inflammatory diseases and septic shock.[2]
Regulation: The primary regulation of iNOS is at the transcriptional level, involving transcription factors like NF-κB and STAT1.[6] A key distinction is its regulation by calmodulin. iNOS binds CaM with such high affinity that it remains active even at basal intracellular Ca²⁺ concentrations, rendering its activity essentially Ca²⁺-independent once the protein is expressed.[2][6]
Endothelial this compound Synthase (eNOS or NOS3)
Structure and Localization: eNOS (approx. 135 kDa) is predominantly expressed in vascular endothelial cells.[4][5] It possesses a unique N-terminal sequence that undergoes dual fatty acylation (myristoylation and palmitoylation), which targets the enzyme to the caveolae of the plasma membrane and the Golgi apparatus.[4][8]
Function: eNOS is the primary source of NO in the vasculature, where it plays a critical role in maintaining cardiovascular health.[2] eNOS-derived NO diffuses to adjacent smooth muscle cells, causing vasodilation and regulating blood pressure.[2] It also possesses anti-atherosclerotic properties, including the inhibition of platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[4]
Regulation: Like nNOS, eNOS is a Ca²⁺/calmodulin-dependent enzyme, activated by stimuli that increase intracellular Ca²⁺, such as acetylcholine (B1216132) and bradykinin. Its activity is also regulated by mechanical forces, specifically the shear stress exerted by blood flow.[4] Furthermore, eNOS activity is modulated by post-translational modifications, including phosphorylation by the kinase Akt, which can enhance its activity in a Ca²⁺-independent manner.[2]
Chapter 2: Signaling Pathways
The activation of each NOS isoform is governed by distinct signaling cascades, leading to specific physiological outcomes.
nNOS Signaling Pathway
In the central nervous system, a primary pathway for nNOS activation is initiated by glutamatergic neurotransmission.
Caption: nNOS activation pathway in a postsynaptic neuron.
iNOS Signaling Pathway
The expression of iNOS is a hallmark of the inflammatory response in cells like macrophages, triggered by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.
Caption: Transcriptional induction and activity of iNOS in a macrophage.
eNOS Signaling Pathway
In endothelial cells, eNOS is activated by both chemical agonists and mechanical forces, leading to vasodilation.
Caption: Dual activation pathways of eNOS in an endothelial cell.
Chapter 3: Comparative Analysis
While all isoforms catalyze the same fundamental reaction, their functional differences are rooted in distinct kinetic properties and sensitivities to inhibitors.
Summary of Isoform Properties
| Feature | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) |
| Molecular Mass | ~160 kDa[4][5] | ~130 kDa[4][5] | ~135 kDa[4][5] |
| Primary Location | Neurons (CNS, PNS)[2] | Macrophages, immune cells[2] | Endothelial cells[2] |
| Subcellular Locus | Cytosol, Postsynaptic Density | Cytosol | Plasma membrane (caveolae), Golgi[4][8] |
| Expression | Constitutive[6] | Inducible (by cytokines, LPS)[6] | Constitutive[6] |
| Regulation | Ca²⁺/Calmodulin dependent[2][6] | Transcriptional; Ca²⁺-independent[2][6] | Ca²⁺/Calmodulin dependent; Shear stress; Phosphorylation[2] |
| NO Output | Low, pulsatile (picomolar)[4][7] | High, sustained (nanomolar)[4] | Low, transient (picomolar)[4] |
| Primary Function | Neurotransmission, synaptic plasticity[2] | Immune defense, inflammation[2] | Vasodilation, cardiovascular protection[2] |
Comparative Kinetic Parameters
The Michaelis constant (Kₘ) for the substrate L-arginine reflects the affinity of the enzyme for its substrate. While values can vary based on experimental conditions, general ranges highlight isoform differences.
| Parameter | nNOS | iNOS | eNOS |
| Kₘ for L-Arginine (µM) | 1.3 - 14[9] | 2.2 - 32[9] | 0.9 - 5.0[9] |
| Kₘ for O₂ (µM) | High (less sensitive to low O₂)[10] | Low (more sensitive to low O₂)[10] | Intermediate[10] |
| Vₘₐₓ (Activity Rate) | High catalytic speed[7][11] | Slower catalytic turnover per molecule, but high output due to massive expression | Slower, sustained activity[7] |
Note: Kₘ values are compiled ranges from multiple species (human, murine, rat, bovine) and experimental systems, leading to variability.[9]
Comparative Inhibitor Sensitivity
Developing isoform-selective inhibitors is a major goal in pharmacology. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for comparing inhibitor potency and selectivity.
| Inhibitor | nNOS | iNOS | eNOS | Selectivity Profile |
| L-NAME | Kᵢ: 15 nM (bovine)[12] | Kᵢ: 4.4 µM (murine)[12] | Kᵢ: 39 nM (human)[12] | Non-selective, potent on n/eNOS |
| L-NMMA | IC₅₀: 4.1 µM | IC₅₀: ~10-20 µM | IC₅₀: ~5-10 µM | Non-selective |
| 7-Nitroindazole (7-NI) | IC₅₀: 0.47 µM (rat)[2] | IC₅₀: 91 µM (murine)[2] | IC₅₀: 0.7 µM (bovine)[2] | Preferential for nNOS |
| 3-Br-7-Nitroindazole | IC₅₀: 0.17 µM (rat)[7] | IC₅₀: 0.29 µM (rat)[7] | IC₅₀: 0.86 µM (bovine)[7] | Potent nNOS/iNOS inhibitor |
| S-Ethylisothiourea | IC₅₀: ~100-200 nM | IC₅₀: 160 nM (human) | IC₅₀: 1300 nM (human) | Potent, relatively iNOS-selective |
| 1400W | IC₅₀: > 100 µM | Kᵢ: 7 nM | IC₅₀: > 100 µM | Highly selective for iNOS |
Note: Values can vary significantly based on species, whether the full-length enzyme or an oxygenase domain is used, and assay conditions.
Chapter 4: Experimental Methodologies
Accurate assessment of NOS activity and expression is fundamental to research in this field. This chapter details common protocols for key assays.
Measurement of NOS Activity: Griess Assay
This colorimetric assay indirectly measures NOS activity by quantifying nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO. It is well-suited for samples from cell culture media.
Principle: NO produced by NOS is rapidly oxidized to nitrite and nitrate (B79036). Nitrate can be reduced to nitrite. The total nitrite is then detected by the Griess reaction, where it reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, which is measured spectrophotometrically at ~540 nm.
Detailed Protocol:
-
Sample Collection: Collect cell culture supernatant. If samples contain high protein concentrations (e.g., serum), deproteinize using a 10 kDa MW cut-off filter or zinc sulfate (B86663) precipitation.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), nitrate must be converted to nitrite. Incubate 50 µL of sample with nitrate reductase and its cofactor (e.g., NADPH) for 30 minutes at 37°C.
-
Standard Curve Preparation: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in the same medium as the samples.
-
Griess Reaction:
-
Pipette 50-100 µL of standards and samples into a 96-well plate.
-
Add 50 µL of Sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (e.g., 0.1% in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Measurement: Read the absorbance at 520-550 nm within 30 minutes using a microplate reader.
-
Calculation: Determine the nitrite concentration in samples by interpolating from the standard curve.
Caption: Experimental workflow for the Griess Assay.
Measurement of NOS Activity: L-Citrulline Conversion Assay
This radiometric assay is a more direct and highly specific method for measuring NOS activity in tissue homogenates or with purified enzymes.
Principle: The assay measures the stoichiometric conversion of radiolabeled L-arginine (e.g., L-[³H]arginine or L-[¹⁴C]arginine) to radiolabeled L-citrulline. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin (e.g., Dowex 50W), and the radioactivity of the eluted L-citrulline is quantified by liquid scintillation counting.
Detailed Protocol:
-
Sample Preparation: Homogenize tissues or cells in an appropriate buffer (e.g., HEPES with protease inhibitors). Centrifuge to obtain a clear lysate (supernatant). Determine protein concentration.
-
Reaction Cocktail Preparation: Prepare a reaction mix containing assay buffer, NADPH, Ca²⁺, calmodulin (for cNOS), required cofactors (FAD, FMN, BH4), and radiolabeled L-arginine. Keep on ice.
-
Assay Initiation:
-
Add 25-50 µg of lysate protein to a microcentrifuge tube.
-
For background control, add a NOS inhibitor (e.g., L-NAME) to a parallel set of tubes.
-
Initiate the reaction by adding the reaction cocktail.
-
-
Incubation: Incubate the reaction tubes for 15-60 minutes at 37°C. Incubation time depends on the expected enzyme activity.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., HEPES buffer with EDTA to chelate Ca²⁺).
-
Separation:
-
Prepare small columns with a cation-exchange resin (e.g., Dowex 50WX-8, Na⁺ form).
-
Apply the entire reaction mixture to the column.
-
The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.
-
-
Quantification: Collect the eluate containing L-[³H]citrulline into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate specific NOS activity (e.g., in pmol citrulline/min/mg protein) after subtracting the background counts from the inhibitor-treated samples.
Detection of NOS Isoforms: Western Blot
Western blotting allows for the identification and semi-quantification of specific NOS isoform proteins in a complex sample based on their molecular weight.
Detailed Protocol:
-
Protein Extraction: Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration (e.g., BCA assay).
-
SDS-PAGE: Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using electroblotting (wet or semi-dry transfer).
-
Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the NOS isoform of interest (e.g., anti-nNOS, anti-iNOS, or anti-eNOS) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. The target protein will appear as a band at its specific molecular weight.
Localization of NOS Isoforms: Immunohistochemistry (IHC)
IHC is used to visualize the distribution and localization of a specific NOS isoform within a tissue section.
Detailed Protocol:
-
Tissue Preparation: Fix the tissue (e.g., with 4% paraformaldehyde), embed it in paraffin (B1166041), and cut thin sections (4-5 µm) onto microscope slides. For some antibodies, frozen sections may be required.
-
Deparaffinization and Rehydration: If using paraffin-embedded tissue, remove the paraffin with xylene and rehydrate the sections through a graded series of ethanol (B145695) washes.
-
Antigen Retrieval: Unmask the antigenic sites, often by heating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Permeabilization & Blocking: Permeabilize the tissue with a detergent (e.g., Triton X-100 in PBS) and block endogenous peroxidase activity (if using an HRP-based detection system) with hydrogen peroxide. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Apply the primary antibody specific to the target NOS isoform, diluted in blocking buffer, and incubate (e.g., for several hours at room temperature or overnight at 4°C).
-
Washing: Wash slides with buffer (e.g., PBS) to remove unbound primary antibody.
-
Secondary Antibody & Detection:
-
Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC method).
-
Alternatively, use a polymer-based detection system with an HRP-conjugated secondary antibody.
-
-
Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which is converted by HRP into a brown, insoluble precipitate at the site of the antigen.
-
Counterstaining: Lightly stain the tissue with a counterstain (e.g., hematoxylin) to visualize cell nuclei and provide anatomical context.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and permanently mount with a coverslip.
-
Microscopy: Visualize the stained tissue section under a light microscope. The brown precipitate indicates the location of the target NOS isoform.
Conclusion and Future Perspectives
The three this compound synthase isoforms—nNOS, iNOS, and eNOS—are distinct in their regulation, localization, and kinetics, enabling them to orchestrate the diverse and specific roles of this compound throughout the body. While nNOS and eNOS produce low, transient levels of NO for signaling in the nervous and cardiovascular systems, iNOS generates a high-output, sustained flux of NO as a potent weapon in the immune arsenal.
For researchers and drug development professionals, a deep, mechanistic understanding of these differences is critical. The development of isoform-selective inhibitors continues to be a major objective, holding therapeutic promise for a wide range of disorders. Highly selective iNOS inhibitors could offer new treatments for chronic inflammatory diseases and sepsis, while selective nNOS inhibitors may provide neuroprotection in conditions like stroke and neurodegeneration without the cardiovascular side effects associated with non-selective NOS inhibition. Conversely, strategies to enhance eNOS activity are actively being pursued for the treatment of hypertension and atherosclerosis.
The continued application of the robust experimental methodologies detailed in this guide, coupled with advances in structural biology and kinetic modeling, will undoubtedly fuel further discoveries. Future research will likely focus on the nuanced roles of post-translational modifications, the complexities of NOS protein-protein interaction networks, and the development of novel therapeutic modalities that can precisely titrate the activity of specific NOS isoforms, thereby harnessing the full therapeutic potential of this compound signaling.
References
- 1. This compound synthase - Wikipedia [en.wikipedia.org]
- 2. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Metabolism via Arginase or this compound Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 5. Real-time visualization of distinct this compound generation of this compound synthase isoforms in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine-Based Inhibitors of this compound Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of neuronal and endothelial isoforms of this compound synthase in stably transfected HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unimedizin-mainz.de [unimedizin-mainz.de]
The Enzymatic Synthesis of Nitric Oxide from L-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a simple diatomic molecule, is a critical signaling molecule in a vast array of physiological and pathophysiological processes.[1][2] Its production is catalyzed by a family of enzymes known as this compound synthases (NOS), which convert the amino acid L-arginine into NO and L-citrulline.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core biochemistry, kinetic properties of the NOS isoforms, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.
The this compound Synthase (NOS) Family of Enzymes
There are three main isoforms of NOS, each encoded by a distinct gene and exhibiting unique regulatory properties and tissue distribution.[5][6]
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[5] Its activity is regulated by calcium and calmodulin.[7]
-
Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by immunological stimuli such as cytokines and microbial products.[5][6] Once expressed, it produces large, sustained amounts of NO as part of the immune response.[5]
-
Endothelial NOS (eNOS or NOS3): Predominantly located in the vascular endothelium, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and platelet aggregation.[5][8] Similar to nNOS, its activity is dependent on calcium and calmodulin.[7]
The Enzymatic Reaction
All three NOS isoforms catalyze a complex five-electron oxidation of one of the guanidino nitrogens of L-arginine.[6] The overall reaction is a two-step process:
-
Hydroxylation of L-arginine: L-arginine is first hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA).[7]
-
Oxidation of NOHA: NOHA is then oxidized to yield this compound and L-citrulline.[7]
The reaction requires molecular oxygen (O₂) and reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as co-substrates.[5] Additionally, several cofactors are essential for NOS activity, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[5] Calmodulin is a key regulatory protein for nNOS and eNOS.[7]
The overall stoichiometry of the reaction is:
2 L-arginine + 3 NADPH + 3 H⁺ + 4 O₂ ⇌ 2 L-citrulline + 2 this compound + 4 H₂O + 3 NADP⁺[6]
Quantitative Data
The kinetic parameters of the NOS isoforms can vary depending on the species, experimental conditions, and whether the enzyme is in a purified or cellular context. The following tables summarize some of the reported quantitative data.
| Parameter | nNOS (neuronal) | iNOS (inducible) | eNOS (endothelial) | Reference(s) |
| Subunit Molecular Weight | ~160 kDa | ~130 kDa | ~135 kDa | [5] |
| Optimal pH | 7.0 - 7.5 | ~7.4 | ~7.4 | [9] |
| Optimal Temperature | 37°C (in many assays) | 37°C (in many assays) | 37°C (in many assays) | [10][11] |
| Ca²⁺ Dependence | Yes (EC₅₀: 200-400 nM) | No (binds CaM at <40 nM Ca²⁺) | Yes (EC₅₀: 200-400 nM) | [7] |
| Substrate/Cofactor | Parameter | nNOS | iNOS | eNOS | Reference(s) |
| L-Arginine | Kₘ (µM) | 1.5 - 14 | 2.2 - 32 | 0.9 - 5.0 | [12] |
| Vₘₐₓ (nmol/min/mg) | 180 (at 45°C) | 54 (at 40°C) | 192 | [10][13] | |
| kcat (s⁻¹) | ~2.5 | ~1.6 | ~1.1 | ||
| NADPH | Kₘ (µM) | ~1 | ~4 | ~0.5 | |
| Vₘₐₓ (nmol/min/mg) | Varies | Varies | Varies | ||
| kcat (s⁻¹) | Varies | Varies | Varies |
Note: Kinetic values, especially Vₘₐₓ and kcat, can show significant variation in the literature due to different assay conditions and enzyme preparations. The values presented here are representative examples.
Signaling Pathways
This compound produced by NOS isoforms initiates a variety of signaling cascades. One of the most well-characterized pathways is the activation of soluble guanylate cyclase (sGC).
Experimental Protocols
Purification of Recombinant His-tagged NOS Isoforms from E. coli
This protocol provides a general framework for the purification of His-tagged NOS isoforms. Optimization may be required for each specific isoform and expression construct.
1. Cell Lysis
-
Resuspend the frozen E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, and a protease inhibitor cocktail). Use approximately 5 mL of buffer per gram of cell paste.
-
Lyse the cells by sonication on ice. Perform short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-tagged NOS.
2. Affinity Chromatography
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with Lysis Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with Wash Buffer (Lysis Buffer containing 20 mM imidazole) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the His-tagged NOS from the column using Elution Buffer (Lysis Buffer containing 250 mM imidazole). Collect fractions.
3. Buffer Exchange and Storage
-
Identify the fractions containing the purified NOS by SDS-PAGE and Coomassie blue staining.
-
Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Determine the protein concentration using a method such as the Bradford assay.
-
Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.
Measurement of NOS Activity: The Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
1. Reagents
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Nitrate Reductase and its necessary cofactors (if measuring total NOx).
-
Sodium nitrite standard solutions (for generating a standard curve).
2. Procedure
-
Sample Preparation: Collect the experimental samples (e.g., cell culture supernatant, tissue homogenate). If necessary, deproteinize the samples.
-
Nitrate Reduction (Optional): To measure total NOx (nitrite + nitrate), incubate the samples with nitrate reductase and its cofactors according to the manufacturer's instructions to convert nitrate to nitrite.
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.
-
Griess Reaction: a. To 100 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B. d. Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of NOS Activity: The Citrulline Assay
This assay measures the conversion of radiolabeled L-arginine to L-citrulline.
1. Reagents
-
[³H]-L-arginine or [¹⁴C]-L-arginine.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, and other necessary cofactors).
-
Stop buffer (e.g., 20 mM sodium acetate, pH 5.5, containing 2 mM EDTA).
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in water.
2. Procedure
-
Prepare a reaction mixture containing the reaction buffer, NOS enzyme (or cell/tissue lysate), and all necessary cofactors except the radiolabeled substrate.
-
Initiate the reaction by adding [³H]-L-arginine or [¹⁴C]-L-arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Stop buffer.
-
Apply the reaction mixture to a column containing the Dowex resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.
-
Collect the eluate containing the [³H]-L-citrulline.
-
Quantify the amount of radioactivity in the eluate using a scintillation counter.
-
Calculate the NOS activity based on the amount of radiolabeled citrulline produced.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing NOS activity.
Conclusion
The enzymatic synthesis of this compound by NOS isoforms is a fundamental biological process with far-reaching implications in health and disease. A thorough understanding of the underlying biochemistry, kinetics, and regulatory mechanisms is paramount for researchers and drug development professionals. This technical guide provides a solid foundation of knowledge and practical experimental protocols to aid in the investigation of this critical signaling pathway.
References
- 1. Phosphorylation Controls Endothelial Nitric-oxide Synthase by Regulating Its Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyl terminus of inducible this compound synthase. Contribution to NADPH binding and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and Kinetics of Inducible this compound Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Endothelial NOS - Wikipedia [en.wikipedia.org]
- 9. Interaction of the endothelial this compound synthase with the CAT-1 arginine transporter enhances NO release by a mechanism not involving arginine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Arginine-Based Inhibitors of this compound Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic Characterization of Five Key Kinetic Parameters that Define Neuronal this compound Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Non-Enzymatic Nitric Oxide Production: Pathways, Protocols, and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. While the enzymatic production of NO by this compound synthases (NOS) has been extensively studied, a growing body of evidence highlights the significance of non-enzymatic pathways in generating this crucial molecule. These alternative routes, often prominent under specific physiological conditions such as hypoxia and acidosis, offer a complementary mechanism for NO homeostasis and represent a promising area for therapeutic intervention.
This technical guide provides a comprehensive overview of the core non-enzymatic pathways of this compound production. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical mechanisms, detailed experimental protocols for their investigation, and insights into the downstream signaling cascades initiated by non-enzymatically generated NO.
Core Non-Enzymatic Pathways of this compound Production
Two primary non-enzymatic pathways contribute to the endogenous production of this compound: the reduction of nitrite (B80452) and the decomposition of S-nitrosothiols.
The Nitrate-Nitrite-Nitric Oxide Pathway
This pathway involves the sequential reduction of nitrate (B79036) (NO₃⁻) to nitrite (NO₂⁻) and then to this compound. It is particularly significant as a source of NO in environments where NOS activity is limited, such as in hypoxic or acidic conditions.[1]
Mechanism:
-
Dietary Nitrate to Salivary Nitrite: Dietary nitrate, abundant in green leafy vegetables, is absorbed in the upper gastrointestinal tract and concentrates in the salivary glands.[2] Commensal bacteria on the dorsal surface of the tongue reduce this nitrate to nitrite.
-
Nitrite Reduction in the Stomach: Swallowed saliva delivers nitrite to the acidic environment of the stomach, where it is protonated to form nitrous acid (HNO₂). This unstable intermediate can then decompose to generate various nitrogen oxides, including this compound.
-
Systemic Nitrite Reduction: A portion of the nitrite is absorbed into the circulation and can be reduced to NO in various tissues and the bloodstream, a process enhanced by hypoxia and acidosis.[1][3] This reduction can be facilitated by several molecules, including deoxygenated hemoglobin, myoglobin, xanthine (B1682287) oxidase, and ascorbate (B8700270) (Vitamin C).[4]
Factors Influencing the Nitrate-Nitrite-NO Pathway:
-
pH: The reduction of nitrite to NO is highly pH-dependent, with acidic conditions significantly accelerating the reaction rate.[5][6] A one-unit decrease in pH from 7.0 to 6.0 can increase NO generation by approximately 12- to 13-fold in liver and heart tissues, respectively.[1]
-
Reducing Agents: Ascorbate acts as a potent reducing agent, directly converting nitrite to this compound.[7][8] This reaction is also pH-dependent, with enhanced NO production at lower pH values.[8]
-
Oxygen Tension: Hypoxia promotes the reduction of nitrite to NO, making this pathway a crucial backup system for NO production during ischemic events.[3]
Quantitative Data on the Nitrate-Nitrite-NO Pathway
| Parameter | Value | Reference |
| Whole-body NO Production (NOS-dependent) | ~1000 µmol/day | [1][2] |
| Whole-body NO Production (Nitrate-Nitrite-NO pathway) | ~85-100 µmol/day (<10% of total) | [1][2][9] |
| Dietary Nitrate Conversion to Salivary Nitrite | ~5% of ingested nitrate | [1][2] |
| Increase in NO Generation with pH Decrease (pH 7.0 to 6.0) | ~12-fold (liver), ~13-fold (heart) | [1] |
| NO Generation Rate from Nitrite (10 µM) in Tissues | 73.2 pmol/s (liver), 46.8 pmol/s (heart) | [3] |
| Nitrite Conversion to NO with Ascorbate | 60-90% | [10] |
Decomposition of S-Nitrosothiols (RSNOs)
S-nitrosothiols are formed by the reaction of this compound with thiol groups and serve as endogenous reservoirs of NO. Their decomposition, releasing this compound, can occur through several mechanisms.[11]
Mechanisms of Decomposition:
-
Homolytic Cleavage (Thermolysis and Photolysis): The S-N bond in RSNOs is relatively weak and can be cleaved by heat or light to produce a thiyl radical and this compound.[11]
-
Catalysis by Transition Metal Ions: Copper ions (Cu⁺ and Cu²⁺) are potent catalysts for the decomposition of S-nitrosothiols to NO and the corresponding disulfide.[4][12][13] The reduced form, Cu⁺, is more effective.[11] Reducing agents like ascorbate can enhance this process by reducing Cu²⁺ to Cu⁺.[11]
-
Transnitrosation: The nitroso group can be transferred from one thiol to another, a process known as transnitrosation. This can lead to the formation of a less stable RSNO, which then rapidly decomposes to release NO.[11]
Quantitative Data on S-Nitrosothiol Decomposition
| Parameter | Value | Reference |
| Yield of NO from RSNO Decomposition (Oxygen Excluded) | >70% for some RSNOs | [4] |
| Rate Constant for GSNO reaction with Cu⁺(aq) | (9.4 ± 2.0) × 10⁷ dm³ mol⁻¹ s⁻¹ | [13] |
Experimental Protocols for Measuring Non-Enzymatic NO Production
Accurate quantification of non-enzymatically produced this compound and its precursors is crucial for understanding their physiological roles. Several well-established methods are available, each with its own advantages and limitations.
Chemiluminescence Detection of this compound
This is considered the most sensitive and specific method for the direct measurement of NO gas.[14][15]
Principle:
This compound reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[15][16]
Detailed Protocol:
-
System Setup:
-
Turn on the this compound analyzer (NOA) and allow it to stabilize according to the manufacturer's instructions.[14][17]
-
Connect an inert gas supply (e.g., nitrogen or argon) to a purge vessel. This gas will be used to carry the generated NO from the sample to the NOA.[15]
-
Prepare a deoxygenated reaction buffer (e.g., phosphate-buffered saline, pH 7.4).[17]
-
-
Calibration:
-
Generate a standard curve using a known concentration of an NO donor (e.g., DETA-NONOate).[14] Prepare serial dilutions of the standard in the deoxygenated buffer.
-
Inject known volumes of the standards into the purge vessel and record the corresponding signal from the NOA.
-
Plot the signal intensity versus the NO concentration to create a calibration curve.
-
-
Sample Measurement:
-
Add the biological sample (e.g., tissue homogenate, cell culture supernatant) to the purge vessel containing the deoxygenated buffer.
-
Initiate the non-enzymatic NO production by adding the appropriate stimulus (e.g., nitrite and ascorbate, or an S-nitrosothiol and copper ions).
-
Continuously monitor and record the signal from the NOA.
-
-
Data Analysis:
-
Calculate the concentration of NO in the sample by comparing its signal to the calibration curve.
-
Griess Assay for Nitrite Quantification
The Griess assay is a simple and cost-effective colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.[18][19][20]
Principle:
The Griess reaction involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.
Detailed Protocol:
-
Reagent Preparation:
-
Griess Reagent A: 0.1% (w/v) N-(1-naphthyl)ethylenediamine in deionized water.
-
Griess Reagent B: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 mM) and perform serial dilutions to create a standard curve (e.g., 0-100 µM).[18]
-
-
Sample Preparation:
-
Plasma/Serum: Deproteinize samples using a 10 kDa molecular weight cut-off filter to prevent interference.[18][21]
-
Urine: Dilute samples (e.g., 1:10) with deionized water.[19]
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge to remove debris, and collect the supernatant.[21]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of standards and samples to individual wells.
-
Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[20]
-
Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[20]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank (reagents only) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.[17]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy for NO Detection
EPR (also known as Electron Spin Resonance, ESR) is a highly specific technique for detecting and characterizing molecules with unpaired electrons, such as this compound.
Principle:
Direct detection of NO in biological systems is challenging due to its short half-life and low concentrations. Therefore, EPR detection of NO typically involves "spin trapping," where NO reacts with a spin trap to form a more stable paramagnetic adduct that can be readily detected by EPR. Iron-dithiocarbamate complexes, such as Fe²⁺(DETC)₂, are commonly used spin traps for NO.
Detailed Protocol:
-
Spin Trap Preparation:
-
Prepare a solution of the spin trap, for example, by dissolving diethyldithiocarbamate (B1195824) (DETC) and ferrous sulfate (B86663) (FeSO₄) in a buffer.
-
-
Sample Preparation and Incubation:
-
Incubate the biological sample (e.g., cells, tissue homogenate) with the spin trap solution.
-
Initiate non-enzymatic NO production.
-
The generated NO will react with the Fe²⁺(DETC)₂ complex to form the stable NO-Fe²⁺(DETC)₂ adduct.
-
-
EPR Measurement:
-
Transfer the sample to an EPR tube and freeze it in liquid nitrogen to stabilize the adduct.
-
Record the EPR spectrum at a low temperature (e.g., 77 K). The NO-Fe²⁺(DETC)₂ adduct gives a characteristic triplet signal.
-
-
Quantification:
-
The intensity of the EPR signal is proportional to the concentration of the NO adduct. Quantification can be achieved by comparing the signal intensity of the sample to that of a standard with a known concentration of the NO adduct.
-
Signaling Pathways of Non-Enzymatically Produced this compound
This compound generated through non-enzymatic pathways can activate the same downstream signaling cascades as enzymatically produced NO. The primary signaling pathway involves the activation of soluble guanylate cyclase (sGC).
The NO-sGC-cGMP Pathway:
-
sGC Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[22]
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[23]
-
Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a range of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[23][24]
Conclusion
The non-enzymatic production of this compound represents a vital, complementary system to the classical NOS-dependent pathways. The nitrate-nitrite-NO pathway and the decomposition of S-nitrosothiols ensure NO availability in diverse physiological settings, particularly under conditions of low oxygen tension and acidic pH. A thorough understanding of these pathways, coupled with robust experimental methodologies for their investigation, is paramount for researchers and clinicians seeking to unravel the complex biology of this compound and harness its therapeutic potential. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for advancing research in this exciting and rapidly evolving field.
References
- 1. Quantitative aspects of this compound production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative aspects of this compound production from nitrate and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Production from Nitrite Occurs Primarily in Tissues Not in the Blood: CRITICAL ROLE OF XANTHINE OXIDASE AND ALDEHYDE OXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysis by Cu2+ of this compound release from S-nitrosothiols (RSNO) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pH-dependent changes of this compound, peroxynitrite, and reactive oxygen species in hepatocellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of ascorbic acid to inhibit nitrosation: kinetic and mass transfer considerations for an in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Feasibility of controlled this compound generation via ascorbate induced chemical reduction of nitrite ions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01980F [pubs.rsc.org]
- 11. Mechanism of this compound release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Video: Chemiluminescence-based Assays for Detection of this compound and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 15. Analytical Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horiba.com [horiba.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. bioquochem.com [bioquochem.com]
- 22. This compound as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: this compound Signaling Pathway [jove.com]
- 24. anygenes.com [anygenes.com]
A Technical Guide to the Downstream Targets of Nitric Oxide/cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the core downstream signaling pathways activated by cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger produced in response to nitric oxide (NO). It details the primary effector molecules, their mechanisms of action, and the experimental methodologies used to elucidate their functions.
Overview of the NO/cGMP Signaling Pathway
The this compound (NO)/cGMP signaling cascade is a fundamental signal transduction system in mammals, regulating a vast array of physiological processes including smooth muscle relaxation, platelet aggregation, and neural communication[1][2][3]. The pathway is initiated when NO, a diffusible gas, is synthesized from L-arginine by NO synthases (NOS)[4][5]. NO then diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) into cGMP[1][2][6]. This elevation in intracellular cGMP concentration triggers downstream signaling events by activating three primary classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG), and cGMP-regulated phosphodiesterases (PDEs)[1][7][8][9].
cGMP-Dependent Protein Kinases (PKG)
PKG is a family of serine/threonine kinases that represents the most significant downstream effector of cGMP signaling[1][7]. Mammals have two PKG genes, PRKG1 and PRKG2, which encode for PKG-I and PKG-II, respectively. PKG-I exists as two splice isoforms, Iα and Iβ[3][7]. Binding of cGMP to regulatory domains on the PKG dimer releases autoinhibition and activates the kinase's catalytic domain, which then phosphorylates numerous target proteins[7][10].
PKG Activation and Substrate Phosphorylation
PKG activation leads to the phosphorylation of a wide range of substrates, mediating processes such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.[3][9] A key function is the reduction of intracellular calcium levels, which promotes smooth muscle relaxation[10]. This is achieved by phosphorylating targets like phospholamban (PLB) to activate Ca2+-ATPase (SERCA) and the IP3 receptor-associated PKG-I substrate (IRAG) to inhibit Ca2+ release[1].
Quantitative Data for PKG Activation
The binding of cGMP to PKG is a key regulatory step. The affinity of this interaction can vary between isoforms.
| Parameter | Value | Effector | Notes |
| Kd (cGMP binding) | 0.054 µM (High-affinity) | PKG-Iβ | Determined for a monomeric form of the enzyme.[10] |
| Kd (cGMP binding) | 0.750 µM (Low-affinity) | PKG-Iβ | Determined for a monomeric form of the enzyme.[10] |
| Activation Constant (Ka) | ~10x higher for PKG-Iβ | PKG-Iα vs PKG-Iβ | PKG-Iβ requires approximately 10-fold higher cGMP concentrations for activation than PKG-Iα.[3] |
Experimental Protocol: In Vitro Kinase Assay for PKG
This protocol provides a general framework for measuring the phosphorylation of a substrate by PKG in vitro.
-
Reagents & Buffers:
-
Purified recombinant PKG enzyme.
-
Peptide or protein substrate (e.g., a synthetic peptide with a known PKG phosphorylation motif).
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
cGMP stock solution.
-
ATP stock solution.
-
Stop Solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose paper.
-
-
Procedure:
-
Prepare a reaction mix containing kinase buffer, substrate, and purified PKG enzyme on ice.
-
To initiate the reaction, add a mixture of ATP and [γ-³²P]ATP, along with varying concentrations of cGMP (or a buffer control).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing it in stop solution.
-
Wash the P81 papers multiple times in phosphoric acid to remove unincorporated radioactive ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the specific activity of PKG (e.g., in pmol/min/mg) and determine the cGMP concentration-dependence of activation.
-
cGMP-Gated Cation Channels (CNG)
CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides, including cGMP.[11][12] They are crucial for signal transduction in sensory systems, particularly in retinal photoreceptors and olfactory receptor neurons.[13] Structurally, they are heterotetramers belonging to the superfamily of voltage-gated ion channels.[13][14] Binding of cGMP to a C-terminal cyclic nucleotide-binding domain (CNBD) induces a conformational change that opens the channel pore, allowing the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization.[11][13]
Quantitative Data for CNG Channels
The sensitivity of CNG channels to cGMP is a critical determinant of their function, especially in sensory neurons.
| Parameter | Value | Channel Type | Notes |
| Ligand Sensitivity | Higher for cGMP | Most CNG channels | CNG channels generally exhibit a higher sensitivity for cGMP than for cAMP.[13] |
| Ions Permeated | Na⁺, K⁺, Ca²⁺ | General CNG channels | Channels are non-selective for monovalent cations and are also permeable to Ca²⁺.[13][14] |
Experimental Protocol: Patch-Clamp Electrophysiology for CNG Channels
This protocol outlines the measurement of CNG channel currents in a heterologous expression system (e.g., HEK293 cells or Xenopus oocytes) using the inside-out patch-clamp configuration.
-
Cell Preparation:
-
Transfect cells with plasmids encoding the CNG channel subunits of interest.
-
Culture cells for 24-48 hours to allow for protein expression.
-
-
Electrophysiology Rig:
-
Microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes (resistance ~2-5 MΩ).
-
-
Solutions:
-
Pipette Solution (External): Contains the main permeant ions, e.g., 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Bath Solution (Internal): Symmetrical ionic conditions but without divalent cations to avoid channel block, e.g., 140 mM NaCl, 5 mM KCl, 10 mM HEPES, 1 mM EDTA, pH 7.4.
-
Stock solutions of cGMP for perfusion.
-
-
Procedure:
-
Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane ("giga-seal").
-
Apply a brief pulse of suction or voltage to rupture the membrane patch, achieving the whole-cell configuration.
-
Pull the pipette away from the cell to excise the membrane patch, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., +60 mV or -60 mV).
-
Perfuse the bath with solutions containing varying concentrations of cGMP.
-
Record the resulting current flowing through the channels.
-
Analyze the data to generate a dose-response curve and calculate the EC₅₀ for cGMP activation.
-
cGMP-Regulated Phosphodiesterases (PDEs)
PDEs are a superfamily of enzymes that degrade cyclic nucleotides, thereby terminating their signaling.[15][16] The NO/cGMP pathway is intricately regulated by several PDE families that either hydrolyze cGMP or are allosterically regulated by it, creating complex feedback loops.[9][15]
-
cGMP as a Substrate: PDE5, PDE6, and PDE9 are specific for hydrolyzing cGMP to 5'-GMP, terminating the signal.[17] PDE5 is a key therapeutic target for drugs like sildenafil.[16][18]
-
cGMP as a Regulator:
Quantitative Data for PDE Regulation
The interaction of cGMP with various PDEs is defined by distinct kinetic parameters.
| PDE Family | Parameter | Role of cGMP | Notes |
| PDE1 | Substrate | Hydrolyzes cGMP | Also hydrolyzes cAMP; has a greater affinity for cGMP.[15] |
| PDE2 | Allosteric Activator | cGMP binding stimulates hydrolysis of cAMP and cGMP.[15] | Provides a negative feedback mechanism. |
| PDE3 | Competitive Inhibitor | Competitively inhibits cAMP hydrolysis.[15] | Key mechanism for cGMP-induced increases in cAMP. |
| PDE5 | Substrate | Specific for cGMP hydrolysis.[16][18] | Major drug target for erectile dysfunction. |
| PDE9 | Substrate | High affinity, cGMP-specific hydrolysis.[8] | Widely expressed in the brain. |
Experimental Protocol: PDE Activity Assay
This protocol describes a common two-step method for measuring PDE activity by quantifying the conversion of a radiolabeled cyclic nucleotide to its monophosphate form.
-
Reagents & Buffers:
-
Cell or tissue lysate, or purified PDE enzyme.
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
[³H]cGMP (or [³H]cAMP for measuring cross-reactivity/inhibition).
-
Unlabeled cGMP and/or specific PDE inhibitors.
-
Snake venom nucleotidase (Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex AG1-X8).
-
Scintillation cocktail.
-
-
Procedure (Step 1: PDE Reaction):
-
Prepare reaction tubes containing assay buffer, the PDE source, and any inhibitors or allosteric activators being tested.
-
Initiate the reaction by adding a known amount of [³H]cGMP.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by boiling for 1 minute. Cool on ice.
-
-
Procedure (Step 2: Nucleotidase Reaction & Separation):
-
To the terminated reaction, add snake venom nucleotidase. This enzyme converts the [³H]5'-GMP product into [³H]guanosine.
-
Incubate at 30°C for 10-15 minutes.
-
Apply the reaction mixture to a column containing anion-exchange resin.
-
The negatively charged, unreacted [³H]cGMP will bind to the resin, while the neutral [³H]guanosine product will pass through.
-
Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate PDE activity based on the amount of [³H]guanosine formed over time.
-
Integrated Experimental Workflow
Identifying and validating novel downstream targets of NO/cGMP signaling requires a multi-step approach, often combining discovery-phase techniques with targeted validation experiments.
References
- 1. cusabio.com [cusabio.com]
- 2. Systems Pharmacology and Rational Polypharmacy: this compound−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 3. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Video: this compound Signaling Pathway [jove.com]
- 6. Targeting the this compound/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in this compound and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 12. Cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclic nucleotide-regulated channels (CNG) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Myocardial Phosphodiesterases and their Role in cGMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
The Multifaceted Role of Nitric Oxide in the Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physiological functions of nitric oxide (NO) in the nervous system. A simple, yet profoundly important signaling molecule, NO plays a critical role in a vast array of neuronal processes, from synaptic communication and plasticity to development and, in excess, neurotoxicity. This document provides a comprehensive overview of its synthesis, signaling pathways, and diverse functions, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Enigmatic Messenger
This compound, a gaseous molecule, defies the classical definition of a neurotransmitter. It is not stored in synaptic vesicles and does not act on specific postsynaptic receptors. Instead, this ephemeral messenger is synthesized on demand and diffuses freely across cell membranes, acting as a retrograde and anterograde signaling molecule to influence a wide range of targets in its immediate vicinity.[1] Its production is primarily catalyzed by a family of enzymes known as this compound synthases (NOS), with the neuronal isoform (nNOS) being the predominant source in the nervous system.
Core Physiological Functions of this compound
Neurotransmission and Neuromodulation
This compound is a key modulator of synaptic transmission, influencing the release of various neurotransmitters, including acetylcholine (B1216132), norepinephrine (B1679862), GABA, and glutamate.[2] Its effects are concentration-dependent and can be either excitatory or inhibitory. For instance, NO has been shown to increase the release of norepinephrine and acetylcholine from hippocampal slices in a dose-dependent manner.[2]
Synaptic Plasticity: The Molecular Basis of Learning and Memory
NO is a critical player in synaptic plasticity, the cellular mechanism underlying learning and memory. It is particularly implicated in long-term potentiation (LTP), a persistent strengthening of synapses, where it is thought to act as a retrograde messenger.[1][3] Following postsynaptic NMDA receptor activation and subsequent calcium influx, nNOS is activated, leading to NO production. NO then diffuses back to the presynaptic terminal to enhance neurotransmitter release.[1]
Neurodevelopment
During the development of the nervous system, NO is involved in crucial processes such as neuronal migration, differentiation, and synapse formation. Dysregulation of NO signaling during these critical periods can contribute to neurodevelopmental disorders.
Neurotoxicity: The Dark Side of this compound
While essential for normal physiological function, excessive production of NO can be neurotoxic. High concentrations of NO can lead to the formation of reactive nitrogen species (RNS), such as peroxynitrite, which can damage cellular components, including proteins, lipids, and DNA, contributing to neuronal cell death in various neurodegenerative diseases.
Key Signaling Pathways
This compound exerts its diverse effects through two primary signaling pathways: the canonical cGMP-dependent pathway and the cGMP-independent pathway, primarily involving S-nitrosylation.
The cGMP-Dependent Pathway
The most well-characterized signaling pathway for NO involves the activation of soluble guanylyl cyclase (sGC). The binding of NO to the heme moiety of sGC leads to a conformational change that stimulates the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP, in turn, acts as a second messenger to activate protein kinase G (PKG) and other downstream effectors, leading to various physiological responses.
References
- 1. This compound acts as a retrograde messenger during long-term potentiation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces neurotransmitter release from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Role of this compound in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Basal and Inducible Nitric Oxide Production
Executive Summary
This compound (NO) is a pleiotropic signaling molecule with a paradoxical role in physiology and pathophysiology. Its biological effects are dictated by its concentration, cellular source, and the duration of its production. These factors are fundamentally controlled by the two distinct modes of its synthesis: basal and inducible production. Basal NO production, mediated primarily by the endothelial this compound synthase (eNOS), is responsible for maintaining homeostasis, particularly in the cardiovascular system. It is characterized by low-level, transient NO release in response to physiological stimuli. In contrast, inducible NO production, driven by the inducible this compound synthase (iNOS), is triggered by inflammatory and immunological stimuli, leading to high-output, sustained NO generation that contributes to host defense and inflammatory pathology. Understanding the profound differences in their regulation, signaling pathways, and biochemical properties is critical for the development of targeted therapeutics that can selectively modulate these systems.
Basal this compound Production: The Constitutive Pathway
Basal NO production is a cornerstone of physiological regulation, most prominently in the vascular endothelium. It is mediated by constitutively expressed enzymes, primarily endothelial NOS (eNOS or NOS3) and, in the nervous system, neuronal NOS (nNOS or NOS1). This mode of synthesis generates low, typically picomolar to low nanomolar, concentrations of NO for brief periods, functioning as a key signaling molecule.[1]
Regulation and Activation of eNOS
The activity of eNOS is tightly regulated at a post-translational level, allowing for rapid responses to physiological cues. Unlike iNOS, its expression level is relatively stable under basal conditions.[2]
-
Calcium/Calmodulin Dependence: A primary activation mechanism is an increase in intracellular calcium (Ca²⁺).[2] Agonists like acetylcholine (B1216132) or bradykinin (B550075) bind to endothelial receptors, triggering Ca²⁺ release from the endoplasmic reticulum.[3] Calcium then binds to the regulatory protein calmodulin (CaM), and the Ca²⁺/CaM complex binds to eNOS, displacing the inhibitory protein caveolin-1 (B1176169) and activating the enzyme.[4]
-
Phosphorylation: eNOS activity is potently modulated by phosphorylation. The PI3K/Akt signaling pathway, activated by stimuli such as vascular endothelial growth factor (VEGF) or shear stress from blood flow, leads to the phosphorylation of eNOS at serine residue 1177 (human eNOS), which significantly enhances its activity.[5][6] Conversely, phosphorylation at threonine 495 is inhibitory.
-
Protein-Protein Interactions: In its inactive state in endothelial caveolae, eNOS is bound to caveolin-1, which represses its activity. Activation involves the dissociation of this complex.[6] Heat shock protein 90 (HSP90) also interacts with eNOS, facilitating CaM binding and enhancing enzyme activity.
Signaling Pathway for Basal NO Production
The signaling cascade for eNOS activation is a multi-step process involving receptor activation, second messengers, and post-translational modifications.
References
- 1. This compound in Macrophage Immunometabolism: Hiding in Plain Sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial this compound in humans in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endothelial this compound synthase-derived this compound in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eNOS activation and NO function: Structural motifs responsible for the posttranslational control of endothelial this compound synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenously produced this compound inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Mechanisms of Nitric Oxide-Mediated Vasodilation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a pivotal, short-lived gaseous signaling molecule that plays a crucial role in cardiovascular homeostasis.[1] Produced primarily by endothelial cells in the vasculature, NO is a potent vasodilator, essential for regulating blood flow and pressure.[2][3] Its lipophilic nature allows it to readily diffuse across cell membranes to enact its effects on adjacent vascular smooth muscle cells (VSMCs).[1] Dysregulation of the NO signaling pathway is a hallmark of endothelial dysfunction and is implicated in numerous cardiovascular diseases, including hypertension, atherosclerosis, and stroke.[2][4] This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms underpinning NO-mediated vasodilation, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways.
Section 1: this compound Synthesis in Endothelial Cells
The synthesis of NO in the vasculature is predominantly carried out by the enzyme endothelial this compound synthase (eNOS or NOS3).[3][5] eNOS catalyzes the conversion of the amino acid L-arginine to L-citrulline and NO.[4][6] This process requires several cofactors, including oxygen, NADPH, tetrahydrobiopterin (B1682763) (BH4), and flavin adenine (B156593) nucleotides.[5][7]
The activity of eNOS is tightly regulated by intracellular calcium levels.[7] Vasoactive agonists such as acetylcholine (B1216132) and bradykinin, as well as mechanical forces like the shear stress from blood flow, stimulate an increase in cytosolic Ca2+ concentration in endothelial cells.[7][8] Calcium ions then bind to the protein calmodulin (CaM), and the resulting Ca2+/CaM complex activates eNOS, leading to the production of NO.[9][10]
References
- 1. Frontiers | Post-translational regulation of endothelial this compound synthase in vascular endothelium [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Endothelial this compound synthase in the microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the this compound Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. CV Physiology | this compound [cvphysiology.com]
- 8. Endothelial Ca2+ signaling-dependent vasodilation through transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: this compound Signaling Pathway [jove.com]
The Discovery of Endothelium-Derived Relaxing Factor (EDRF): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the seminal discovery of Endothelium-Derived Relaxing Factor (EDRF) and its subsequent identification as nitric oxide (NO). This pivotal moment in vascular biology opened new avenues for research and drug development, particularly in cardiovascular diseases. This document details the core concepts, key experimental protocols, quantitative data, and the logical framework of the discovery process.
Core Concepts: From a Serendipitous Observation to a Nobel Prize-Winning Discovery
In 1980, Robert F. Furchgott and his colleague J.V. Zawadzki made a groundbreaking observation that the relaxation of isolated rabbit aorta preparations in response to acetylcholine (B1216132) (ACh) was dependent on the presence of the endothelium.[1][2] This finding was initially met with skepticism but was soon confirmed and expanded upon, leading to the concept of an "Endothelium-Derived Relaxing Factor" (EDRF).[1][2] This labile substance, released from endothelial cells, was found to be a potent vasodilator.
Parallel to this, Ferid Murad's research in the late 1970s demonstrated that nitroglycerin and other nitrovasodilators exert their effects by releasing this compound (NO), which in turn activates the enzyme soluble guanylyl cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.[2][3][4][5]
The puzzle pieces began to come together in the mid-1980s. Researchers, including Louis J. Ignarro and Salvador Moncada, independently proposed and then provided compelling evidence that EDRF was, in fact, this compound.[2][6][7][8][9] Their experiments showed that the pharmacological and chemical properties of EDRF were identical to those of NO. This discovery, which unified two seemingly separate fields of research, was recognized with the 1998 Nobel Prize in Physiology or Medicine awarded to Furchgott, Murad, and Ignarro.
Key Signaling Pathway: The EDRF/NO-cGMP Cascade
The discovery of EDRF elucidated a novel signaling pathway crucial for vascular homeostasis. The pathway begins with the stimulation of endothelial cells by various agonists, leading to the synthesis and release of NO. NO then diffuses to the underlying vascular smooth muscle cells, where it activates sGC, initiating a cascade that results in vasodilation.
References
- 1. Endothelium-derived this compound and vascular physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Identification of this compound as Endothelium-derived Relaxing Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates guanylate cyclase and increases guanosine 3':5'-cyclic monophosphate levels in various tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates guanylate cyclase and increases guanosine 3′:5′-cyclic monophosphate levels in various tissue preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Endothelium-derived relaxing factor produced and released from artery and vein is this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Endothelium-derived relaxing factor produced and released from artery and vein is this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelium-derived this compound: actions and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of Nitric Oxide Synthase Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). Understanding these intricate regulatory networks is crucial for the development of novel therapeutic strategies targeting a wide range of physiological and pathological processes, including cardiovascular disease, neurodegeneration, and inflammation.
Core Principles of NOS Gene Regulation
The production of this compound is a tightly controlled process, regulated at multiple levels to ensure precise spatial and temporal signaling. The expression of each NOS isoform is subject to a unique combination of transcriptional, post-transcriptional, and post-translational control mechanisms. While nNOS and eNOS are considered constitutively expressed, their levels are dynamically modulated by various physiological stimuli.[1][2] In contrast, iNOS expression is typically low in resting cells and is robustly induced by pro-inflammatory cytokines and microbial products.[3]
Quantitative Analysis of NOS Gene Expression
The following tables summarize quantitative data on the regulation of nNOS, iNOS, and eNOS gene expression in response to various stimuli.
Table 1: Regulation of nNOS Gene Expression
| Stimulus | Cell/Tissue Type | Fold Change in mRNA/Promoter Activity | Reference |
| Calcium Influx (via L-type VSCCs) | Cortical Neurons | Significant increase in exon 2 promoter activity | [4] |
| Brain-Derived Neurotrophic Factor (BDNF) | Neurons | Induces CREB binding to DNA | [5] |
Table 2: Regulation of iNOS Gene Expression
| Stimulus | Cell/Tissue Type | Fold Change in mRNA/Promoter Activity | Reference |
| LPS + IFN-γ | Macrophages | ~7-fold increase in NOS activity | [6] |
| Cytokine Mix (TNF-α, IL-1β, IFN-γ) | Human Liver Epithelial Cells (AKN-1) | 3- to 10-fold increase in promoter activity | [6] |
| IFN-γ + LPS | Mouse Macrophage Cell Line (RAW 264.7) | Synergistic activation of iNOS promoter | [7] |
Table 3: Regulation of eNOS Gene Expression
| Stimulus | Cell/Tissue Type | Fold Change in mRNA/Promoter Activity | Reference |
| Laminar Shear Stress (6 hours) | Bovine Aortic Endothelial Cells (BAECs) | 4- to 5-fold increase in mRNA | [8] |
| Laminar Shear Stress (18 hours) | Bovine Aortic Endothelial Cells (BAECs) | 3.8-fold increase in mRNA | [8] |
| Unidirectional Shear Stress | Bovine Aortic Endothelial Cells (BAECs) | Increased mRNA and promoter activity | [9] |
| High Unidirectional Wall Shear Stress (350 RPM, 24h) | Endothelial Cells | 2.19-fold increase in protein expression | [10] |
| Insulin (10⁻¹⁰ to 10⁻⁷ mmol/L) | Bovine Aortic Endothelial Cells | 2-fold increase in mRNA, protein, and activity | [11] |
| Estrogen (E₂β, 10⁻⁸ mol/L, 48 hours) | Fetal Pulmonary Artery Endothelial Cells | 3-fold increase in mRNA, 1.9-fold increase in protein | [12] |
Signaling Pathways Regulating NOS Gene Expression
The expression of each NOS isoform is controlled by distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.
Transcriptional Regulation of nNOS by Neuronal Activity
Calcium influx and neurotrophic factors are key regulators of nNOS transcription in neurons. A central player in this process is the transcription factor CREB (cAMP response element-binding protein).
Caption: Signaling pathway for nNOS transcriptional regulation.
Transcriptional Regulation of iNOS by Inflammatory Stimuli
The induction of iNOS in response to pathogens and cytokines is primarily mediated by the activation of the NF-κB and JAK-STAT signaling pathways.
Caption: Key signaling pathways for iNOS transcriptional induction.
Transcriptional and Post-Transcriptional Regulation of eNOS
eNOS expression is regulated by a variety of stimuli, including shear stress and growth factors, which activate signaling pathways such as the PI3K/Akt pathway. Post-transcriptional mechanisms, particularly mRNA stability, also play a crucial role.
Caption: Regulation of eNOS expression via PI3K/Akt and mRNA stability.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of NOS gene expression.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Binding to the iNOS Promoter
Objective: To detect the binding of NF-κB to its consensus sequence within the iNOS promoter.
Materials:
-
Nuclear extraction buffers
-
Poly(dI-dC)
-
Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB binding site from the iNOS promoter (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Unlabeled competitor oligonucleotide
-
Anti-NF-κB p65 antibody for supershift analysis
-
EMSA binding buffer
-
Native polyacrylamide gel (6%)
-
TBE buffer
-
Chemiluminescent detection reagents
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells stimulated with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 1-2 hours, and from unstimulated control cells. Determine protein concentration using a Bradford assay.
-
Binding Reaction: In a final volume of 20 µL, combine 10 µg of nuclear extract, 1 µg of poly(dI-dC), and 1X EMSA binding buffer. For competition experiments, add a 50-fold molar excess of unlabeled probe. For supershift assays, add 1-2 µg of anti-p65 antibody. Incubate on ice for 15 minutes.
-
Probe Incubation: Add 20 fmol of the biotin-labeled NF-κB probe to each reaction and incubate at room temperature for 20 minutes.
-
Electrophoresis: Load the samples onto a 6% native polyacrylamide gel and run in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.
-
Transfer and Detection: Transfer the DNA-protein complexes to a positively charged nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Chromatin Immunoprecipitation (ChIP) for Histone Modifications at the eNOS Promoter
Objective: To determine the association of specific histone modifications (e.g., H3K4me3 for activation, H3K27me3 for repression) with the eNOS promoter region.
Materials:
-
Glycine (0.125 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibodies specific for H3K4me3 and H3K27me3, and a non-specific IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers flanking the eNOS promoter region
Procedure:
-
Cross-linking: Treat endothelial cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 0.125 M glycine.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies against H3K4me3, H3K27me3, or a non-specific IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
qPCR Analysis: Quantify the amount of immunoprecipitated eNOS promoter DNA using qPCR. Express the results as a percentage of the input chromatin.
Luciferase Reporter Assay for iNOS Promoter Activity
Objective: To quantify the transcriptional activity of the iNOS promoter in response to various stimuli.
Procedure:
-
Plasmid Construction: Clone the human iNOS promoter region upstream of the firefly luciferase gene in a suitable reporter vector. Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
Transfection: Transfect the reporter and control plasmids into a suitable cell line (e.g., RAW 264.7 macrophages) using a standard transfection reagent.
-
Stimulation: After 24 hours, treat the cells with various stimuli, such as LPS (1 µg/mL), IFN-γ (100 U/mL), or a combination of both, for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction over the unstimulated control.
mRNA Stability Assay for eNOS
Objective: To determine the half-life of eNOS mRNA under different experimental conditions.
Materials:
-
Actinomycin (B1170597) D (5 µg/mL)
-
TRIzol reagent
-
Reverse transcriptase
-
qPCR primers for eNOS and a stable housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan probes for qPCR
Procedure:
-
Cell Treatment: Treat endothelial cells with the desired stimulus (e.g., shear stress) for a specified duration.
-
Transcriptional Arrest: Add actinomycin D (5 µg/mL) to the cell culture medium to inhibit further transcription.
-
Time Course RNA Extraction: Harvest cells at various time points after the addition of actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours). Extract total RNA using TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR Analysis: Perform qPCR to quantify the relative levels of eNOS and the housekeeping gene mRNA at each time point.
-
Half-life Calculation: Normalize the eNOS mRNA levels to the housekeeping gene mRNA levels. Plot the natural logarithm of the relative eNOS mRNA abundance against time. The half-life (t₁/₂) can be calculated from the slope of the linear regression line (t₁/₂ = -ln(2)/slope).
Post-Translational Regulation of NOS Activity
Beyond gene expression, the activity of NOS enzymes is further regulated by a complex array of post-translational modifications and protein-protein interactions. These include phosphorylation, S-nitrosylation, and binding to regulatory proteins such as calmodulin and caveolin-1. These mechanisms provide an additional layer of rapid and fine-tuned control over NO production and are critical for the physiological functions of each NOS isoform. A detailed discussion of these post-translational regulatory mechanisms is beyond the scope of this guide but represents an important area of ongoing research.
This guide provides a foundational understanding of the complex regulatory networks that govern NOS gene expression. A thorough appreciation of these mechanisms is essential for the development of targeted therapies for a multitude of diseases where this compound signaling plays a pivotal role.
References
- 1. Frontiers | Neuronal this compound synthase expressing neurons: a journey from birth to neuronal circuits [frontiersin.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Dynamic regulation of neuronal NO synthase transcription by calcium influx through a CREB family transcription factor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A this compound signaling pathway controls CREB-mediated gene expression in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound synthase expression in endothelial cells exposed to mechanical forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterizing nuclear morphology and expression of eNOS in vascular endothelial cells subjected to a continuous range of wall shear stress magnitudes and directionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Compartmentalization of Nitric Oxide Production: A Guide to the Subcellular Localization of NOS Isoforms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense. The biological effects of NO are not solely determined by its concentration but are exquisitely controlled by its spatiotemporal production within the cell. The enzymes responsible for NO synthesis, the this compound synthases (NOS), exist as three distinct isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). A crucial aspect of their regulation and the specificity of their downstream signaling is their distinct subcellular localization. This technical guide provides a comprehensive overview of the subcellular distribution of the three NOS isoforms, details the experimental methodologies used to determine their localization, and illustrates the key signaling pathways influenced by their compartmentalization.
Subcellular Localization of this compound Synthase Isoforms
The distinct subcellular targeting of nNOS, iNOS, and eNOS ensures that NO is generated in close proximity to its intended molecular targets, thereby achieving signaling specificity and preventing off-target effects. The localization of these isoforms is often dynamic, responding to cellular signals and pathological conditions.
Neuronal this compound Synthase (nNOS/NOS1)
nNOS is constitutively expressed, primarily in neuronal tissue, but also in skeletal muscle and other cell types. Its localization is largely dictated by a unique N-terminal PDZ domain, which mediates interactions with a variety of scaffolding and signaling proteins.[1] In the brain, nNOS is found in both soluble and particulate fractions.[2] In skeletal muscle, nNOS is anchored to the sarcolemma through its interaction with the dystrophin-syntrophin complex.[1][3] Mislocalization of nNOS to the sarcoplasm is a key feature in Duchenne muscular dystrophy.[3] In cardiomyocytes, nNOS is predominantly found at the sarcoplasmic reticulum in healthy hearts, but can translocate to the sarcolemmal membrane in conditions such as heart failure.[4] Furthermore, nNOS has been observed in the cytosol and nucleus of astrocytes.[3]
Inducible this compound Synthase (iNOS/NOS2)
Unlike the other isoforms, iNOS expression is typically low in resting cells and is induced by inflammatory stimuli such as cytokines and microbial products.[5] iNOS is primarily a cytosolic enzyme.[3][5] In skeletal muscle, iNOS is predominantly located in the sarcoplasm.[3] In hepatocytes, iNOS has been identified in both the cytosol and peroxisomes.[6] Under certain pathological conditions, iNOS can translocate from the cytoplasm to the nucleus.[3]
Endothelial this compound Synthase (eNOS/NOS3)
eNOS is constitutively expressed, most prominently in endothelial cells.[7][8] Its subcellular localization is tightly regulated by post-translational modifications, particularly N-terminal myristoylation and palmitoylation, which target the enzyme to cellular membranes.[3][9] The primary locations for eNOS are the Golgi apparatus and plasmalemmal caveolae.[3][10] The interaction with caveolin-1 (B1176169) within caveolae serves to inhibit eNOS activity.[3] Upon stimulation by various agonists or shear stress, eNOS can be released from caveolin-1 and translocate to other cellular compartments, including the cytosol and the nucleus.[3][11][12] eNOS has also been reported to be present in mitochondria.[3]
Quantitative Data on NOS Isoform Distribution
Precise quantitative data on the percentage of each NOS isoform in different subcellular compartments is scarce in the literature. Most studies provide qualitative or semi-quantitative descriptions of their distribution. The following tables summarize the known subcellular localizations of the three NOS isoforms based on the current scientific literature.
| NOS Isoform | Subcellular Compartment | Cell/Tissue Type | Key Regulatory Factors/Interacting Proteins | Functional Significance | References |
| nNOS (NOS1) | Sarcolemma | Skeletal Muscle | Dystrophin, Syntrophin | Regulation of muscle contractility and blood flow. | [1][3] |
| Sarcoplasmic Reticulum | Cardiomyocytes (Healthy) | Ryanodine (B192298) Receptor (RyR2) | Regulation of Ca2+ release and cardiac contractility. | [4][13] | |
| Sarcolemmal Membrane | Cardiomyocytes (Heart Failure) | Caveolin-3 | Altered Ca2+ handling and cardiac function in disease. | [4] | |
| Cytosol & Nucleus | Astrocytes | - | Potential role in gene transcription regulation. | [3] | |
| Particulate & Soluble Fractions | Brain | PDZ domain-containing proteins (e.g., PSD-95) | Synaptic signaling and neurotransmission. | [2][14] | |
| iNOS (NOS2) | Sarcoplasm | Skeletal Muscle | - | Contribution to muscle physiology and pathology. | [3] |
| Cytosol | Macrophages, Hepatocytes | - | Immune response, inflammation, and cytotoxicity. | [3][5][6] | |
| Peroxisomes | Hepatocytes | - | Removal of incompetent monomeric iNOS. | [6] | |
| Nucleus | Various (Pathological Conditions) | - | Potential role in regulating gene expression during inflammation. | [3] | |
| eNOS (NOS3) | Golgi Apparatus | Endothelial Cells | Dynamin-2 | Protein trafficking and signaling. | [3][10] |
| Plasmalemmal Caveolae | Endothelial Cells | Caveolin-1 | Basal state inhibition and rapid activation upon stimulation. | [3][9] | |
| Cytosol | Endothelial Cells | Heat Shock Protein 90 (Hsp90) | Activation and translocation upon stimulation. | [3][11][12] | |
| Nucleus | Endothelial Cells | - | Regulation of gene expression. | [3][10] | |
| Mitochondria | Various | - | Regulation of mitochondrial respiration and biogenesis. | [3] |
Experimental Protocols for Determining Subcellular Localization
A variety of experimental techniques are employed to elucidate the subcellular localization of NOS isoforms. The choice of method depends on the specific research question, the cell or tissue type being studied, and the desired level of resolution.
Subcellular Fractionation and Western Blotting
This biochemical approach is a cornerstone for determining the distribution of proteins within different organelles.
Methodology:
-
Cell/Tissue Homogenization: Cells or tissues are first disrupted using mechanical (e.g., Dounce homogenizer, needle shearing) or detergent-based lysis methods in an isotonic buffer to release their contents while keeping organelles intact.[6][15]
-
Differential Centrifugation: The homogenate is then subjected to a series of centrifugation steps at increasing speeds. This process pellets different cellular components based on their size and density.
-
Low-speed centrifugation (e.g., 700-1,000 x g) pellets nuclei.[6][16]
-
Medium-speed centrifugation (e.g., 10,000-15,000 x g) of the resulting supernatant pellets mitochondria.[11][15]
-
High-speed centrifugation (e.g., 100,000 x g or ultracentrifugation) of the subsequent supernatant pellets the microsomal fraction (containing endoplasmic reticulum and Golgi) and other small vesicles.[6][15]
-
The final supernatant represents the cytosolic fraction.[11][15]
-
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each subcellular fraction are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF or nitrocellulose), and probed with specific primary antibodies against the NOS isoform of interest. The presence and relative abundance of the NOS isoform in each fraction are detected using a labeled secondary antibody. Purity of the fractions is confirmed by probing for well-characterized marker proteins for each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol, Calnexin for ER).
Immunohistochemistry and Immunofluorescence
These microscopy-based techniques allow for the visualization of NOS isoforms within the context of intact cells and tissues.
Methodology:
-
Tissue/Cell Preparation: Tissues are fixed (e.g., with paraformaldehyde), embedded in paraffin (B1166041) or frozen, and then sectioned. Cultured cells are grown on coverslips and fixed.
-
Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the antigenic sites.
-
Permeabilization and Blocking: Cell membranes are permeabilized (e.g., with Triton X-100 or saponin) to allow antibody access to intracellular antigens. Non-specific antibody binding is blocked using a solution containing serum or bovine serum albumin (BSA).
-
Primary Antibody Incubation: The samples are incubated with a primary antibody specific to the NOS isoform.
-
Secondary Antibody Incubation: After washing, a labeled secondary antibody is applied. For immunohistochemistry, the secondary antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colored precipitate upon addition of a substrate. For immunofluorescence, the secondary antibody is conjugated to a fluorophore.
-
Counterstaining and Mounting: Nuclei are often counterstained (e.g., with hematoxylin (B73222) for IHC or DAPI for IF) to provide cellular context. The samples are then mounted on microscope slides.
-
Imaging: The stained samples are visualized using a light microscope (for IHC) or a fluorescence or confocal microscope (for IF). Co-localization with organelle-specific markers can be performed to pinpoint the exact subcellular location.
Live-Cell Imaging
This powerful technique allows for the visualization of the dynamic localization of NOS isoforms in living cells, often in response to stimuli.
Methodology:
-
Expression of Fluorescently Tagged NOS: Cells are transfected with a plasmid encoding the NOS isoform fused to a fluorescent protein (e.g., Green Fluorescent Protein, GFP).[10] Stable cell lines expressing the fusion protein can also be generated.
-
Cell Culture and Treatment: The transfected cells are cultured in appropriate imaging dishes (e.g., glass-bottom dishes). They can be treated with various agonists, inhibitors, or subjected to different conditions (e.g., shear stress) during the imaging experiment.
-
Microscopy: The cells are imaged using a live-cell imaging microscope equipped with an environmental chamber to maintain optimal temperature, CO2, and humidity. Confocal or total internal reflection fluorescence (TIRF) microscopy can provide high-resolution images of subcellular structures.
-
Image Analysis: The acquired images and time-lapse series are analyzed to determine the localization and translocation of the fluorescently tagged NOS isoform.
Signaling Pathways Influenced by NOS Subcellular Localization
The compartmentalization of NOS isoforms is fundamental to the specificity of NO signaling. By being localized to distinct subcellular domains, each isoform can regulate specific downstream targets.
nNOS Signaling at the Sarcolemma and Sarcoplasmic Reticulum
In cardiomyocytes, the differential localization of nNOS has profound effects on cardiac function.[17][4] At the sarcoplasmic reticulum, nNOS-derived NO can S-nitrosylate and activate the ryanodine receptor (RyR2), leading to increased Ca2+ release and enhanced contractility.[4][13] In contrast, when nNOS is localized to the sarcolemma, its NO production can inhibit L-type Ca2+ channels, reducing Ca2+ influx and leading to a negative inotropic effect.[4][13]
eNOS Signaling from the Golgi and Caveolae
In endothelial cells, eNOS localization to the Golgi apparatus allows for the S-nitrosylation of Golgi-resident proteins, thereby regulating protein trafficking.[10] At the plasma membrane, eNOS within caveolae is held in an inactive state by caveolin-1.[3] Agonist stimulation or shear stress leads to the dissociation of eNOS from caveolin-1, its activation, and the production of NO, which can then diffuse to adjacent smooth muscle cells to cause vasodilation.[3]
Conclusion
The subcellular localization of this compound synthase isoforms is a critical determinant of their physiological and pathological functions. The strategic positioning of nNOS, iNOS, and eNOS within distinct cellular compartments ensures the precise and efficient delivery of this compound to its intended targets, thereby orchestrating a wide range of cellular responses. Understanding the molecular mechanisms that govern the trafficking and anchoring of these enzymes, as well as the functional consequences of their compartmentalization, is essential for the development of novel therapeutic strategies that can selectively modulate NO signaling in various disease states. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the intricate relationship between NOS localization and function.
References
- 1. web.as.uky.edu [web.as.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Immunohistochemical expression of this compound synthase enzymes (iNOS, eNOS, nNOS) in the estrual and luteal phases of the sexual cycle in the cow oviduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Endothelial this compound Synthase Knockdown in Human Stem Cells Impacts Mitochondrial Biogenesis and Adipogenesis: Live-Cell Real-Time Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional Expression of Endothelial this compound Synthase Fused to Green Fluorescent Protein in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial this compound Synthase Knockdown in Human Stem Cells Impacts Mitochondrial Biogenesis and Adipogenesis: Live-Cell Real-Time Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitric Oxide Quantification
References
- 1. Detection of this compound by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of this compound by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spin trapping - Wikipedia [en.wikipedia.org]
- 7. EPR spectroscopy of common this compound - spin trap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of this compound and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]
- 9. Detection of this compound and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electron paramagnetic resonance (EPR) detection of this compound produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discriminative EPR detection of NO and HNO by encapsulated nitronyl nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Highly Sensitive Measurement of Nitric Oxide Using a Chemiluminescence-Based Assay
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule crucial in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Given its reactive nature and short half-life, direct measurement is challenging.[1] A common and highly sensitive method involves quantifying its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[1][2] The ozone-based chemiluminescence assay is recognized as a gold standard for its high sensitivity and specificity in detecting NO in both gaseous and liquid biological samples.[3][4][5]
Principle of the Assay
The chemiluminescence detection method is based on a gas-phase reaction between this compound and ozone (O₃).[3][6]
-
Reduction to NO: In biological fluids, NO is rapidly converted to nitrite and nitrate. To measure the total NO content, nitrate in the sample is first reduced to nitrite, and then all nitrite is reduced to this compound gas (NO). This reduction is typically achieved using a reducing agent such as vanadium(III) chloride (VCl₃) or iodide (I₃⁻).[4][7]
-
Reaction with Ozone: The generated NO gas is carried by an inert gas (e.g., nitrogen or argon) into a reaction chamber where it is mixed with ozone.[5][6]
-
Light Emission: The reaction between NO and O₃ produces nitrogen dioxide in an electronically excited state (NO₂*).[2][6]
-
NO + O₃ → NO₂* + O₂
-
-
Detection: As the excited NO₂* returns to its ground state, it emits a photon of light (chemiluminescence).[5][6]
-
NO₂* → NO₂ + hν (light)
-
-
Quantification: This emitted light is detected by a photomultiplier tube (PMT). The resulting electrical signal is directly proportional to the NO concentration in the sample.[2][6][8]
Advantages and Limitations
The chemiluminescence-based assay offers several distinct advantages for researchers.[9][10]
| Advantages | Limitations |
| High Sensitivity: Capable of detecting NO concentrations in the nanomolar range, and in some cases, down to the picomolar level.[9][11][12] | Specialized Equipment: Requires a dedicated and often costly chemiluminescence NO analyzer.[10] |
| High Specificity: The reaction of NO with ozone is highly specific, minimizing interference from other components in complex biological samples.[5] | Interference: Antioxidants and certain nucleophiles (e.g., glutathione, DTT) in the sample can potentially interfere with the assay.[13] |
| Wide Dynamic Range: The assay exhibits a broad linear range, often spanning several orders of magnitude.[5][9] | Sample Preparation: Requires careful sample preparation, including deproteination for many sample types, to ensure accurate results.[7][13] |
| Versatility: Can be used to measure NO and its metabolites in a wide variety of sample types, including plasma, tissue homogenates, cell cultures, and exhaled breath.[2] | Reagent Stability: Some reagents require specific storage conditions and may have limited stability after reconstitution.[8] |
Applications in Research and Drug Development
The precision of this assay makes it invaluable for:
-
Physiological and Pathophysiological Studies: Investigating the role of NO in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[14]
-
Pharmacology: Evaluating the efficacy of NO-donor drugs or inhibitors of this compound synthase (NOS).[3]
-
Clinical Diagnostics: Measuring exhaled NO as a biomarker for airway inflammation in conditions like asthma.[5]
-
Drug Discovery: Screening compounds that modulate NO production or signaling pathways.
Visualizations
This compound Signaling Pathway
The canonical this compound signaling pathway involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).
Caption: A simplified diagram of the this compound (NO) signaling pathway.
Experimental Workflow
The following diagram outlines the major steps involved in the chemiluminescence-based measurement of total this compound products (NOx).
Caption: Experimental workflow for NO measurement by chemiluminescence.
Experimental Protocols
1. Materials and Reagents
-
Chemiluminescence this compound Analyzer
-
Reaction chamber and purge vessel
-
Inert gas supply (e.g., high-purity Nitrogen or Argon)
-
Microcentrifuge
-
Sodium Nitrite (NaNO₂) for standards
-
Sodium Nitrate (NaNO₃) for standards
-
Reducing Reagent: Vanadium(III) chloride (VCl₃) in 1 M Hydrochloric Acid (HCl)
-
Anti-foaming agent
-
Deproteination Reagents: Zinc Sulfate (ZnSO₄) and Sodium Hydroxide (NaOH)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified, deionized water
2. Preparation of Standards
-
Primary Stock (1 M NaNO₂): Prepare a 1 M stock solution of sodium nitrite in deionized water.
-
Working Stock (1 mM): Dilute the primary stock 1:1000 in deionized water to create a 1 mM working stock.
-
Standard Curve: Prepare a series of dilutions from the 1 mM working stock to create a standard curve. A typical range is from 1 µM to 100 µM.[7] If samples required deproteination, the standards must be treated in the same manner as the samples to account for dilution.[13]
3. Sample Preparation
Note: Antioxidants and nucleophiles should be avoided during sample preparation.[13] If samples are not assayed immediately, they can be stored at -80°C for up to one month.[7]
-
Plasma/Serum: To deproteinate, mix 150 µL of sample with 8 µL of ZnSO₄. Vortex, then add 8 µL of NaOH.[13] Vortex again and centrifuge at 14,000 x g for 10 minutes.[7][13] Carefully collect the clear supernatant for analysis.[7]
-
Cell Culture Supernatants: If the medium contains serum (e.g., FBS), deproteination is required as described for plasma.[7][13] If the medium is serum-free, it can often be assayed directly after centrifugation to remove cellular debris. Standards should be prepared in the same culture medium.[7]
-
Tissue Homogenates: Homogenize tissue samples in cold 1x PBS. Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.[7] The resulting supernatant must be deproteinated using the ZnSO₄/NaOH method described above before analysis.[7]
4. Measurement Procedure
-
Instrument Setup: Turn on the NO analyzer and allow it to warm up and stabilize according to the manufacturer's instructions. Start the flow of the inert carrier gas and the ozone generator.
-
Prepare Reaction Chamber: Add the VCl₃ reducing reagent to the purge vessel. Heat the vessel to the manufacturer's recommended temperature (e.g., 60-95°C) to facilitate the reduction reaction.[5]
-
Establish Baseline: Inject deionized water or the appropriate sample buffer into the reaction chamber to establish a stable baseline signal.
-
Calibration: Sequentially inject known concentrations of the nitrite standards into the reaction chamber, starting with the lowest concentration. Record the peak area or height for each standard. Generate a standard curve by plotting the signal versus the nitrite concentration.
-
Sample Analysis: Inject a precise volume of the prepared sample supernatant into the reaction chamber.
-
Data Recording: Record the signal generated from the sample.
-
Calculation: Use the standard curve to determine the concentration of NOx (nitrite + nitrate) in the sample. Account for any dilution factors introduced during sample preparation.
Data Presentation
The performance of a chemiluminescence-based NO assay is characterized by its high sensitivity and precision.
Table 1: Typical Performance Characteristics of a Chemiluminescence NO Assay
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 1 - 10 nM | The lowest concentration of NO that can be reliably distinguished from the baseline noise. |
| Limit of Quantification (LOQ) | 5 - 50 nM | The lowest concentration of NO that can be measured with acceptable precision and accuracy. |
| Linearity (Dynamic Range) | ~10 nM - 100 µM | The concentration range over which the instrument's response is directly proportional to the analyte concentration.[9] |
| Precision (Intra-assay CV) | < 5% | The variation observed when the same sample is measured multiple times within the same analytical run. |
| Precision (Inter-assay CV) | < 10% | The variation observed when the same sample is measured in different analytical runs on different days. |
Note: Values are representative and can vary based on the specific instrument, reagents, and protocol used.
References
- 1. The Measurement of NO in Biological Systems Using Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemiluminescence-based Assays for Detection of this compound and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. Measurement of this compound levels in the red cell: validation of tri-iodide-based chemiluminescence with acid-sulfanilamide pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review [mdpi.com]
- 6. horiba.com [horiba.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Understanding the Chemiluminescence Test: Applications and Importance | Diagnostic Instruments | Blog | Norman Biological | Immunoassay Analyzer,In Vitro Diagnostic Solutions [normanbio.com]
- 9. echemi.com [echemi.com]
- 10. genemedi.net [genemedi.net]
- 11. Direct Chemiluminescent Detection of this compound in Aqueous Solutions Using the Natural this compound Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tulipgroup.com [tulipgroup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrite and Nitrate Quantification Using the Griess Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Griess assay is a widely used analytical method for the quantitative determination of nitrite (B80452) (NO₂⁻) and, by extension, nitrate (B79036) (NO₃⁻) in various biological and environmental samples. This colorimetric assay is based on the Griess diazotization reaction, first described by Peter Griess in 1858.[1] In biological systems, nitric oxide (NO), a critical signaling molecule involved in processes like vasodilation, neurotransmission, and inflammation, is rapidly oxidized to nitrite and nitrate.[2][3] Therefore, the quantification of these anions serves as an indirect measure of NO production.[2][3] This application note provides a detailed protocol for the quantification of nitrite and nitrate using the Griess assay, tailored for researchers in life sciences and drug development.
Principle of the Assay
The Griess assay is a two-step diazotization reaction.[1] In the first step, under acidic conditions, sulfanilic acid reacts with nitrite to form a diazonium salt.[1][2] Subsequently, this diazonium salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable and colored azo dye.[1][2][4] The intensity of the resulting pink-red color is directly proportional to the nitrite concentration and can be quantified by measuring the absorbance at a wavelength of 520-590 nm, with the optimum wavelength typically being 540 nm or 548 nm.[2][5] To measure nitrate, it must first be reduced to nitrite.[1][6][7] This can be achieved through enzymatic methods, using nitrate reductase, or by chemical reduction.[3][6][7] The total nitrite concentration is then determined, and the initial nitrite concentration is subtracted to calculate the nitrate concentration.[6]
Materials and Reagents
-
Griess Reagent:
-
Component A (Sulfanilamide solution): 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.[8]
-
Component B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[8]
-
Note: Store both solutions at 2-8°C and protect from light.[5] A freshly prepared mixture of equal volumes of Component A and B should be used for the assay and not stored for more than 8 hours.[2]
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) standard solution (e.g., 1 mM in deionized water).[5]
-
For Nitrate Quantification:
-
Nitrate Reductase (from Aspergillus species)
-
NADPH
-
Nitrate Standard: Sodium nitrate (NaNO₃)
-
-
Sample Preparation Reagents:
-
Deproteinizing agents (e.g., zinc sulfate (B86663), sodium hydroxide, or ultrafiltration devices).[3][9]
-
-
Equipment:
Experimental Protocols
A. Nitrite Quantification
This protocol is for the direct measurement of nitrite in aqueous samples.
1. Preparation of Nitrite Standards:
-
Prepare a 100 µM nitrite stock solution by diluting the 1 mM sodium nitrite standard with the same buffer or medium as your samples.[10][11]
-
Perform serial dilutions to create a standard curve ranging from 1 µM to 100 µM.[5] A typical standard curve might include concentrations of 100, 50, 25, 12.5, 6.25, 3.13, and 1.56 µM, along with a blank (0 µM).[10]
2. Sample Preparation:
-
Biological samples such as plasma, serum, or tissue homogenates may require deproteinization to prevent interference with the assay.[7][9] This can be achieved by ultrafiltration or by precipitation with reagents like zinc sulfate and sodium hydroxide.[3][9]
-
Cell culture supernatants can often be used directly.[8]
-
It is recommended to run samples in duplicate or triplicate.[6]
3. Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or sample to individual wells of the microplate.[11]
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[2]
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the standards and samples.[10]
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.[8][10][11]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
B. Total Nitrite and Nitrate Quantification
This protocol measures the total concentration of nitrite and nitrate. To determine the nitrate concentration, the endogenous nitrite concentration (determined using Protocol A) must be subtracted from the total nitrite concentration.[6]
1. Preparation of Nitrate Standards:
-
Prepare a nitrate standard curve using sodium nitrate in the same manner as the nitrite standard curve described in Protocol A.
2. Nitrate Reduction (Enzymatic Method):
-
To each well containing 50 µL of the nitrate standards or samples, add the components for the nitrate reduction step. This typically includes nitrate reductase and a cofactor such as NADPH.[12]
-
Incubate the plate for a specified time (e.g., 30 minutes at 37°C) to allow for the conversion of nitrate to nitrite.[12]
3. Griess Reaction:
-
Following the nitrate reduction step, add 50 µL of freshly prepared Griess reagent (as described in Protocol A, step 2) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.[8]
-
Measure the absorbance at 540 nm.[6]
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 µM standard) from the absorbance readings of all standards and samples.[8] Plot the corrected absorbance values for the nitrite (or nitrate) standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Sample Concentration: Use the equation from the standard curve to calculate the nitrite concentration in your samples.[8]
-
Nitrate Concentration: To determine the nitrate concentration, subtract the concentration of nitrite obtained from Protocol A from the total nitrite concentration obtained from Protocol B.
Data Presentation
Table 1: Nitrite Standard Curve Data
| Nitrite Concentration (µM) | Absorbance at 540 nm (Mean ± SD) |
| 0 | 0.050 ± 0.005 |
| 1.56 | 0.100 ± 0.007 |
| 3.13 | 0.150 ± 0.008 |
| 6.25 | 0.250 ± 0.010 |
| 12.5 | 0.450 ± 0.015 |
| 25 | 0.850 ± 0.020 |
| 50 | 1.650 ± 0.030 |
| 100 | 2.550 ± 0.040 |
Note: The data presented in this table is for illustrative purposes only and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for nitrite and nitrate quantification using the Griess assay.
Caption: Chemical reaction pathway of the Griess assay.
References
- 1. Griess test - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ejmanager.com [ejmanager.com]
- 4. biotium.com [biotium.com]
- 5. interchim.fr [interchim.fr]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. promega.com [promega.com]
- 11. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 12. woongbee.com [woongbee.com]
Application Notes and Protocols for In Vivo Nitric Oxide Measurement Using Microelectrode Sensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule crucial in a vast range of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1][2] However, its direct measurement in vivo presents a significant challenge due to its short half-life, low physiological concentrations, and high reactivity.[3][4][5][6] Amperometric microelectrode sensors have emerged as a powerful tool, offering the high temporal and spatial resolution necessary to monitor real-time NO dynamics in living tissues.[6][7][8][9]
These application notes provide a comprehensive overview of the principles, protocols, and data relevant to the use of electrochemical microelectrodes for in vivo NO measurement. They are intended to guide researchers in accurately quantifying NO for applications ranging from basic physiological studies to therapeutic drug development.[10][11]
Principles of Amperometric NO Detection
Electrochemical NO sensors operate on the principle of amperometry.[9][12] A constant voltage potential is applied to a working electrode relative to a reference electrode.[8] When NO diffuses across the sensor's membrane and reaches the working electrode's surface, it is electrochemically oxidized. This oxidation process generates a small electrical current (typically in the picoampere, pA, range) that is directly proportional to the concentration of NO.[8][13] This current is then measured by a sensitive picoammeter and can be converted to a concentration value using a pre-determined calibration curve.[8][12]
Modern sensors incorporate selective membranes and coatings to enhance selectivity and minimize interference from other electroactive species present in biological tissues, such as ascorbic acid, dopamine, and nitrite (B80452).[6][8][13][14]
Application Notes
Microelectrode Sensor Types
Several types of NO microelectrodes have been developed, each with specific advantages:
-
Clark-Type Sensors: These sensors feature a working electrode and a reference electrode encased within an electrolyte-filled housing, separated from the external environment by a gas-permeable membrane. This design provides excellent selectivity as only small, gaseous molecules like NO can cross the membrane to be detected.[8]
-
Porphyrinic or Metalloporphyrin-Modified Sensors: These sensors utilize a carbon fiber electrode coated with a metalloporphyrin film. The coating acts as a catalyst to promote the oxidation of NO at a lower potential, which helps to reduce interference from other molecules that are oxidized at higher potentials.[8][13] A Nafion layer is often added to repel negatively charged interferents like ascorbate (B8700270) and nitrite.[6][8]
-
Combination Microelectrodes: These sensors integrate the working and Ag/AgCl reference electrodes into a single, compact unit with tip diameters ranging from 7 to 200 µm.[8] They are often coated with proprietary gas-permeable and NO-selective membranes to ensure high performance and minimize environmental noise.[8]
Key Performance Characteristics
The selection of an appropriate NO microelectrode depends on its analytical performance. Key characteristics are summarized in the table below.
Table 1: Performance Characteristics of Common NO Microelectrodes
| Characteristic | Typical Value/Range | Significance | Source(s) |
| Detection Limit | 0.3 pM - 50 nM | The lowest concentration of NO that can be reliably detected. Crucial for measuring basal physiological levels. | [8][15][16] |
| Sensitivity | 2.5 - 954 pA/µM | The magnitude of the current change per unit change in NO concentration. Higher sensitivity allows for more precise measurements. | [13][16] |
| Response Time (t90) | < 2 seconds | The time taken to reach 90% of the final signal. Fast response is essential for tracking rapid physiological changes. | [8] |
| Linear Range | Sub-nM to > 100 µM | The concentration range over which the sensor's response is directly proportional to the NO concentration. | [8][13][16] |
| Selectivity Ratios | >1000:1 vs. Ascorbic Acid>250:1 vs. Dopamine>800:1 vs. Nitrite | The sensor's ability to detect NO in the presence of potential interfering species. High ratios are critical for accuracy in vivo. | [14][16][17] |
Applications in Research and Drug Development
The ability to measure real-time NO dynamics has broad applications:
-
Neuroscience: Investigating the role of NO in synaptic plasticity, neurodegeneration, and the regulation of cerebral blood flow.[4][6][18]
-
Cardiovascular Research: Studying endothelial function, vasodilation, and the effects of drugs like nitroglycerin.[10][12]
-
Renal Physiology: Directly measuring NO concentrations in kidney tubules to understand its role in regulating renal blood flow and sodium transport.[17]
-
Drug Discovery and Development: Assessing the efficacy of NO-donating drugs or therapies designed to modulate NO synthase (NOS) activity.[10][11][12] The development of NO-based therapeutics is a major focus for treating inflammatory disorders, cardiovascular diseases, and erectile dysfunction.[10][11]
Experimental Protocols
Protocol 1: Microelectrode Calibration
Accurate calibration is the most critical step for quantitative NO measurement. The following protocol is based on the catalytic decomposition of S-nitroso-N-acetyl-DL-penicillamine (SNAP) by cuprous chloride (CuCl), which provides a reliable and stoichiometric release of NO.[16][19][20]
Materials:
-
This compound Microelectrode Sensor
-
Picoammeter/Potentiostat (e.g., WPI Apollo1000, AMU130)
-
Calibration Vial (20 mL) with magnetic stir bar
-
Magnetic Stir Plate
-
Nitrogen or Argon gas source
-
Solution #1: Saturated Cuprous Chloride (CuCl) solution, deoxygenated.
-
Solution #2: Standard SNAP solution (e.g., 100 µM in deoxygenated, EDTA-containing water, pH 9.0).[8]
-
Micropipettes
Procedure:
-
Prepare Solutions: Prepare fresh CuCl and SNAP solutions. The CuCl solution is light-sensitive and must be protected from oxygen.[8] Purge solutions with nitrogen or argon for at least 15 minutes to deoxygenate.
-
Set up Calibration Environment: Place 10-20 mL of the deoxygenated CuCl solution into the calibration vial within a nitrogen or argon environment (e.g., a glove bag) to prevent the oxidation of Cu+ to Cu2+.[19]
-
Polarize the Sensor: Immerse the NO sensor tip into the CuCl solution. Allow the sensor to polarize at its operating potential (e.g., +0.90 V) until a stable, low-current baseline is achieved.[16][19] This can take 15-30 minutes.
-
Generate Calibration Curve:
-
Begin recording the current output.
-
Make serial additions of the standard SNAP solution to the CuCl solution to generate known concentrations of NO (e.g., 50 nM, 100 nM, 200 nM, 400 nM). The conversion of SNAP to NO is assumed to be 100% in the presence of CuCl.[19]
-
Allow the current to stabilize after each addition before proceeding to the next.
-
Record the steady-state current (in pA) for each NO concentration.
-
-
Plot Data: Construct a calibration curve by plotting the change in current (pA) against the corresponding NO concentration (nM). The slope of this line represents the sensor's sensitivity (pA/nM). The R² value should be >0.99 for a reliable calibration.[19]
-
Temperature Control: It is recommended to perform the calibration at the same temperature as the planned in vivo experiment, as sensor sensitivity can be temperature-dependent.[8][19]
Caption: Workflow for NO microelectrode calibration using SNAP.
Protocol 2: In Vivo Implantation and Measurement (Rat Brain Model)
This protocol provides a general framework for implanting an NO microelectrode into the brain of an anesthetized rat. All procedures must be approved by an institutional animal care and use committee.
Materials:
-
Calibrated NO Microelectrode
-
Anesthetized Rat (e.g., using urethane (B1682113) or isoflurane)[21]
-
Stereotaxic Frame
-
Heating Pad to maintain body temperature
-
Surgical Tools (scalpel, drill, etc.)
-
Reference Electrode (e.g., Ag/AgCl wire)
-
Micromanipulator
-
Data Acquisition System
Procedure:
-
Animal Preparation: Anesthetize the animal and mount it securely in the stereotaxic frame.[21] Maintain body temperature at 37°C.
-
Surgical Exposure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region (e.g., striatum, hippocampus) at the desired stereotaxic coordinates.[6][21] Carefully remove the dura mater.
-
Reference Electrode Placement: Place the reference electrode in contact with the brain surface or in a remote subcutaneous location.[21]
-
Electrode Implantation:
-
Mount the NO microelectrode on a micromanipulator.
-
Slowly lower the microelectrode through the burr hole to the target depth. Lowering the electrode slowly helps minimize tissue damage.
-
Allow the tissue to recover and the electrode signal to stabilize for at least 30 minutes before beginning measurements. A stable baseline current is essential.
-
-
Data Acquisition:
-
Post-Experiment Verification: At the end of the experiment, it is good practice to verify the electrode's position histologically.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a challenge for the clinical chemistry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The challenge of real-time measurements of this compound release in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting and monitoring NO, SNO and nitrite in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo real-time measurement of this compound in anesthetized rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microelectrode for in vivo real-time detection of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Principles, Development and Application of Microelectrodes for the In Vivo Determination of this compound - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. twaamc.com [twaamc.com]
- 11. Application of this compound in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of a this compound Sensor in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial Review: Electrochemical this compound Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Real Time Microelectrode Measurement of this compound in Kidney Tubular Fluid in vivo [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. wpiinc.com [wpiinc.com]
- 20. Novel Calibration Method for this compound Microsensors by Stoichiometrical Generation of this compound from SNAP | Semantic Scholar [semanticscholar.org]
- 21. Using In Vivo Voltammetry to Demonstrate Drug Action: A Student Laboratory Experience in Neurochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nitric Oxide Donors in Cell Culture Experiments: A Guide for Researchers
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune regulation.[1] Due to its short half-life and gaseous nature, direct application of NO in cell culture is impractical.[2] Consequently, NO donors—compounds that release NO under specific conditions—are indispensable tools for researchers studying the effects of NO in vitro. These compounds allow for controlled and sustained release of NO, enabling the investigation of its dose- and time-dependent effects on cellular functions such as proliferation, apoptosis, and signaling.[1][3]
This document provides detailed application notes and protocols for the use of common NO donors in cell culture experiments, aimed at researchers, scientists, and drug development professionals.
Common this compound Donors for Cell Culture
The choice of an NO donor is critical and depends on the desired kinetics of NO release (i.e., fast or slow release), the duration of the experiment, and the specific cell culture conditions.[2] The stability and NO-releasing properties of these donors can be significantly affected by factors such as pH, light, temperature, and the presence of thiols or transition metals in the culture medium.[1][4] It is crucial to recognize that the half-lives and effective concentrations can vary substantially between simple buffers (like PBS) and complex cell culture media.[1][2][5]
Below is a summary of commonly used NO donors with their key characteristics.
| NO Donor | Chemical Class | Typical Half-Life (t½) at 37°C, pH 7.4 | Typical Working Concentration | Key Features & Applications |
| DETA/NO (Diethylenetriamine/NO) | Diazeniumdiolate (NONOate) | ~20 hours | 50 µM - 1000 µM[3][6] | Slow, long-term NO release with predictable, pH-dependent kinetics. Ideal for long-duration experiments studying chronic NO exposure.[7] |
| SNAP ((±)-S-Nitroso-N-acetylpenicillamine) | S-Nitrosothiol (RSNO) | ~5-10 hours | 50 µM - 500 µM | Spontaneous NO donor, but release is catalyzed by light, heat, and transition metals.[1] Often used in studies of vasodilation and platelet aggregation.[1][8] |
| GSNO (S-Nitrosoglutathione) | S-Nitrosothiol (RSNO) | Variable (~5-20 hours, highly context-dependent)[2] | 100 µM - 1 mM[9][10] | Endogenous NO carrier.[11] Its decomposition is complex, influenced by enzymes and thiols in the culture medium.[12][13] Used in studies of apoptosis and cell signaling.[10] |
| SNP (Sodium Nitroprusside) | Metal-Nitrosyl Complex | Very short (seconds to minutes) | 100 µM - 2 mM[8][14] | Rapid NO release, often triggered by light or reducing agents. Also releases cyanide, which can be a confounding cytotoxic factor.[8] Used for short-term, high-concentration NO studies. |
| CysNO (S-Nitrosocysteine) | S-Nitrosothiol (RSNO) | Very short (~1-10 minutes)[2] | 50 µM - 500 µM | Rapid and short-lived NO release. Useful for mimicking bolus NO signaling events.[1] |
Key Experimental Protocols
Successful experimentation with NO donors requires accurate quantification of NO delivery and its effects on cell populations. Below are detailed protocols for the Griess assay, to measure nitrite (B80452) (a stable NO metabolite), and the MTT assay, to assess cell viability.
Protocol 1: Quantification of this compound Production using the Griess Assay
The Griess assay is a simple colorimetric method to quantify nitrite ((\text{NO}_2^-)), a stable and nonvolatile breakdown product of NO, in aqueous solutions like cell culture supernatant.[15][16]
Materials:
-
96-well flat-bottom microplate
-
Cell culture supernatant samples
-
Sodium Nitrite ((\text{NaNO}_2)) standard (e.g., 1 mM stock solution)
-
Griess Reagent System (e.g., Promega G2930 or similar):
-
Sulfanilamide solution (Griess Reagent I)
-
N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent II)
-
-
Phenol (B47542) red-free cell culture medium (for standard curve)
-
Microplate reader (absorbance at 520-550 nm)
Procedure:
-
Standard Curve Preparation: a. Prepare a 100 µM nitrite solution by diluting the 1 mM stock in phenol red-free culture medium. b. In a 96-well plate, add 100 µL of the 100 µM solution to the first well. c. Add 50 µL of medium to the next 7 wells in that row. d. Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, mix, then transfer 50 µL from the second to the third, and so on, down to 0.78 µM. Discard 50 µL from the last standard well. e. Add 50 µL of medium to a final well to serve as the zero standard (blank).
-
Sample Preparation: a. Following treatment of cells with an NO donor for the desired time, collect the cell culture supernatant. b. Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any detached cells or debris. c. Add 50 µL of the clarified supernatant from each experimental condition to separate wells of the 96-well plate.
-
Griess Reaction: a. Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all standard and sample wells. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of NED solution (Griess Reagent II) to all wells.[17] d. Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[17]
-
Measurement: a. Measure the absorbance of the wells within 30 minutes using a microplate reader at a wavelength between 520 nm and 550 nm.[17]
-
Data Analysis: a. Subtract the absorbance of the blank from all standard and sample readings. b. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. c. Determine the nitrite concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Protocol 2: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[18]
Materials:
-
96-well flat-bottom microplate
-
Cells and appropriate culture medium
-
NO donor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 150 µL of MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader (absorbance at ~570 nm, reference wavelength ~650 nm)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[19] b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment with NO Donor: a. Prepare serial dilutions of the NO donor in fresh culture medium. b. Carefully remove the old medium from the wells and add 100 µL of the medium containing the NO donor dilutions. Include vehicle-only controls. c. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5] b. Incubate the plate for 3-4 hours at 37°C.[5] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization: a. After incubation, add 150 µL of the MTT solubilization solution to each well to dissolve the formazan crystals. b. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: a. Read the absorbance within 1 hour at 570-590 nm, using a reference wavelength of >650 nm if desired.[5]
-
Data Analysis: a. Subtract the average absorbance of the background control wells (media only) from all other readings. b. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Visualizing Workflows and Pathways
Experimental Workflow for NO Donor Studies
The following diagram illustrates a typical workflow for investigating the effects of an NO donor on cell viability.
Canonical NO/cGMP Signaling Pathway
This compound exerts many of its physiological effects by activating the soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[15][20] cGMP, in turn, activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that mediate the cellular response.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Direct measurement of actual levels of this compound (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sodium Nitroprusside Changed The Metabolism of Mesenchymal Stem Cells to An Anaerobic State while Viability and Proliferation Remained Intact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. S-nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Nitrosoglutathione - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. S-NITROSOGLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Inhibition Effects of Sodium Nitroprusside on the Survival of Differentiated Neural Stem Cells through the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Targeting the this compound/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in this compound and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Nitric Oxide Synthase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] The production of NO is catalyzed by a family of enzymes known as this compound synthases (NOS).[4][5] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][4] Both nNOS and eNOS are constitutive, calcium/calmodulin-dependent enzymes, while iNOS expression is induced by cytokines and lipopolysaccharides and is largely calcium-independent.[2][3][6] The distinct roles and regulation of these isoforms make their isolation and purification essential for biochemical and structural studies, as well as for the development of therapeutic inhibitors.
These application notes provide detailed protocols for the isolation and purification of NOS isoforms from various sources, including native tissues and recombinant expression systems. The protocols are based on established chromatographic techniques, including affinity, ion-exchange, and size-exclusion chromatography.
I. Signaling Pathway of this compound Synthase
This compound synthases catalyze the conversion of L-arginine to L-citrulline and this compound.[2][4] This process is a five-electron oxidation of the guanidino nitrogen of L-arginine, requiring molecular oxygen and NADPH as co-substrates.[5][7] The enzyme utilizes several cofactors, including flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4).[3][5] The activity of nNOS and eNOS is regulated by intracellular calcium levels through the binding of calmodulin (CaM).[3][5][8] In contrast, iNOS binds calmodulin with very high affinity, rendering its activity largely independent of calcium fluctuations.[2][7] Once produced, NO diffuses across cell membranes and activates its primary receptor, soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling events.[1][4]
Caption: this compound Synthase Signaling Pathway.
II. Experimental Workflow for NOS Purification
A general workflow for the purification of NOS isoforms involves cell lysis, followed by a series of chromatography steps. Affinity chromatography, often using an ADP-agarose or similar resin, is a highly effective initial step that takes advantage of the NADPH binding site on the enzyme.[9][10][11] This is typically followed by ion-exchange chromatography to separate proteins based on charge, and finally, size-exclusion chromatography to isolate the dimeric NOS and remove any remaining contaminants.[9][12][13][14] For recombinant proteins, immunoaffinity chromatography can also be a powerful purification method.[15][16]
Caption: General Experimental Workflow for NOS Purification.
III. Experimental Protocols
Protocol 1: Purification of Inducible NOS (iNOS) from Macrophages
This protocol is adapted from the purification of iNOS from activated rat macrophages.[9][10]
A. Materials and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM Dithiothreitol (DTT), and a cocktail of protease inhibitors (e.g., 0.1 mg/ml phenylmethylsulfonyl fluoride, 0.01 mg/ml trypsin inhibitor, 0.01 mg/ml leupeptin, 0.01 mg/ml antipain, and 0.01 mg/ml pepstatin).[10]
-
Affinity Chromatography Buffer A (Equilibration/Wash): 40 mM Bis-Tris (pH 7.4), 10% glycerol, 1 mM L-arginine, 3 mM DTT, 4 µM FAD, 4 µM Tetrahydrobiopterin (BH4).
-
Affinity Chromatography Buffer B (Wash): Buffer A supplemented with 0.6 M NaCl.
-
Affinity Chromatography Buffer C (Elution): Buffer A supplemented with 10 mM NADPH.[17]
-
Ion-Exchange Chromatography Buffer A (Equilibration): 20 mM Tris-HCl (pH 8.0), 1 mM DTT.
-
Ion-Exchange Chromatography Buffer B (Elution): 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 M NaCl.
-
Size-Exclusion Chromatography Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT.
B. Cell Culture and Lysis:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) and induce iNOS expression by treating with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
C. Affinity Chromatography (2',5'-ADP-Sepharose):
-
Equilibrate a 2',5'-ADP-Sepharose column with Affinity Chromatography Buffer A.
-
Load the cytosolic fraction onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Wash the column with Buffer B to remove non-specifically bound proteins.
-
Elute the iNOS with Buffer C.
-
Collect fractions and assay for NOS activity.
D. Ion-Exchange Chromatography (Anion Exchange):
-
Pool the active fractions from the affinity step and buffer exchange into Ion-Exchange Chromatography Buffer A.
-
Equilibrate an anion-exchange column (e.g., Mono Q) with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for NOS activity.
E. Size-Exclusion Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate.
-
Equilibrate a size-exclusion column (e.g., Superdex 200) with Size-Exclusion Chromatography Buffer.
-
Load the concentrated sample onto the column.
-
Elute with Size-Exclusion Chromatography Buffer.
-
Collect fractions and assay for NOS activity.
-
Analyze the purity of the final preparation by SDS-PAGE and Western blotting.
Protocol 2: Purification of Neuronal NOS (nNOS) from Cerebellum
This protocol is based on the purification of nNOS from rat cerebellum.[11]
A. Materials and Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
DEAE-Cellulose Chromatography Buffer A (Equilibration): 20 mM Tris-HCl (pH 7.4), 1 mM DTT.
-
DEAE-Cellulose Chromatography Buffer B (Elution): 20 mM Tris-HCl (pH 7.4), 1 mM DTT, 500 mM NaCl.
-
Affinity Chromatography Buffer A (Equilibration): 50 mM Tris-HCl (pH 7.4), 0.5 mM CaCl2, 1 mM DTT.
-
Affinity Chromatography Buffer B (Elution): 50 mM Tris-HCl (pH 7.4), 2 mM EGTA, 1 M NaCl, 1 mM DTT.
B. Tissue Homogenization:
-
Homogenize rat cerebellum in Homogenization Buffer.
-
Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction.
C. DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-Cellulose column with DEAE-Cellulose Chromatography Buffer A.
-
Load the cytosolic fraction onto the column.
-
Wash the column with Buffer A.
-
Elute with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for NOS activity in the presence of Ca2+ and calmodulin.
D. Calmodulin-Agarose Affinity Chromatography:
-
Pool the active fractions from the DEAE-cellulose step.
-
Equilibrate a Calmodulin-Agarose column with Affinity Chromatography Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A containing 0.5 M NaCl.
-
Elute the nNOS with Affinity Chromatography Buffer B.
-
Collect fractions and immediately buffer exchange into a storage buffer containing DTT and glycerol.
-
Analyze for purity and activity.
IV. Quantitative Data Summary
The following table summarizes key quantitative data from published NOS purification protocols.
| NOS Isoform | Source | Purification Method(s) | Purification Fold | Specific Activity (nmol/min/mg) | Molecular Weight (kDa) | Reference(s) |
| iNOS | Rat Macrophages | Affinity (ADP-agarose), Gel Filtration | - | ~944 | 150 (monomer) | [9][10] |
| iNOS (recombinant human) | Baculovirus | Immunoaffinity | - | 114-260 | 130 | [15][16] |
| nNOS | Rat Cerebellum | DEAE-Cellulose, Affinity (Calmodulin-agarose) | 6000 | - | 150 | [11] |
| Bacterial NOS | Staphylococcus aureus | Ion Exchange (Mono Q), Affinity (ADP-agarose), Gel Permeation | 900 | 35.3 | 135 (heterodimer) | [12] |
Note: Specific activity values can vary depending on the assay conditions (e.g., temperature, substrate concentrations).
V. NOS Activity Assay
The activity of purified NOS can be determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the production of this compound.
A. Citrulline Conversion Assay:
This assay measures the formation of [3H]L-citrulline from [3H]L-arginine.
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
1 mM NADPH
-
1 mM L-arginine (spiked with [3H]L-arginine)
-
1 mM DTT
-
0.1 mM Tetrahydrobiopterin (BH4)
-
1 µM FAD
-
For nNOS/eNOS: 1 mM CaCl2 and 10 µg/ml Calmodulin
-
-
Add the purified enzyme to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and Dowex-50W resin).
-
Separate the [3H]L-citrulline from unreacted [3H]L-arginine by passing the mixture through a cation exchange resin.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
B. Nitrite (B80452)/Nitrate (B79036) Detection (Griess Assay):
This colorimetric assay measures the stable breakdown products of NO, nitrite (NO2-) and nitrate (NO3-).
-
Set up the NOS reaction as described above (without radiolabeled arginine).
-
After incubation, if measuring total NO production, convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the reaction mixture.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite using a sodium nitrite standard curve.
VI. Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful isolation and purification of this compound synthase isoforms. The choice of the specific protocol will depend on the NOS isoform of interest and the starting material. Careful optimization of each step is crucial for obtaining a highly pure and active enzyme preparation, which is essential for downstream applications in research and drug development.
References
- 1. cusabio.com [cusabio.com]
- 2. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights | MDPI [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound signaling | Abcam [abcam.com]
- 5. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Purification of this compound synthase from rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Isolation of this compound synthetase, a calmodulin-requiring enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of this compound synthase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Expression and immunoaffinity purification of human inducible nitric-oxide synthase. Inhibition studies with 2-amino-5,6-dihydro-4H-1,3-thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cheval.pratique.free.fr [cheval.pratique.free.fr]
Methods for Assessing Nitric Oxide Synthase Activity in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the principle methods used to assess nitric oxide synthase (NOS) activity in tissue homogenates. Accurate measurement of NOS activity is crucial for understanding its physiological and pathophysiological roles and for the development of therapeutic agents targeting the this compound (NO) signaling pathway.
Introduction to this compound Synthase
This compound (NO) is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and the immune response. It is synthesized from the amino acid L-arginine by a family of enzymes known as this compound synthases (NOS). There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in synaptic plasticity and neuronal communication.
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including immune cells, in response to inflammatory stimuli. It produces large amounts of NO involved in host defense and inflammation.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is crucial for maintaining vascular tone and health.
The activity of these isoforms is tightly regulated, and aberrant NOS activity is implicated in numerous diseases, making its measurement a key aspect of biomedical research.
Overview of Assay Methods
Several methods are available to measure NOS activity in tissue homogenates, each with its own advantages and limitations. The choice of assay depends on factors such as the specific research question, the required sensitivity, the available equipment, and the nature of the tissue sample. This guide details the following key methods:
-
Arginine-to-Citrulline Conversion Assay
-
Griess Reagent Assay for Nitrite (B80452) and Nitrate (B79036)
-
Hemoglobin-Capture Assay
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
NADPH Diaphorase Staining
Arginine-to-Citrulline Conversion Assay
Application Note:
The arginine-to-citrulline conversion assay is considered the gold standard for measuring NOS activity.[1][2] It directly quantifies the enzymatic activity by measuring the formation of L-citrulline, a co-product of NO synthesis from L-arginine. This method is highly specific and sensitive, particularly when using radiolabeled L-arginine.[2] The assay can be used to measure the activity of all NOS isoforms in various tissue homogenates.
Principle:
NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine), the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity. The positively charged L-arginine is separated from the neutral L-citrulline by cation-exchange chromatography.[3][4]
Signaling Pathway:
Caption: NOS catalyzes the conversion of L-arginine to L-citrulline and NO.
Experimental Workflow:
Caption: Workflow for the Arginine-to-Citrulline Conversion Assay.
Protocol:
A. Tissue Homogenization:
-
Excise tissue and immediately place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors).
-
Mince the tissue thoroughly on ice.
-
Homogenize the tissue using a glass-Teflon homogenizer or a sonicator.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the assay. For membrane-bound NOS, the pellet can be resuspended and used.
B. NOS Activity Assay:
-
Prepare a reaction mixture containing:
-
Tissue homogenate (50-100 µg of protein)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADPH (1 mM)
-
CaCl₂ (2 mM) and Calmodulin (10 µg/ml) for constitutive NOS (nNOS, eNOS)
-
EGTA (1 mM) for iNOS (to chelate calcium and inhibit constitutive NOS)
-
[³H]L-arginine (e.g., 10 µM, specific activity ~1 µCi/nmol)
-
-
Initiate the reaction by adding the tissue homogenate.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an ice-cold stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).
C. Separation and Quantification:
-
Prepare a cation-exchange resin column (e.g., Dowex AG50W-X8, Na⁺ form).
-
Apply the reaction mixture to the column.
-
Wash the column with a wash buffer to remove unbound [³H]L-citrulline. The neutral L-citrulline will pass through, while the positively charged L-arginine will bind to the resin.
-
Collect the eluate containing [³H]L-citrulline.
-
Add a scintillation cocktail to the eluate and measure the radioactivity using a liquid scintillation counter.
-
Calculate the NOS activity based on the specific activity of the [³H]L-arginine and the amount of protein in the sample. Activity is typically expressed as pmol of citrulline formed per minute per mg of protein.
Data Presentation:
| Tissue | NOS Activity (pmol/min/mg protein) | Reference |
| Rat Myometrium (non-pregnant) | ~1.5 | [5] |
| Rat Myometrium (pregnant) | ~3.0 | [5] |
| Human Myometrium (non-pregnant) | ~0.2 | [5] |
| Human Myometrium (pregnant) | ~0.4 | [5] |
| Rat Pancreatic Islets (adult) | 1.082 ± 0.084 | [6] |
| Rat Pancreatic Islets (aged) | 6.277 ± 0.475 | [6] |
Griess Reagent Assay for Nitrite and Nitrate
Application Note:
The Griess reagent assay is a simple and cost-effective colorimetric method for the indirect measurement of NO production.[7] It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8] For a more accurate assessment of total NO production, nitrate (NO₃⁻) can be converted to nitrite using nitrate reductase prior to the Griess reaction. This assay is well-suited for high-throughput screening.
Principle:
The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at ~540 nm.
Experimental Workflow:
Caption: Workflow for the Griess Reagent Assay.
Protocol:
A. Tissue Homogenization and Deproteinization:
-
Homogenize the tissue in an appropriate buffer as described for the citrulline assay.
-
Deproteinize the homogenate to prevent interference with the assay. This can be achieved by methods such as ultrafiltration (e.g., using 10 kDa cutoff filters) or precipitation with zinc sulfate (B86663).[9]
-
Centrifuge and collect the protein-free supernatant.
B. Nitrate Reduction (for total NO measurement):
-
To measure total nitrite and nitrate, incubate the deproteinized supernatant with nitrate reductase and its cofactor (NADPH) according to the manufacturer's instructions. This step converts nitrate to nitrite.
C. Griess Reaction:
-
Prepare a nitrite standard curve using known concentrations of sodium nitrite.
-
In a 96-well plate, add your samples (and standards) and an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in your samples by comparing the absorbance to the standard curve.
Data Presentation:
| Sample | Nitrite Concentration (µM) | Reference |
| Cell Culture Media (nNOS-transfected cells) | 0.6 ± 0.09 | [10] |
| Cell Culture Media (iNOS-transfected cells) | 41.6 ± 2.5 | [10] |
| Cell Culture Media (eNOS-transfected cells) | 1.6 ± 0.08 | [10] |
| Rat Plasma (aged) | 26.25 ± 2.166 | [6] |
Hemoglobin-Capture Assay
Application Note:
The hemoglobin-capture assay is a spectrophotometric method that relies on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb). This assay is highly sensitive and can detect nanomolar concentrations of NO. It is particularly useful for measuring real-time NO release from biological samples.
Principle:
NO rapidly reacts with oxyHb, oxidizing the ferrous iron (Fe²⁺) in the heme group to ferric iron (Fe³⁺), forming metHb. This conversion leads to a characteristic shift in the absorbance spectrum, which can be monitored over time to determine the rate of NO production.
Experimental Workflow:
Caption: Workflow for the Hemoglobin-Capture Assay.
Protocol:
-
Prepare a solution of purified oxyhemoglobin in a suitable buffer.
-
Add the tissue homogenate to the oxyhemoglobin solution in a cuvette.
-
Immediately place the cuvette in a spectrophotometer and record the absorbance spectrum, typically between 400 and 430 nm, at regular intervals.
-
The formation of metHb will result in a decrease in the absorbance peaks of oxyHb (around 415 nm) and an increase in the absorbance of metHb (around 406 nm).
-
The rate of NO production can be calculated from the rate of change in absorbance, using the known extinction coefficients for oxyHb and metHb.
Data Presentation:
This assay typically provides real-time kinetic data rather than a single quantitative value. The results are often presented as a rate of NO production (e.g., nmol/min/mg protein).
Electron Paramagnetic Resonance (EPR) Spectroscopy
Application Note:
EPR spectroscopy is a highly sensitive and specific method for the direct detection of paramagnetic species, including NO.[1] To enhance the stability and detection of the short-lived NO radical, spin traps are used.[11] This technique is particularly valuable for confirming the identity of NO and for in vivo measurements.[12]
Principle:
EPR detects molecules with unpaired electrons. Since NO is a radical, it is EPR-active. However, its direct detection in biological systems is challenging. Therefore, spin traps, such as iron-dithiocarbamate complexes (e.g., Fe²⁺-(DETC)₂), are used. These traps react with NO to form a stable paramagnetic complex that gives a characteristic EPR signal.
Experimental Workflow:
Caption: Workflow for EPR Spectroscopy Measurement of NO.
Protocol:
-
Prepare the spin trap solution (e.g., by mixing ferrous sulfate and diethyldithiocarbamate).
-
Add the tissue homogenate to the spin trap solution.
-
Incubate the mixture to allow for the formation of the NO-spin trap adduct.
-
Transfer the sample to a specialized EPR sample tube.
-
Record the EPR spectrum using an EPR spectrometer.
-
The characteristic triplet signal of the NO-Fe²⁺-(DETC)₂ adduct confirms the presence of NO. The intensity of the signal is proportional to the amount of NO produced.
Data Presentation:
| Tissue | Trapped NO Signal Intensity (Arbitrary Units) | Reference |
| Mouse Liver Homogenate | Highest Signal | [13] |
| Mouse Kidney Homogenate | ~40% of Liver | [13] |
| Mouse Brain Homogenate | ~10% of Liver | [13] |
| Mouse Lung Homogenate | ~10% of Liver | [13] |
NADPH Diaphorase Staining
Application Note:
NADPH diaphorase staining is a histochemical technique used to localize NOS activity in tissue sections.[14] It is based on the observation that NOS enzymes possess NADPH diaphorase activity, which can reduce a chromogenic substrate. This method provides valuable spatial information about NOS-expressing cells within a tissue.
Principle:
NOS enzymes can transfer electrons from NADPH to various acceptors, including tetrazolium salts like nitroblue tetrazolium (NBT). The reduction of NBT by NADPH diaphorase activity produces a blue-purple formazan (B1609692) precipitate, which marks the location of NOS-containing cells.
Experimental Workflow:
References
- 1. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of tissue activity of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of NOS activity by conversion of radiolabeled arginine to citrulline using ion-exchange separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important differences in this compound synthase activity and predominant isoform in reproductive tissues from human and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of inducible this compound synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Different Approaches to Quantify this compound Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Comparison of the this compound Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of this compound and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo spin trapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo detection of mouse liver this compound generation by spin trapping electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NADPH diaphorase histochemistry in rat gastric this compound synthase neurons [protocols.io]
Illuminating Nitric Oxide: Application Notes and Protocols for Live-Cell Imaging of its Dynamic Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the real-time visualization of nitric oxide (NO) dynamics in living cells. This compound is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations present a significant challenge for its detection and quantification. This document outlines the principles and protocols for utilizing both small-molecule fluorescent probes and genetically encoded biosensors to unravel the complex spatiotemporal dynamics of NO signaling.
Introduction to this compound Signaling
This compound is endogenously synthesized by a family of enzymes known as this compound synthases (NOS), which convert L-arginine to L-citrulline. The three main isoforms of NOS are:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission.
-
Inducible NOS (iNOS or NOS2): Expressed in various cell types, typically in response to immunological stimuli, producing large amounts of NO for host defense.
-
Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, it is critical for regulating vascular tone and cardiovascular homeostasis.
The activity of nNOS and eNOS is tightly regulated by intracellular calcium concentrations, while iNOS activity is largely calcium-independent. Once produced, NO rapidly diffuses across cell membranes to act on its primary target, soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.
Application Notes and Protocols for Flow Cytometry Analysis of Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of intracellular nitric oxide (NO) production using flow cytometry. This powerful technique allows for the rapid and sensitive measurement of NO in individual cells within a heterogeneous population, making it an invaluable tool for research in immunology, neuroscience, cardiovascular biology, and drug development.
Introduction
This compound is a critical signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Altered NO production is implicated in various diseases, making its accurate quantification essential for understanding disease mechanisms and for the development of novel therapeutics. Flow cytometry offers a high-throughput method to measure intracellular NO levels in live cells, providing insights into the cellular sources and dynamics of NO production.
The principle of this assay is based on the use of cell-permeable fluorescent probes that become highly fluorescent upon reacting with intracellular NO. The fluorescence intensity of the cells is then measured using a flow cytometer, which is directly proportional to the amount of NO produced.
Fluorescent Probes for this compound Detection
A variety of fluorescent probes are available for the detection of intracellular NO. The choice of probe depends on the specific experimental requirements, such as the desired emission wavelength and the sensitivity needed.
| Probe Name | Excitation (nm) | Emission (nm) | Color | Key Features |
| DAF-FM Diacetate | ~495 | ~515 | Green | Widely used, good sensitivity, and photostability.[2][3][4] |
| DAR-4M AM | ~560 | ~575 | Orange | Greater photostability and less pH dependence in the physiological range compared to DAF-2.[1] |
| Nitrixyte™ Orange | ~540 | ~590 | Orange | Good photostability and enhanced cell permeability.[5][6] |
| Nitrixyte™ Red | ~586 or ~630 | ~607 or ~660 | Red | Suitable for multiplexing with green fluorescent probes.[5][7][8] |
| BD Pharmingen™ Orange this compound Probe | ~545 | ~576 | Orange | High sensitivity to this compound over other reactive nitrogen and oxygen species.[9] |
Signaling Pathway and Detection Principle
The detection of intracellular this compound by these fluorescent probes generally follows a two-step process.
Caption: General mechanism of intracellular this compound detection.
First, the cell-permeable, non-fluorescent probe crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) or diacetate groups, trapping the probe within the cell.[1][2] This trapped form is only weakly fluorescent. In the presence of this compound, the probe is converted to a highly fluorescent product.[1][2][10] The resulting increase in fluorescence intensity is then quantified by flow cytometry.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell types and experimental conditions.
General Experimental Workflow
Caption: General experimental workflow for intracellular NO detection.
Detailed Protocol for Suspension Cells (e.g., Jurkat)
Materials:
-
Suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescent NO probe (e.g., DAF-FM Diacetate)
-
Anhydrous DMSO
-
NOS inhibitor (e.g., L-NAME) for negative control (optional)[11]
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Probe Loading:
-
Prepare a stock solution of the fluorescent NO probe in anhydrous DMSO.
-
Dilute the stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed medium or buffer.[12][13]
-
Add the probe working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.[2][9][12]
-
-
Washing:
-
After incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.[1]
-
-
Stimulation of NO Production:
-
Resuspend the cells in fresh, pre-warmed medium.
-
Aliquot the cell suspension into flow cytometry tubes for different treatment conditions:
-
Unstimulated Control: Cells in medium only.[1]
-
Positive Control: Treat cells with a known NO donor (e.g., 10-100 µM DEA/NONOate).[1][2]
-
Negative Control (optional): Pre-incubate cells with a NOS inhibitor (e.g., L-NAME) before stimulation.[11]
-
Experimental Samples: Treat cells with the compound of interest.
-
-
Incubate for the desired period at 37°C to induce NO production.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.
-
Set up the flow cytometer with the appropriate laser and emission filters for the chosen probe (see table above).
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-50,000 events) for statistical analysis.[1]
-
Detailed Protocol for Adherent Cells (e.g., Macrophages, Endothelial Cells)
Materials:
-
Adherent cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
PBS or HBSS
-
Gentle cell detachment solution (e.g., Trypsin-EDTA or cell scraper)
-
Fluorescent NO probe
-
Anhydrous DMSO
-
Stimulant (e.g., Lipopolysaccharide (LPS) and L-arginine for macrophages)[6]
-
NO donor for positive control
-
NOS inhibitor for negative control (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells in plates or flasks to the desired confluency.
-
Detach the cells using a gentle method such as brief trypsinization or a cell scraper.
-
Harvest the cells and wash them once with PBS or HBSS.
-
Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
-
Probe Loading, Washing, Stimulation, and Acquisition:
-
Follow steps 2-5 from the protocol for suspension cells. For macrophage stimulation, a common method is to incubate with LPS (e.g., 20 µg/mL) and L-arginine (e.g., 1 mM) for a longer period (e.g., 16 hours) to induce endogenous NO formation.[6]
-
Data Presentation and Analysis
A proper gating strategy is essential for accurate quantification of NO-producing cells.
Caption: A general gating strategy for flow cytometry data analysis.
-
Gating:
-
First, gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Next, use a singlet gate (e.g., FSC-A vs. FSC-H) to exclude cell doublets and aggregates.
-
-
Quantification:
-
Generate a histogram of fluorescence intensity for the gated cell population.
-
The primary quantitative measure is the Mean Fluorescence Intensity (MFI), which reflects the average amount of NO produced per cell. An increase in MFI in stimulated or treated samples compared to the unstimulated control indicates an increase in NO production.
-
Alternatively, the percentage of fluorescently positive cells can be determined by setting a gate based on the unstimulated control population.
-
Example Data Summary Table
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Unstimulated Control | - | 150 ± 15 | 2.5 ± 0.5 |
| Positive Control (DEA/NONOate) | 100 µM | 2500 ± 200 | 95.2 ± 2.1 |
| Compound X | 1 µM | 300 ± 25 | 10.1 ± 1.2 |
| Compound X | 10 µM | 850 ± 60 | 45.8 ± 3.5 |
| Compound X + L-NAME | 10 µM | 175 ± 20 | 5.3 ± 0.8 |
Concluding Remarks
The flow cytometric analysis of this compound production is a robust and sensitive method that provides valuable insights into cellular physiology and pathology. By following these detailed protocols and utilizing appropriate controls, researchers can obtain reliable and reproducible data. The flexibility of this technique allows for its application in a wide range of research areas, from basic science to drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. DAF-FM DA [bdbiosciences.com]
- 3. ulab360.com [ulab360.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound Detection | AAT Bioquest [aatbio.com]
- 6. This compound Assay Kit (Flow cytometry - Orange) (ab219933) | Abcam [abcam.com]
- 7. Cell Meter™ Fluorimetric Intracellular this compound (NO) Activity Assay Kit *Red Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 8. This compound Assay Kit (Flow Cytometry - Red) (ab219934) | Abcam [abcam.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Intracellular this compound Assay [cellbiolabs.com]
- 11. Direct intracellular this compound detection in isolated adult cardiomyocytes: flow cytometric analysis using the fluorescent probe, diaminofluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of intracellular this compound (NO) production in shrimp haemocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Measuring Exhaled Nitric Oxide as a Biomarker of Airway Inflammation
Introduction
Fractional exhaled nitric oxide (FeNO) is a non-invasive, quantitative biomarker that aids in the assessment of airway inflammation, particularly T2-mediated or eosinophilic inflammation.[1][2] this compound (NO) is a gaseous molecule produced by various cells in the body, and its levels are often elevated in inflammatory conditions like asthma.[2][3] The measurement of FeNO provides a simple, safe, and reproducible method to evaluate airway inflammation, complementing traditional pulmonary function tests.[1][4] These application notes provide a comprehensive overview of the clinical utility of FeNO measurement, detailed protocols for its assessment, and guidance on the interpretation of results for researchers, scientists, and drug development professionals.
Clinical Significance
The measurement of FeNO has several key applications in the clinical and research settings:
-
Diagnosis of Asthma: Elevated FeNO levels can support a diagnosis of asthma, particularly the eosinophilic phenotype, in symptomatic individuals.[1][3] However, it should be used as an adjunct to clinical history and other diagnostic tests like spirometry, as it is not definitive on its own.[2][5]
-
Predicting Corticosteroid Responsiveness: Patients with higher FeNO levels are more likely to respond favorably to inhaled corticosteroid (ICS) therapy.[1][6] This allows for a more targeted therapeutic approach.
-
Monitoring Treatment and Adherence: A significant decrease in FeNO levels following the initiation of anti-inflammatory treatment, such as ICS, indicates a good therapeutic response.[1][6] Conversely, persistently high levels may suggest poor adherence to medication or the need for a step-up in therapy.[1]
-
Guiding Biologic Therapy: In the era of personalized medicine, FeNO can be a valuable tool in selecting patients for biologic therapies that target T2 inflammatory pathways.[2]
-
Drug Development: FeNO measurement can serve as a valuable biomarker in clinical trials for new anti-inflammatory drugs, providing an objective measure of treatment efficacy.[2]
Data Presentation
The interpretation of FeNO levels is based on established cut-off points, which may vary slightly between different guidelines but generally follow a similar pattern. The following tables summarize the commonly accepted interpretation of FeNO values in adults and children according to the American Thoracic Society (ATS) guidelines.[1][7]
Table 1: Interpretation of FeNO Levels in Adults (≥12 years) [1][7]
| FeNO Level (ppb) | Interpretation | Clinical Implication |
| < 25 | Low | Eosinophilic inflammation is unlikely. Less likely to respond to corticosteroids. |
| 25 - 50 | Intermediate | Should be interpreted in the clinical context. Eosinophilic inflammation may be present. |
| > 50 | High | Eosinophilic inflammation is likely. Likely to be responsive to corticosteroids. |
Table 2: Interpretation of FeNO Levels in Children (<12 years) [1][7]
| FeNO Level (ppb) | Interpretation | Clinical Implication |
| < 20 | Low | Eosinophilic inflammation is unlikely. Less likely to respond to corticosteroids. |
| 20 - 35 | Intermediate | Should be interpreted in the clinical context. Eosinophilic inflammation may be present. |
| > 35 | High | Eosinophilic inflammation is likely. Likely to be responsive to corticosteroids. |
Signaling Pathway of this compound Production in Airways
References
- 1. An Official ATS Clinical Practice Guideline: Interpretation of Exhaled this compound Levels (FeNO) for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allergyasthmanetwork.org [allergyasthmanetwork.org]
- 3. FeNO test | Asthma + Lung UK [asthmaandlung.org.uk]
- 4. An official ATS clinical practice guideline: interpretation of exhaled this compound levels (FENO) for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. thoracic.org [thoracic.org]
- 7. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Technical Support Center: Nitric Oxide Fluorescent Probes
Welcome to the technical support center for nitric oxide (NO) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why is my background fluorescence signal so high?
High background fluorescence can obscure the specific signal from this compound. Several factors can contribute to this issue:
-
Incomplete Probe Hydrolysis: Cell-permeable probes like DAF-FM diacetate must be fully deacetylated by intracellular esterases to become responsive to NO. Incomplete de-esterification can lead to residual background fluorescence. Ensure you include a post-loading incubation step (typically 15-30 minutes) to allow for complete de-esterification.[1]
-
Extracellular Probe: Residual probe remaining in the extracellular medium can contribute to background. Wash cells thoroughly (2-3 times) with fresh, pre-warmed buffer or medium after loading to remove any excess probe.[2]
-
Autofluorescence: Biological samples, particularly those containing flavins and NAD(P)H, can exhibit autofluorescence, which may overlap with the emission spectrum of your probe. To mitigate this, always include an "unloaded" control (cells without the probe) to measure the baseline autofluorescence.
-
Probe Concentration: Using too high a concentration of the probe can lead to increased background. Titrate the probe to find the lowest effective concentration that still provides a robust signal. A suggested starting range is 1-10 µM.[1][3]
-
Media Components: Phenol (B47542) red and bovine serum albumin (BSA) in cell culture media may increase fluorescence and should be used with caution.[1][3][4] Consider performing the imaging in a phenol red-free buffer like HBSS.
Q2: My fluorescence signal is weak or absent, even after stimulating my cells. What went wrong?
A lack of signal can be frustrating. Here are several potential causes and solutions:
-
Inefficient Probe Loading: Ensure that the probe is effectively entering the cells. For diacetate derivatives, incubation times of 20-60 minutes at 37°C are typical, but this may need optimization for your specific cell type.[2]
-
Probe Inactivity: Probes are sensitive to light and oxidation. Store stock solutions at -20°C, protected from light and moisture.[4] Prepare working solutions immediately before use and do not store them for later experiments.[1][3]
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission filters for your specific probe. For DAF-FM or DAF-2, standard FITC filter sets (Excitation: ~495 nm, Emission: ~515 nm) are appropriate.[2][3]
-
Low NO Production: The level of NO produced by your cells may be below the detection limit of the probe. The detection limit for DAF-2 is approximately 5 nM, while for the more sensitive DAF-FM, it is around 3 nM.[3] Use a positive control, such as treating cells with an NO donor (e.g., SNAP or DEA NONOate), to confirm that the probe is working correctly.[2][4]
-
Presence of Scavengers: Ascorbic acid (Vitamin C) can react with DAF-2 and its reactive intermediates, which can attenuate the formation of the fluorescent product.[5] Be aware of high concentrations of such molecules in your experimental system.
Q3: How can I be sure the signal I'm seeing is truly from this compound?
Specificity is a critical concern with many NO probes.
-
Indirect Detection: Diaminofluorescein (DAF) probes do not react directly with the NO radical. They react with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), which forms in the presence of oxygen.[6][7] The reaction may also proceed through an initial oxidation of the probe itself, followed by a reaction with NO.[8][9] This indirect mechanism is a key limitation.
-
Interference from Other Reactive Species: While DAF-2 is reported to not react with species like superoxide (B77818) (O₂•-), hydrogen peroxide (H₂O₂), or peroxynitrite (ONOO-), some studies suggest potential side reactions.[5] For example, DAF dyes can react with peroxidase and hydrogen peroxide, mimicking an NO-dependent signal.[10]
-
Use of Controls: The most important step is to use proper controls. A negative control using a this compound synthase (NOS) inhibitor (e.g., L-NAME or L-NNA) should significantly reduce or abolish the fluorescence signal.[2][11][12] If the signal persists in the presence of a NOS inhibitor, it is likely not specific to NO.
-
Consider Alternative Probes: For higher selectivity, consider copper-based probes. These probes can directly detect the NO radical through the reduction of Cu(II) to Cu(I), offering high selectivity over other reactive oxygen and nitrogen species (ROS/RNS).[2][6]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of NO fluorescent probes?
The most common probes fall into three main categories:
-
Diaminofluorescein (DAF) Derivatives: This is the most widely used class, including probes like DAF-2 and DAF-FM. They work by N-nitrosation of a diamino group to form a fluorescent triazole.[6]
-
Rhodamine-Based Probes: These probes, such as Diaminorhodamines (DARs), operate on a similar mechanism to DAFs but often offer better photostability and are less pH-sensitive.[6]
-
Copper-Based Sensors: These probes offer a different, direct detection mechanism. They typically consist of a Cu(II) complex that is reduced to Cu(I) by the NO radical, releasing a fluorescent ligand. This provides high selectivity for NO.[2][6]
Q2: What is the difference between DAF-2 and DAF-FM?
DAF-FM is an improved version of DAF-2 with several key advantages:
-
Higher Sensitivity: DAF-FM has a lower detection limit (~3 nM) compared to DAF-2 (~5 nM).[3]
-
Greater Photostability: The fluorescent product of DAF-FM is significantly more resistant to photobleaching than that of DAF-2, allowing for longer imaging sessions.[1][3]
-
Less pH-Sensitivity: The fluorescence of the DAF-FM adduct is independent of pH in the physiologically relevant range (above pH 5.5), whereas DAF-2 fluorescence can be affected by pH changes.[3]
Q3: What is the mechanism of action for DAF-family probes?
DAF-family probes are typically used in their cell-permeable diacetate form (e.g., DAF-FM DA).
-
Cellular Entry: The non-polar diacetate form freely diffuses across the cell membrane.
-
Activation: Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the polar, non-fluorescent DAF-FM molecule.
-
Reaction with NO: In the presence of oxygen, NO is oxidized to species like N₂O₃. DAF-FM reacts with this species, undergoing N-nitrosation to form a highly fluorescent benzotriazole (B28993) derivative.[1][7]
DAF-FM Probe Activation Pathway
Data Presentation: Comparison of Common NO Probes
The selection of an appropriate probe depends on key performance indicators like quantum yield (brightness), detection limit, and photostability.[2]
| Probe Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Detection Limit | Key Advantages | Key Limitations |
| Diaminofluorescein | DAF-2 | ~495 | ~515 | ~0.92 (product) | ~5 nM[3] | Widely used, well-established | pH-sensitive, poor photostability, indirect detection[3] |
| Diaminofluorescein | DAF-FM | ~495 | ~515 | ~0.81 (product)[1] | ~3 nM[3] | More sensitive and photostable than DAF-2, less pH-sensitive[3] | Indirect detection, potential for side reactions[13] |
| Rhodamine | DAR-1 / DAR-2 | ~560 | ~575 | Not specified | Not specified | More photostable than DAFs, less background autofluorescence | Less established than DAFs, indirect detection[6] |
| Copper-Based | Cu(II) Probes | Varies | Varies | Not specified | Not specified | Direct detection of NO radical , high selectivity[2][6] | Can be less sensitive than DAFs, may require anaerobic conditions[14] |
Experimental Protocols
Protocol: Live-Cell Imaging of Intracellular NO using DAF-FM Diacetate
This protocol provides a general workflow for measuring relative changes in intracellular NO in cultured cells.
A. Materials
-
Cultured cells on an appropriate imaging dish (e.g., glass-bottom dish)
-
DAF-FM Diacetate stock solution (e.g., 5 mM in anhydrous DMSO)[2]
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or PBS, pre-warmed to 37°C)[6]
-
Cell culture medium (phenol red-free medium is recommended for imaging)[4]
-
Fluorescence microscope with FITC filter set (Ex: ~495 nm, Em: ~515 nm)[2]
-
(Optional) NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) for positive control[2]
-
(Optional) NOS inhibitor (e.g., L-NAME) for negative control[2]
B. Method
-
Cell Preparation: Plate cells on the imaging dish and culture until they reach the desired confluency (typically 60-80%).[6]
-
Reagent Preparation: Prepare a DAF-FM diacetate working solution by diluting the DMSO stock solution into pre-warmed physiological buffer. The final concentration should be between 1-10 µM.[1][3] Vortex immediately after dilution. Prepare this solution fresh for each experiment.
-
Probe Loading: Remove the culture medium from the cells and wash once with the warm physiological buffer. Add the DAF-FM diacetate working solution to the cells.[2][6]
-
Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light. The optimal time may vary depending on the cell type.[2]
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with warm buffer or phenol red-free medium to remove any extracellular probe.[2]
-
De-esterification: Add fresh warm buffer or medium and incubate for an additional 15-30 minutes at 37°C. This allows intracellular esterases to fully cleave the acetate groups, activating the probe.[1]
-
Imaging:
-
Place the dish on the microscope stage.
-
Acquire a baseline fluorescence image (Time 0).
-
Add your stimulus (e.g., drug, agonist) to induce NO production.
-
Perform time-lapse imaging to monitor the change in fluorescence intensity over time.[2]
-
-
Controls:
-
Negative Control: Pre-incubate a separate dish of cells with a NOS inhibitor (e.g., L-NAME) for at least 30 minutes before adding the probe. These cells should show a significantly blunted fluorescence increase upon stimulation.[11]
-
Positive Control: To a separate dish of loaded cells, add an NO donor (e.g., 1 mM DEA NONOate) and image. This should produce a strong fluorescent signal, confirming the probe is working.[4]
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells or specific regions of interest at each time point using image analysis software. The change in fluorescence intensity is proportional to the amount of NO produced.[2]
Simplified this compound Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. ulab360.com [ulab360.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Interfering with this compound measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Probes for this compound Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. repository.elizadeuniversity.edu.ng [repository.elizadeuniversity.edu.ng]
- 9. researchgate.net [researchgate.net]
- 10. Methods to Detect this compound in Plants: Are DAFs Really Measuring NO? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
photobleaching and phototoxicity of nitric oxide indicators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching and phototoxicity of nitric oxide (NO) indicators. It is designed for researchers, scientists, and drug development professionals to help address common issues encountered during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound indicators, focusing on issues related to signal stability and cell health.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescent signal during imaging | Photobleaching: The fluorescent molecule is being irreversibly damaged by the excitation light.[1][2] | - Reduce Light Exposure: Decrease the intensity of the excitation light and/or shorten the exposure time.[1][3] - Increase Signal-to-Noise Ratio: Use a higher numerical aperture (NA) objective or a more sensitive detector to compensate for the lower excitation intensity. - Use a More Photostable Probe: Consider switching to a rhodamine-based probe (e.g., DAR-4M), which is generally more photostable than fluorescein-based probes (e.g., DAF-FM).[4] - Use Antifade Reagents: If imaging fixed cells or in cell-free systems, incorporate an antifade reagent into the mounting medium. |
| Cells appear stressed, show membrane blebbing, or detach from the plate during or after imaging | Phototoxicity: Reactive oxygen species (ROS) generated during fluorophore excitation are damaging cellular components.[3][5][6] | - Minimize Illumination: Only illuminate the sample when acquiring an image. Use shutters to block the light path between acquisitions. - Use Longer Wavelengths: Whenever possible, choose probes that are excited by longer wavelengths (e.g., red or far-red), as this light is less energetic and generally causes less cellular damage.[5] - Optimize Probe Concentration: Use the lowest possible concentration of the NO indicator that still provides a detectable signal. High concentrations can exacerbate phototoxic effects. - Perform a Viability Assay: Conduct a cell viability assay post-imaging to quantify the extent of phototoxicity (see Experimental Protocols section). |
| Weak or no fluorescent signal after loading the probe | Probe Hydrolysis Issues (for AM esters): The acetoxymethyl (AM) ester form of the probe (e.g., DAF-FM DA, DAR-4M AM) is not being efficiently cleaved by intracellular esterases to its active, NO-reactive form. | - Allow Sufficient Time for De-esterification: After loading, incubate the cells in fresh, probe-free medium for an additional 15-30 minutes at 37°C to ensure complete hydrolysis of the AM ester.[7] - Check Cell Health: Unhealthy cells may have reduced esterase activity. Ensure cells are healthy and not overly confluent before starting the experiment. |
| High background fluorescence | Incomplete Washout: Extracellular probe that has not been washed away contributes to background signal. Probe Autofluorescence: The unreacted probe has some intrinsic fluorescence. | - Thorough Washing: Ensure cells are washed thoroughly with a suitable buffer (e.g., HBSS) after loading to remove all extracellular probe.[7] - Use a Probe with Higher Signal-to-Background Ratio: DAF-FM and DAR-4M have been designed to have low fluorescence until they react with NO, but performance can vary.[8][9] |
| Fluorescent signal is localized in the nucleus | Probe Compartmentalization: Some fluorescein-based probes like DAF-FM have been observed to accumulate in the nucleus.[10] | - Lower Incubation Temperature: Loading the probe at a lower temperature can sometimes reduce subcellular compartmentalization.[8] - Choose a Different Probe: If nuclear signal is confounding results, consider a probe known for better cytoplasmic retention. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between photobleaching and phototoxicity?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[11] Phototoxicity, on the other hand, refers to the damaging effect of light on cells, which is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore.[3][5] While the two processes are related, they are not the same. It's possible for phototoxicity to occur before significant photobleaching is observed.[2]
Q2: Which this compound indicator is more photostable?
A: Generally, rhodamine-based indicators (like DAR-4M) are more photostable and less pH-sensitive than fluorescein-based indicators (like DAF-FM).[12][13] The NO-adduct of DAF-FM is also noted to be significantly more photostable than that of the earlier DAF-2 probe.[8]
Q3: How do I choose the right concentration for my NO indicator?
A: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. A typical starting range for cell-permeable probes like DAF-FM DA or DAR-4M AM is 5-10 µM.[7][14] It is crucial to use the lowest concentration that provides an adequate signal-to-noise ratio to minimize potential cytotoxicity.[14][15]
Q4: How does NO actually react with these indicators?
A: The detection mechanism is not a direct reaction with the NO radical itself. Instead, in the presence of oxygen, NO is oxidized to species like dinitrogen trioxide (N₂O₃).[4] This intermediate then reacts with the aromatic vicinal diamine group on the indicator (e.g., DAF-FM, DAR-4M) to form a highly fluorescent triazole derivative.[16][17]
Q5: Can I quantify the concentration of NO using these probes?
A: Quantifying absolute NO concentrations with these indicators is challenging due to the complex reaction kinetics and dependence on cellular factors.[17] These probes are excellent for measuring relative changes in NO production in response to stimuli. For more quantitative measurements, careful calibration and kinetic analysis are required.[17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common diamine-based this compound indicators. Direct comparative studies under identical conditions are limited; therefore, these values are compiled from various sources and should be used as a guide.
Table 1: Performance Characteristics of Common NO Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Quantum Yield (Φ) of NO Adduct | Key Features |
| DAF-FM | ~495[8] | ~515[8] | ~3 nM[8] | ~0.81[8] | More photostable than DAF-2; fluorescence is independent of pH above 5.5.[8] |
| DAR-4M | ~560[12] | ~575[12] | ~7 nM[9] | High (840-fold increase)[9] | High photostability; fluorescence is not dependent on pH above pH 4; longer wavelengths reduce autofluorescence.[9][12] |
Table 2: Phototoxicity and Cytotoxicity Parameters
| Indicator | Assay | Cell Line | Endpoint | Result |
| DAF/DAR Series | General Cytotoxicity | Various | Cell Health | No clear cytotoxicity was reported at typical working concentrations around 10 µM.[14] |
| General Fluorophores | 3T3 NRU Phototoxicity | BALB/c 3T3 | IC50 (+UVA) vs IC50 (-UVA) | This is a standardized assay to determine phototoxic potential. Specific IC50 values for NO indicators are not readily available in the literature but can be determined using the protocol below.[18][19] |
Experimental Protocols
Protocol 1: Assessment of Phototoxicity using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is adapted from the OECD Test Guideline 432 and is a standard method to evaluate the phototoxic potential of a substance.[18][19]
1. Cell Culture:
-
Culture BALB/c 3T3 fibroblasts in appropriate medium.
-
Seed cells into two 96-well plates at a density that ensures they do not reach full confluency within 24 hours and allow them to attach overnight.
2. Treatment:
-
Prepare a range of concentrations for the this compound indicator in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Wash the cells once with buffer.
-
Add 100 µL of the indicator solutions (or vehicle control) to the wells of both plates.
-
Incubate the plates for 60 minutes at 37°C.
3. Irradiation:
-
Expose one plate (+UVA) to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).
-
Keep the second plate (-UVA) in the dark for the same duration.
4. Post-Incubation:
-
Remove the treatment solutions from both plates and wash the cells.
-
Add fresh culture medium to all wells.
-
Incubate the plates for another 18-24 hours.
5. Neutral Red Uptake (Viability Measurement):
-
Remove the culture medium and add 100 µL of a neutral red solution (e.g., 50 µg/mL) to each well.
-
Incubate for 3 hours to allow the viable cells to take up the dye.
-
Wash the cells to remove excess neutral red.
-
Add 150 µL of a neutral red extraction solution (e.g., 50% ethanol, 1% acetic acid) to each well and shake to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
-
Calculate the concentration of the indicator that causes a 50% reduction in viability (IC50) for both the irradiated (+UVA) and non-irradiated (-UVA) plates.
-
Determine the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant difference indicates phototoxic potential.
Protocol 2: Quantifying Photobleaching Rate (Half-Life)
This protocol provides a general workflow for measuring the rate of photobleaching in live cells.
1. Sample Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Load the cells with the this compound indicator (e.g., 5 µM DAF-FM DA) according to standard loading protocols.
-
Place the dish on the microscope stage within an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
2. Image Acquisition Setup:
-
Select a region of interest (ROI) containing healthy, fluorescent cells.
-
Set the microscope acquisition parameters (excitation intensity, exposure time, gain) to levels that provide a good initial signal without saturation. Crucially, these settings must remain constant throughout the experiment.
3. Time-Lapse Imaging:
-
Begin a time-lapse acquisition, capturing images of the ROI at regular intervals (e.g., every 5 seconds).
-
Continue imaging until the fluorescence intensity has decreased to less than 50% of its initial value.
4. Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background by subtracting the mean intensity of a region outside the cells at each time point.
-
Normalize the intensity values to the initial intensity (F/F₀).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to a single exponential decay function to determine the time constant, or simply identify the time point at which the fluorescence intensity reaches 50% of its initial value. This is the photobleaching half-life (t₁/₂).[11]
Visualizations
Caption: Signaling pathway for intracellular this compound detection.
Caption: Experimental workflow for the 3T3 NRU phototoxicity assay.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bioimaging of this compound with fluorescent indicators based on the rhodamine chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of a Fluorescent Probe for Imaging this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. DAR-4M (diaminorhodamine-4M) For detection of nitrogen oxide by orange fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 15. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iivs.org [iivs.org]
- 19. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Technical Support Center: The Griess Assay for Nitrite Detection
Welcome to our technical support center for the Griess assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to interfering compounds in nitrite (B80452) determination.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments.
Q1: My sample contains high levels of protein (e.g., serum, plasma, tissue homogenate). Can this affect my Griess assay results?
A1: Yes, high protein concentrations are a significant source of interference in the Griess assay.[1][2] Proteins can precipitate in the acidic conditions of the assay, causing turbidity and leading to inaccurate absorbance readings.[1] It is crucial to deproteinize your samples before performing the assay.[2]
Q2: What is the best method for deproteinizing my samples?
A2: Several methods can be used, but some are more suitable than others for the Griess assay.
-
Recommended: Zinc sulfate (B86663) (ZnSO₄) or acetonitrile (B52724) precipitation are often the methods of choice as they show good agreement with ultrafiltration and are less likely to interfere with the assay.[1]
-
Use with Caution: Methanol and ethanol (B145695) can also be used, but they may lead to an overestimation of nitrite/nitrate (B79036) values.
-
Not Recommended: Acidic precipitation methods, such as with trichloroacetic acid (TCA), should be avoided. The low pH can cause the loss of nitrite, leading to an underestimation of its concentration.[1]
We provide a detailed protocol for zinc sulfate deproteinization in the "Experimental Protocols" section.
Q3: I am working with antioxidants like ascorbic acid or samples containing thiols (e.g., glutathione, DTT). Will these interfere with my assay?
A3: Absolutely. Reducing agents and antioxidants are known to interfere with the Griess reaction.[1] They can react with the diazotizing agents or the diazonium salt, leading to a reduction in the final colorimetric signal and an underestimation of the nitrite concentration.[3] Concentrations of these materials in excess of 10 mM are known to cause interference.
Q4: How can I minimize interference from reducing agents?
A4: The most straightforward approach is to dilute your sample, if the expected nitrite concentration is high enough.[1] This reduces the concentration of both the nitrite and the interfering substance. If dilution is not possible, specific enzymatic approaches can be used for certain interferents. For example, NADPH, a common interferent, can be removed by treatment with lactate (B86563) dehydrogenase (LDH).[1]
Q5: My samples are hemolyzed, and the red color is interfering with the absorbance reading. What should I do?
A5: Hemoglobin from red blood cells absorbs light at and around 540 nm, the same wavelength used to measure the product of the Griess reaction.[3][4] This will lead to a falsely elevated reading. To correct for this, you must run a sample background control. This involves preparing a parallel sample well that contains your hemolyzed sample but only one of the Griess reagents (or a buffer blank instead of the complete Griess reagent). The absorbance of this background control is then subtracted from the absorbance of the well with the complete Griess reaction. A detailed protocol for this is available in the "Experimental Protocols" section.
Q6: Can the anticoagulant I use for blood collection affect the assay?
A6: Yes, anticoagulants can interfere. Heparin, for instance, is known to interfere with enzyme-based nitrate reductase steps, which are often performed before the Griess assay to determine total NOx (nitrite + nitrate).[1] EDTA and citrate (B86180) can also have effects, and the choice of anticoagulant should be considered carefully, especially in conjunction with sample preparation methods like ultrafiltration.[5]
Summary of Interfering Compounds
The following table summarizes common interfering substances, their mechanism of interference, and recommended mitigation strategies.
| Interfering Compound Category | Specific Examples | Mechanism of Interference | Potential Impact on Nitrite Reading | Mitigation Strategies |
| Proteins | Serum albumin, globulins, etc., in plasma, serum, and tissue homogenates.[1][2] | Precipitation in acidic assay conditions, causing turbidity and light scattering.[1] | Falsely elevated | Deproteinization (e.g., with Zinc Sulfate), Ultrafiltration.[1] |
| Reducing Agents & Antioxidants | Ascorbic acid, Glutathione, Cysteine, Dithiothreitol (DTT), β-mercaptoethanol, NADPH, NADH.[1] | React with and consume the Griess reagents or the diazonium intermediate, preventing the formation of the colored azo dye.[3] | Falsely lowered | Sample dilution, Specific enzymatic removal (e.g., LDH for NADPH).[1] |
| Colored Compounds | Hemoglobin, Myoglobin.[3][6] | Intrinsic absorbance at or near the measurement wavelength (540 nm).[4] | Falsely elevated | Background correction using a sample blank, Standard addition method.[4][7] |
| Anticoagulants | Heparin, EDTA, Sodium Citrate.[1][5] | Can interfere with the enzymatic reduction of nitrate to nitrite (heparin) or affect recovery after ultrafiltration.[1][5] | Variable (can be over- or underestimation) | Careful selection of anticoagulant based on the complete experimental workflow. |
| Metals | Iron, Copper. | Can catalyze the degradation of the diazonium intermediate. | Falsely lowered | Use of chelating agents if their presence is unavoidable and compatible with the assay. |
Experimental Protocols
Here are detailed methodologies for key procedures to mitigate interference in the Griess assay.
Protocol 1: Zinc Sulfate Deproteinization of Serum/Plasma Samples
This protocol is adapted from established methods for removing protein from biological fluids prior to the Griess assay.[1]
Materials:
-
Serum or plasma sample
-
Zinc sulfate (ZnSO₄) solution (e.g., 15 g/L in deionized water)
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
To 400 µL of your serum or plasma sample in a microcentrifuge tube, add 6 mg of zinc sulfate powder.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and to allow the zinc sulfate to induce protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the clear supernatant, which now contains the deproteinized sample.
-
The supernatant is now ready to be used in the Griess assay. Remember to account for any dilution if you added a volume of ZnSO₄ solution instead of powder.
Protocol 2: Background Correction for Hemolyzed Samples (96-Well Plate Format)
This protocol allows for the correction of absorbance interference from hemoglobin in hemolyzed samples.[4][7]
Materials:
-
Hemolyzed samples
-
96-well microplate
-
Griess Reagent I (Sulfanilamide solution)
-
Griess Reagent II (N-(1-Naphthyl)ethylenediamine solution)
-
Assay Buffer (the same buffer your samples are in)
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Set up your plate: For each hemolyzed sample, you will need two wells.
-
Sample Well: Add your sample and both Griess Reagent I and Griess Reagent II according to your standard assay protocol.
-
Background Control Well: Add the same volume of your hemolyzed sample as in the "Sample Well". Then, add the volume of Griess Reagent I, but replace Griess Reagent II with an equal volume of Assay Buffer.[7]
-
-
Incubate: Incubate the plate according to your standard Griess assay protocol (typically 10-15 minutes at room temperature, protected from light).
-
Read Absorbance: Measure the absorbance of all wells at 540 nm.
-
Calculate Corrected Absorbance: For each sample, subtract the absorbance of the "Background Control Well" from the absorbance of the "Sample Well".
-
Corrected Absorbance = Absorbance (Sample Well) - Absorbance (Background Control Well)
-
-
Use the "Corrected Absorbance" value to determine the nitrite concentration from your standard curve.
Visualizing Key Processes
The following diagrams illustrate the Griess reaction, a common interference mechanism, and a troubleshooting workflow.
Caption: The two-step chemical process of the Griess reaction for nitrite detection.
Caption: Mechanism of interference by reducing agents in the Griess assay.
Caption: A logical workflow for troubleshooting common interferences in the Griess assay.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Nitric Oxide Synthase (NOS) Activity Assays
Welcome to the technical support center for nitric oxide synthase (NOS) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring NOS activity?
A1: The most common methods for determining NOS activity are indirect assays that measure the products of the enzymatic reaction. These include:
-
The Griess Assay: This colorimetric assay detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of this compound (NO).[1][2] It is widely used due to its simplicity and cost-effectiveness. The assay involves a two-step diazotization reaction that forms a colored azo compound, which can be quantified spectrophotometrically.[3][4]
-
The Citrulline Assay: This method measures the co-product of NO synthesis, L-citrulline.[5][6] It often uses radiolabeled L-arginine, and the amount of radiolabeled L-citrulline formed is proportional to NOS activity.[7][8] This assay is highly specific for the NOS pathway.[8]
-
Hemoglobin Capture Assay: This assay relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored spectrophotometrically.[9][10] It allows for the continuous monitoring of NO production.[10]
Q2: My Griess assay is showing high background/false positives. What are the potential causes?
A2: High background or false positives in a Griess assay can be caused by several factors:
-
Interfering Compounds: Various endogenous and exogenous compounds can interfere with the Griess reaction, including ascorbate (B8700270), reduced thiols, and phosphate.[3] High levels of nitrate (B79036) can also generate nitrous acid during the test, leading to an artificially high reading.[11]
-
Sample Matrix Effects: Biological samples like plasma and serum have high protein content and turbidity, which can interfere with the assay.[3] Deproteinization of samples is often a necessary step.[3]
-
Contaminated Reagents or Water: Ensure that all reagents and water used for dilutions are free of nitrite contamination.
-
Cell Culture Medium: Some components of cell culture media can react with the Griess reagents. It is crucial to include a blank control containing only the medium.
Q3: Why am I observing low or no NOS activity in my samples?
A3: Several factors can lead to low or undetectable NOS activity:
-
Insufficient Cofactors: NOS enzymes require a suite of cofactors for their activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH₄).[12][13][14] The absence or low concentration of any of these can significantly limit enzyme activity.
-
Substrate Limitation: The availability of the substrate, L-arginine, can be a rate-limiting step for NO production.[13][15]
-
Enzyme Instability: NOS enzymes can be unstable. Tissues should be harvested quickly and, if not used immediately, flash-frozen in liquid nitrogen and stored at -80°C.[8]
-
Incorrect Assay Conditions: Factors like temperature, pH, and incubation time can significantly impact enzyme kinetics.[16] These should be optimized for your specific experimental setup.
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors of NOS.
Q4: How can I improve the sensitivity of my NOS activity assay?
A4: To enhance the sensitivity of your assay:
-
Optimize Reagent Concentrations: Ensure that the concentrations of substrates and cofactors are not limiting.
-
Increase Incubation Time: For enzymatic reactions, increasing the incubation time can lead to a greater accumulation of the product, as long as the reaction remains in the linear range.
-
Sample Concentration: Concentrate your protein sample if the NOS activity is low.
-
For Griess Assay: If measuring total NO production (nitrite + nitrate), ensure efficient conversion of nitrate to nitrite using nitrate reductase.[17] Be aware that excess NADPH used for this reduction can interfere with the Griess reaction.[7]
-
Choose a More Sensitive Assay: Chemiluminescence-based methods offer higher sensitivity for direct NO measurement compared to the Griess assay.[18] The citrulline assay using radioactive substrates is also highly sensitive.[8]
Troubleshooting Guides
Troubleshooting the Griess Assay
| Problem | Possible Cause | Solution |
| High Background Signal | Nitrite contamination in reagents or samples. | Use high-purity water and reagents. Prepare fresh solutions. Include a "no enzyme" control to determine the background from the sample itself. |
| Interference from sample components (e.g., thiols, ascorbate).[3] | Deproteinize samples using methods like zinc sulfate (B86663) precipitation, which can also reduce interference from ascorbate and phosphate.[3] Avoid acid protein precipitation methods as they can lead to nitrite loss.[3] | |
| Cell culture medium contains interfering substances. | Always run a blank with the cell culture medium alone. Subtract the blank absorbance from all sample readings. | |
| Low Signal/Sensitivity | Low concentration of nitrite in the sample. | Concentrate the sample if possible. Increase the incubation time of the NOS reaction to allow for more nitrite accumulation. Ensure the assay is within its detection limit (typically ~0.5 µM).[3] |
| Inefficient conversion of nitrate to nitrite (if measuring total NOx). | Ensure the nitrate reductase is active and that sufficient NADPH is provided. Be mindful that excess NADPH can interfere with the Griess reaction.[7] | |
| Poor Reproducibility | Inconsistent timing of reagent addition or reading. | Use a multichannel pipette for simultaneous reagent addition. Read the plate immediately after the recommended incubation time. |
| Temperature fluctuations. | Ensure all reagents and plates are at a consistent temperature before starting the assay.[16] |
Troubleshooting the Citrulline Assay
| Problem | Possible Cause | Solution |
| High Background Radioactivity | Incomplete removal of radiolabeled L-arginine. | Ensure the cation-exchange resin is properly equilibrated and sufficient to bind all unreacted L-arginine. Wash the resin thoroughly according to the protocol. |
| Contamination of L-citrulline with L-arginine. | Check the purity of the radiolabeled L-arginine. | |
| Low Signal | Low NOS activity. | Increase the amount of protein extract in the assay. Optimize incubation time and temperature.[8] |
| Insufficient cofactors (NADPH, BH₄, Ca²⁺/Calmodulin for cNOS).[12][15] | Ensure all cofactors are present at optimal concentrations. Prepare fresh cofactor solutions. | |
| Enzyme degradation. | Prepare fresh tissue/cell lysates. Keep samples on ice at all times. | |
| Inconsistent Results | Pipetting errors with radioactive materials. | Use calibrated pipettes and exercise care when handling small volumes of radioactive solutions. |
| Variation in enzyme activity between preparations. | Standardize the protein extraction procedure. Perform a protein concentration assay (e.g., BCA) to ensure equal amounts of protein are used in each reaction. |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Determination
This protocol is a generalized procedure and may require optimization for specific sample types.
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in an acidic buffer (e.g., phosphoric acid).[1] Commercial kits are widely available.
-
Nitrite Standard Solution (e.g., Sodium Nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution in the same buffer or medium as your samples. A typical range is 0-100 µM.
-
Sample Preparation:
-
Collect cell culture supernatants or prepare tissue homogenates.
-
If necessary, deproteinize the samples. A common method is to add zinc sulfate, vortex, and then centrifuge to pellet the precipitated proteins.[3]
-
Centrifuge samples to remove any cellular debris.
-
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Protocol 2: Citrulline Assay for NOS Activity
This protocol is a general guideline for measuring NOS activity using radiolabeled L-arginine.
Materials:
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
Reaction Buffer (e.g., Tris-HCl or HEPES) containing cofactors: NADPH, BH₄, FAD, FMN, and for constitutive NOS, Ca²⁺ and calmodulin.
-
Stop Buffer (e.g., a buffer with a low pH and containing EDTA)
-
Equilibrated Cation-Exchange Resin (e.g., Dowex AG 50W-X8)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates in a suitable buffer and determine the protein concentration. Keep on ice.
-
Reaction Mixture: Prepare a master mix of the reaction buffer containing all cofactors and the radiolabeled L-arginine.
-
Enzymatic Reaction:
-
Add a specific amount of protein extract to a microcentrifuge tube.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[8][16]
-
Include a blank reaction with a known NOS inhibitor (e.g., L-NAME) to determine non-specific product formation.
-
-
Stopping the Reaction: Terminate the reaction by adding the Stop Buffer.
-
Separation of L-Citrulline:
-
Add the cation-exchange resin to each tube to bind the unreacted positively charged [³H]-L-arginine.
-
Vortex and centrifuge the tubes. The neutrally charged [³H]-L-citrulline will remain in the supernatant.
-
-
Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]-L-citrulline produced based on the specific activity of the [³H]-L-arginine.
-
Express NOS activity as pmol of L-citrulline formed per minute per mg of protein.
-
Visualizations
This compound Synthase (NOS) Enzymatic Pathway
References
- 1. Griess Reagent System [worldwide.promega.com]
- 2. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Griess test - Wikipedia [en.wikipedia.org]
- 5. Measurement of the this compound synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of tissue activity of this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analytical Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of NOS Activity by the Measurement of Conversion of Oxyhemoglobin to Methemoglobin by NO | Springer Nature Experiments [experiments.springernature.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthase - Wikipedia [en.wikipedia.org]
- 14. CV Physiology | this compound [cvphysiology.com]
- 15. REGULATION OF this compound PRODUCTION IN HEALTH AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound Synthase | this compound Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 18. researchgate.net [researchgate.net]
troubleshooting low signal in nitric oxide detection experiments
Welcome to the technical support center for nitric oxide (NO) detection experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any or a very low this compound signal. What are the general common causes?
A low or absent this compound (NO) signal can stem from several factors related to your sample, reagents, or the detection method itself. Here are some of the most common culprits:
-
Low NO Production: The cells or tissue you are studying may not be producing enough NO to be detected by your chosen assay. This could be due to insufficient cell numbers, inadequate stimulation of NO synthase (NOS), or the specific biology of your system.[1] Animal cells, for instance, generally release far greater amounts of NO than human cells.[1]
-
Rapid NO Degradation: this compound is a highly reactive molecule with a very short half-life, often less than a second in biological systems.[2][3][4] It is rapidly oxidized to more stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). If your detection method targets NO directly, the signal can be easily lost.
-
Improper Sample Handling: Exposure of samples to room temperature for extended periods can lead to a decrease in NO metabolites in whole blood.[5] Conversely, snap freezing and thawing can cause interconversion of different NO species in plasma.[5] Deproteinization of samples is often necessary as proteins can interfere with the assay.[2]
-
Reagent Issues: Reagents that have expired, been improperly stored, or are of poor quality will lead to a failed assay. For example, fluorescent probes are sensitive to light and should be protected from it.
-
Assay Sensitivity: The detection method you are using may not be sensitive enough for the low concentrations of NO or its metabolites in your samples.[6]
Q2: Which this compound detection method should I choose for my experiment?
The choice of a this compound detection method depends on several factors, including the sample type, the expected concentration of NO, whether you need to measure real-time production, and the equipment available in your lab. Here is a comparison of common methods:
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO.[2][3] | ~0.5 - 1 µM[2][6][7] | Inexpensive, simple, and widely available in kit format.[6] | Low sensitivity, indirect measurement, subject to interference.[6][8] |
| Fluorescent Probes (e.g., DAF-FM) | Cell-permeable dyes that become fluorescent upon reacting with NO and other reactive nitrogen species.[9][10] | ~3 nM[11] | High sensitivity, suitable for live-cell imaging and real-time detection.[12] | Can be prone to artifacts, photobleaching, and interference from other molecules.[9][13] |
| Chemiluminescence | Detection of light produced from the reaction of NO with ozone or luminol.[14][15] | Sub-nanomolar (ppb level)[8] | Highly sensitive and specific for NO.[8][16] | Requires specialized and expensive equipment.[6] |
| Hemoglobin-Based Assays | Spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by NO.[6][15] | Nanomolar range[6] | Direct measurement of NO. | Requires fresh hemoglobin reagent and can be affected by other redox-active species.[15] |
| Electrochemical Sensors (NO-selective electrodes) | Amperometric detection of NO using a selective electrode. | ~2-3 nM[17] | Real-time and in-situ measurements are possible. | The sensor can be fragile, and the signal may be affected by other electroactive species. |
Q3: My cell culture supernatant is showing a low signal with the Griess assay. How can I improve it?
A low signal in the Griess assay when analyzing cell culture supernatants can be due to several reasons:
-
Insufficient Nitrate to Nitrite Conversion: The Griess assay directly measures nitrite. If a significant portion of the NO produced has been oxidized to nitrate, you will need to convert the nitrate back to nitrite using nitrate reductase before performing the assay for an accurate measurement of total NO production.[18]
-
Interference from Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with colorimetric readings. It is advisable to use a phenol red-free medium for your experiments.[1][9] Serum and vitamins present in the media can also interfere with the assay.[9]
-
Low Cell Density or Short Incubation Time: The number of cells might be too low, or the incubation time might be too short to produce a detectable amount of NO.[1] Consider increasing the cell seeding density or performing a time-course experiment to determine the optimal incubation period for NO production.[1]
-
Cell Type: As mentioned, different cell types have vastly different capacities for producing NO. Human cells, for example, typically produce much less NO than animal cells.[1]
Q4: I am observing high background fluorescence when using DAF-FM diacetate for live-cell imaging. What could be the cause?
High background fluorescence with DAF-FM diacetate can obscure the specific signal from intracellular NO. Here are potential causes and solutions:
-
Autofluorescence: Cells and media components can have intrinsic fluorescence.[9] To account for this, always include a control of unstained cells.
-
Probe Concentration and Loading Time: Using too high a concentration of the probe or an excessively long loading time can lead to high background. It is recommended to test a concentration range of 1-10 µM and an incubation time of 15-60 minutes to find the optimal conditions for your specific cell type.[10][11]
-
Incomplete De-esterification: Inside the cell, DAF-FM diacetate is cleaved by intracellular esterases to the active, NO-sensitive form, DAF-FM. Incomplete de-esterification can contribute to background fluorescence. An additional incubation period of 15-30 minutes in fresh buffer after loading can help ensure complete conversion.[11]
-
Probe Instability: DAF-FM diacetate stock solutions in DMSO are sensitive to freeze-thaw cycles. It is best to aliquot the stock solution into single-use volumes.[11]
-
Interfering Substances: Ascorbic acid (vitamin C) and dehydroascorbic acid can directly react with DAF-2 (a related probe) to form fluorescent products, leading to false-positive signals.[9][13]
Troubleshooting Guides
Guide 1: Low Signal in Griess Assay
This guide provides a step-by-step approach to troubleshooting low signal issues with the Griess assay.
Guide 2: Low Signal with Fluorescent NO Probes (e.g., DAF-FM)
This guide outlines troubleshooting steps for low signal when using fluorescent probes for NO detection.
Experimental Protocols
Protocol 1: Measurement of Total Nitrite and Nitrate using the Griess Assay
This protocol describes the measurement of total nitrite (NO₂⁻) and nitrate (NO₃⁻) in cell culture supernatants as an index of this compound production.
Materials:
-
Griess Reagent:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Note: Store solutions in the dark at 4°C.
-
-
Nitrate Reductase with cofactors (e.g., NADPH).
-
Sodium nitrite (NaNO₂) standard solution (100 µM).
-
Phenol red-free cell culture medium.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any detached cells.
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 100 µM sodium nitrite standard in phenol red-free medium to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).
-
-
Nitrate Reduction (for total NO₂⁻ + NO₃⁻ measurement):
-
To 50 µL of sample or standard in a microplate well, add the nitrate reductase and its cofactors according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours) to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Solution I to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution II to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Protocol 2: Live-Cell Imaging of Intracellular this compound using DAF-FM Diacetate
This protocol provides a general procedure for using DAF-FM diacetate to visualize intracellular NO production in live cells.
Materials:
-
DAF-FM diacetate stock solution (e.g., 5 mM in DMSO).[10][11]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Cells cultured on glass-bottom dishes or coverslips.
-
Fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~495/515 nm).[11]
-
Positive control (e.g., an NO donor like DEA/NO).
-
Negative control (e.g., an NOS inhibitor like L-NAME or a NO scavenger like cPTIO).
Procedure:
-
Prepare DAF-FM Loading Solution:
-
Dilute the DAF-FM diacetate stock solution in HBSS to the desired final concentration (typically 1-10 µM).[11] Prepare this solution fresh for each experiment.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the DAF-FM loading solution to the cells and incubate for 20-60 minutes at 37°C.
-
-
Wash and De-esterification:
-
Wash the cells twice with HBSS to remove excess probe.
-
Add fresh HBSS and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.[11]
-
-
Stimulation and Imaging:
-
If applicable, add your stimulus to induce NO production. Include positive and negative controls in separate dishes.
-
Acquire fluorescent images using the microscope.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time or in response to stimulation. It is useful to represent the baseline fluorescence as the average intensity of the first few images before stimulation.[12]
-
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques for Assaying this compound Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent Detection of Intracellular this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Detection of this compound Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of this compound and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. unisense.com [unisense.com]
- 18. This compound Assay Kit, Colorimetric | 482650 [merckmillipore.com]
Technical Support Center: Nitric Oxide Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common specificity issues encountered when using nitric oxide (NO) fluorescent dyes. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is very weak or absent. What are the possible causes and solutions?
A1: Weak or no fluorescence can stem from several factors:
-
Low this compound Concentration: The physiological levels of NO in your experimental system may be below the detection limit of the probe.
-
Probe Instability: Some fluorescent probes can degrade over time or when exposed to certain experimental conditions. It is crucial to use a fresh probe solution for each experiment.
-
Insufficient Probe Loading: The intracellular concentration of the probe might be too low to generate a detectable signal. You may need to optimize the loading concentration and incubation time for your specific cell type.
-
Incorrect Excitation/Emission Wavelengths: Ensure that the filter sets on your microscope are appropriate for the specific fluorescent probe you are using.
Q2: I am observing high background fluorescence in my images. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from this compound. Here are some common causes and solutions:
-
Probe Autofluorescence: The fluorescent probe itself may have some intrinsic fluorescence before reacting with NO.
-
Cellular Autofluorescence: Components within the cell, such as NADH and flavins, can fluoresce at similar wavelengths to your probe.
-
Incomplete Probe Washout: Excess extracellular probe that was not taken up by the cells can contribute to high background.
To mitigate these issues, consider the following:
-
Select a probe with a high signal-to-noise ratio ("on/off" ratio).
-
Use a probe that is excited and emits in the near-infrared (NIR) range (above 650 nm) to minimize interference from cellular autofluorescence.[1]
-
Optimize the washing steps after probe incubation to thoroughly remove any unbound probe. Using a phenol (B47542) red-free medium for imaging can also help reduce background.
-
Acquire a background image of unstained cells and subtract it from your experimental images during image analysis.
Q3: How can I be sure that the fluorescence I'm detecting is specific to this compound and not from other reactive species?
A3: This is a critical aspect of your experiment, and several validation steps are necessary to ensure specificity. Many probes can react with other reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), superoxide (B77818) (O₂•⁻), and hydrogen peroxide (H₂O₂).[1] An ideal probe should exhibit a significant increase in fluorescence only in the presence of this compound.[1] To validate the specificity of your probe, you should perform control experiments.
Q4: What is the difference between direct and indirect detection of this compound by fluorescent probes?
A4: The mechanism of detection is a key difference among various NO probes:
-
Indirect Detection: Most organic dye-based probes, such as the diaminofluorescein (DAF) family, do not react directly with the NO radical. Instead, they react with an oxidized form of NO, such as dinitrogen trioxide (N₂O₃), which is formed in the presence of oxygen.[2][3]
-
Direct Detection: Copper-based fluorescent probes are capable of directly detecting the this compound radical.[2] This reaction typically involves the reduction of Cu(II) to Cu(I) by NO, which leads to the release of a fluorescent ligand.[2] The choice between these detection mechanisms depends on the specific experimental conditions and the research question being addressed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Staining or Low Signal | 1. This compound (NO) concentration is below the detection limit of the probe. 2. The chosen probe is not sensitive enough for the experimental system. 3. The probe has degraded due to improper storage or handling. 4. Insufficient loading of the probe into the cells. | 1. Stimulate cells with a known NO donor (e.g., SNP, SNAP, or DEA/NONOate) as a positive control to confirm the probe is working. 2. Choose a probe with a lower limit of detection (LOD). 3. Prepare fresh probe solutions for each experiment and store them according to the manufacturer's instructions. 4. Optimize probe concentration and incubation time. |
| High Background Fluorescence | 1. Autofluorescence from the probe itself or from cellular components (e.g., NADH, flavins). 2. Incomplete removal of extracellular probe after loading. 3. Use of imaging medium containing components that fluoresce (e.g., phenol red). | 1. Select a probe with a high signal-to-noise ratio and consider using a probe that excites in the near-infrared range.[1] 2. Perform thorough washing steps after probe incubation. 3. Use a phenol red-free imaging medium. 4. Perform background subtraction during image analysis. |
| Signal Fades Quickly (Photobleaching) | 1. High intensity of the excitation light. 2. The probe has low photostability. | 1. Reduce the laser power and/or exposure time to the minimum required for an adequate signal. 2. Use an anti-fade reagent that is compatible with live-cell imaging. 3. For time-lapse experiments, increase the interval between image acquisitions. 4. Select a probe known for higher photostability, such as rhodamine-based probes. |
| Signal Appears Non-specific | 1. The probe is reacting with other reactive oxygen/nitrogen species (ROS/RNS). 2. The observed fluorescence is an artifact of the experimental conditions (e.g., pH changes). | 1. Perform validation experiments: - NOS Inhibitors: Pre-treat cells with a this compound synthase (NOS) inhibitor (e.g., L-NAME) to see if the signal is diminished. - NO Scavengers: Use a this compound scavenger (e.g., cPTIO) to confirm that the signal is dependent on the presence of NO.[4] - Test for cross-reactivity: Expose the probe to other ROS/RNS to assess its selectivity. 2. Choose a probe that is less sensitive to pH fluctuations in the physiological range. |
Quantitative Data on Common this compound Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for obtaining reliable data. The following table summarizes the key performance characteristics of several common NO probes.
| Probe Family | Specific Probe | Detection Mechanism | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Key Advantages | Key Limitations |
| Diaminofluorescein (DAF) | DAF-2 | N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole | ~495 | ~515 | ~5 nM | High sensitivity, widely used. | pH-dependent fluorescence, potential for interferences from other reactive species. |
| DAF-FM | Improved version of DAF-2 | ~495[5] | ~515[5] | Improved sensitivity over DAF-2 | Higher fluorescence intensity and stability at physiological pH compared to DAF-2.[5] | Similar mechanism to DAF-2, with potential for interferences. | |
| Rhodamine | DAR-4M AM | N-nitrosation of the diamino group | ~560 | ~575 | Not explicitly stated | More photostable than DAF probes, suitable for acidic environments. | May have lower quantum yield than DAF probes. |
| BODIPY | BDT | N-nitrosation of an amino active site | ~525 | ~545 | 35 nM[6] | Rapid response time (≤0.1 s), good photostability, and less pH-sensitive.[6] | May also respond to peroxynitrite (ONOO⁻).[6] |
| Copper-Based | CuFL | Reduction of Cu(II) to Cu(I) by NO | Not explicitly stated | Not explicitly stated | Not explicitly stated | Directly detects NO radical, high selectivity over other ROS/RNS. | May require the presence of reducing agents like glutathione (B108866) (GSH) for the reaction. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with DAF-2 DA
This protocol provides a general workflow for loading a diacetate-form of a this compound probe into cultured cells.
-
Cell Preparation: Plate cells on an appropriate imaging dish or slide and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of DAF-2 DA in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or a suitable buffer (e.g., PBS).
-
Cell Loading: Remove the culture medium from the cells and wash them once with the loading buffer. Add the DAF-2 DA working solution to the cells and incubate for 20-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, remove the DAF-2 DA solution and wash the cells two to three times with a warm buffer or culture medium to remove any extracellular probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen probe (e.g., FITC filter set for DAF-2).
Protocol 2: Validation of Probe Specificity using a NOS Inhibitor
This protocol outlines the use of a this compound synthase (NOS) inhibitor to confirm that the observed fluorescence is due to endogenous NO production.
-
Cell Preparation: Culture cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a NOS inhibitor (e.g., L-NAME at a concentration of 100-500 µM) for 30-60 minutes before adding the fluorescent probe.
-
Probe Loading and Imaging: Follow steps 3-5 from Protocol 1, ensuring that the NOS inhibitor is present in the medium during probe loading and imaging.
-
Data Analysis: Compare the fluorescence intensity of the inhibitor-treated cells to that of untreated control cells. A significant reduction in fluorescence in the presence of the NOS inhibitor indicates that the signal is specific to NO produced by NOS.
Protocol 3: Validation of Probe Specificity using an NO Scavenger
This protocol describes the use of a this compound scavenger to confirm that the fluorescent signal is dependent on the presence of NO.
-
Cell Preparation: Culture and load cells with the fluorescent probe as described in steps 1-4 of Protocol 1.
-
Scavenger Treatment: After probe loading and washing, add a this compound scavenger, such as carboxy-PTIO (cPTIO), to the imaging medium at a suitable concentration (e.g., 100-200 µM).[4]
-
Imaging: Immediately begin imaging the cells after the addition of the scavenger.
-
Data Analysis: Compare the fluorescence signal in the presence and absence of the NO scavenger. A significant decrease in fluorescence upon addition of the scavenger confirms that the signal is due to this compound.
Visualizations
Caption: Canonical this compound Signaling Pathway.
Caption: Workflow for Validating Probe Specificity.
Caption: Decision Tree for Specificity Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A fluorescent probe with an ultra-rapid response to this compound - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A fluorescent probe with an ultra-rapid response to this compound - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
how to prevent auto-oxidation of nitric oxide in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the auto-oxidation of nitric oxide (NO) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading so quickly?
A1: The primary reason for the rapid degradation of this compound (NO) in solution is its reaction with molecular oxygen (O₂), a process known as auto-oxidation. This reaction is second-order with respect to NO and first-order with respect to O₂.[1] The presence of dissolved oxygen in your buffers or reagents will significantly accelerate the loss of NO.
Q2: What are the products of this compound auto-oxidation?
A2: The auto-oxidation of this compound in the gas phase produces nitrogen dioxide (NO₂). In aqueous solutions, the reaction pathway is more complex and can lead to the formation of nitrite (B80452) (NO₂⁻) and other nitrogen oxides.[2] These byproducts can be reactive and may interfere with your experimental results.
Q3: How does the experimental environment affect NO auto-oxidation?
A3: The rate of NO auto-oxidation is significantly influenced by the local environment. For instance, the reaction is dramatically accelerated within the hydrophobic regions of biological membranes or detergent micelles, by as much as 300 times compared to the surrounding aqueous medium.[3] This is a critical consideration for cellular and in-vitro experiments involving lipid membranes.
Troubleshooting Guides
Issue: Inconsistent results in NO-related assays.
Possible Cause: Uncontrolled auto-oxidation of NO leading to variable effective concentrations.
Solutions:
-
Deoxygenate all aqueous solutions: This is the most critical step. Before adding NO or NO donors, thoroughly remove dissolved oxygen from all buffers and media.
-
Work under an inert atmosphere: For highly sensitive experiments, perform all manipulations within a glove box filled with an inert gas like nitrogen or argon.[4][5][6][7][8]
-
Use fresh NO solutions: Prepare NO-saturated solutions immediately before use and keep them in gas-tight syringes or sealed containers to minimize contact with air.
Issue: Unexpected biological effects observed in control experiments (without the intended NO target).
Possible Cause: The byproducts of NO auto-oxidation, such as nitrogen dioxide and peroxynitrite, are themselves biologically active and may be causing the observed effects.[9]
Solutions:
-
Implement rigorous deoxygenation protocols: Ensure that your oxygen removal methods are efficient to minimize the formation of these reactive species.
-
Include proper controls: Use control groups where the vehicle (deoxygenated buffer) is handled in the same way as the NO solution to account for any potential artifacts.
-
Consider NO scavengers: In some contexts, specific NO scavengers can be used to confirm that the observed effects are indeed NO-dependent.[10][11][12]
Experimental Protocols
Protocol 1: Deoxygenation of Aqueous Solutions by Inert Gas Purging
This is one of the most effective methods for removing dissolved oxygen from water and buffers.[13][14]
Materials:
-
Source of high-purity inert gas (Nitrogen or Argon) with a regulator.
-
Gas dispersion tube (sparging stone).
-
Experimental buffer/solution in a suitable container (e.g., flask, beaker).
-
Septum or other means to seal the container.
Procedure:
-
Place the experimental solution in the container.
-
Insert the gas dispersion tube into the solution, ensuring the tip is near the bottom.
-
Seal the container opening around the tubing, for instance with a rubber septum, allowing for a vent needle to let the displaced gas escape.
-
Start a gentle but steady flow of the inert gas through the solution. A flow rate of approximately 25 mL/s can be effective.[13]
-
Continue purging for at least 20-40 minutes. Vigorous stirring can enhance the efficiency of oxygen removal.[15]
-
After purging, maintain a positive pressure of the inert gas over the solution's headspace to prevent re-oxygenation.
Protocol 2: The Freeze-Pump-Thaw Method for Deoxygenation
This method is highly effective for achieving very low oxygen concentrations, particularly for smaller volumes of solution.[15]
Materials:
-
Schlenk flask or a similar freezable, vacuum-tight container.
-
High-vacuum line (Schlenk line).
-
Liquid nitrogen.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Place the solution in the Schlenk flask.
-
Freeze the solution by immersing the flask in liquid nitrogen until it is completely solid.
-
Once frozen, open the flask to the vacuum line and evacuate the headspace for several minutes to remove gases, including oxygen.
-
Close the flask to the vacuum and thaw the solution completely.
-
Repeat the freeze-pump-thaw cycle at least three times for optimal oxygen removal.
-
After the final cycle, backfill the flask with an inert gas.
Quantitative Data Summary
| Method of Deoxygenation | Typical Residual O₂ Concentration | Time Required | Notes |
| Inert Gas Purging (N₂) | 0.2 - 0.4 ppm[13] | 20 - 40 minutes | Most common and effective method for larger volumes.[13][14] |
| Boiling at 1 atm | > 1 ppm | 15 - 20 minutes | Least effective method.[13] |
| Boiling under Reduced Pressure | ~ 1 ppm | 15 - 20 minutes | More effective than boiling at atmospheric pressure. |
| Sonication under Reduced Pressure | ~ 0.5 ppm | 30 - 60 minutes | Enhanced removal efficiency by agitating the solution.[14] |
| Freeze-Pump-Thaw | Very low (can approach ppb levels) | 1 - 2 hours | Highly effective for small volumes and achieving very low O₂ levels.[15] |
Visualizations
Caption: Workflow for experiments with this compound.
Caption: Logical relationships in NO experiments.
References
- 1. Kinetics of the reaction of this compound with oxygen in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. pnas.org [pnas.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. ossila.com [ossila.com]
- 6. vti-glovebox.com [vti-glovebox.com]
- 7. vti-glovebox.com [vti-glovebox.com]
- 8. achievechem.com [achievechem.com]
- 9. This compound: a brief overview of chemical and physical properties relevant to therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound scavengers as a therapeutic approach to this compound mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tailored small molecule for inflammation treatment: Dual scavenger targeting this compound and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound scavengers based on o-phenylenediamine for the treatment of rheumatoid arthritis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlas-scientific.com [atlas-scientific.com]
- 15. researchgate.net [researchgate.net]
improving the stability of nitric oxide donor solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and successful application of nitric oxide (NO) donor solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of NO donors and how do I choose the right one?
A1: NO donors are broadly categorized based on their chemical structure and mechanism of NO release. The primary classes include:
-
S-Nitrosothiols (RSNOs): Such as S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP). Their release of NO can be triggered by heat, light, and metal ions.[1][2] RSNOs are widely used, but their stability is a critical consideration.[3]
-
Diazeniumdiolates (NONOates): This class includes compounds like DETA/NO and Spermine NONOate. They are known for spontaneously decomposing to release NO under physiological conditions (pH 7.4, 37°C).[1][4] The rate of NO release is predictable and depends on the chemical structure of the parent amine, temperature, and pH.[1][4]
-
Organic Nitrates: This group includes drugs like nitroglycerin. They require enzymatic activity to release NO.[1][5] Their use in long-term therapy can lead to tolerance issues.[4][5]
Choosing a donor depends on the desired release profile. NONOates are suitable for predictable, spontaneous release, while RSNOs may be used when a triggered release is needed. However, be aware that byproducts of some donors can have their own biological effects or toxicity, necessitating appropriate controls.[6]
Q2: How should I prepare and store my NO donor stock solutions?
A2: Proper preparation and storage are critical to prevent premature decomposition.
-
Solvent: Use a high-purity, appropriate solvent. For NONOates, stock solutions can be prepared in a cold, basic buffer (e.g., pH > 9) where they are more stable.[6] Dilution into a neutral, physiological buffer will then initiate NO release.[6]
-
Temperature: Store stock solutions at low temperatures. Refrigeration has been shown to considerably extend the shelf life of both GSNO and SNAP.[2] For long-term storage, freezing at -20°C or -80°C is often recommended, but consult the manufacturer's data sheet.
-
Light: Protect solutions from light. S-nitrosothiols are particularly susceptible to photolytic decomposition.[2][3][7] Use amber vials or wrap containers in aluminum foil.[3] All preparation steps should occur under reduced ambient lighting.[8]
-
Metal Ions: Avoid contamination with transition metal ions, especially copper(I), which can catalyze the decomposition of RSNOs.[9] It is recommended to use buffers prepared with metal-free water and to include a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to sequester trace metal contaminants.[3][10]
Q3: What are the key factors that affect the stability of NO donor solutions during an experiment?
A3: The stability and rate of NO release are highly sensitive to the experimental environment.
-
pH: The pH of the solution is a critical factor.[11] NONOates decompose to release NO upon protonation, so their half-life is highly pH-dependent.[1] For RSNOs like GSNO and SNAP, stability is enhanced at a pH of 5.0 compared to physiological pH (7.4) or more acidic conditions (pH 3.0).[2]
-
Temperature: Higher temperatures increase the rate of thermal decomposition for most NO donors.[2] Experiments should be conducted at a constant, controlled temperature. Both GSNO and SNAP show an inverse relationship between stability and temperature.[2]
-
Light: Exposure to light, including standard overhead fluorescent lighting, can rapidly degrade light-sensitive donors like SNAP and GSNO.[2][7]
-
Oxygen: While ambient oxygen does not affect the formation of SNAP, it is a primary scavenger of released NO.[9] The reaction of NO with oxygen must be considered when calculating the effective NO concentration over time.[12]
Troubleshooting Guide
Problem: My NO donor solution appears to be inactive or yields inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Premature Decomposition | Solution Preparation: Did you protect the solution from light and heat during preparation and storage? RSNOs are particularly sensitive.[2][3] Action: Prepare fresh solutions daily, using amber vials and keeping them on ice until use. |
| Buffer Contamination: Your buffer may contain trace metal ions (e.g., Cu⁺) that catalyze decomposition.[9] Action: Prepare all buffers with high-purity, metal-free water and add a chelator like 100 µM EDTA.[3] | |
| Incorrect pH | The pH of your final experimental medium may be inhibiting or accelerating NO release beyond the desired rate. Action: Verify the pH of your buffer/media. For NONOates, a drop from a high pH stock into a neutral buffer is required to initiate release.[6] For RSNOs, a pH of 5.0 is generally more stable than 7.4.[2] |
| Inappropriate Donor for Application | The half-life of your chosen donor may be too short or too long for your experimental window. Action: Review the half-life data for your specific donor under your experimental conditions (see Table 1). Select a donor with a release profile that matches your experiment's time course. |
| NO Scavenging | Released NO is rapidly consumed by species like oxygen or superoxide.[12][13] In biological systems, hemoglobin is a potent scavenger.[14] Action: Account for NO consumption in your experimental design. Consider de-gassing buffers if appropriate. Include control experiments to measure the baseline rate of NO degradation in your specific medium. |
Quantitative Data on NO Donor Stability
The half-life (t½) is a critical parameter for experimental design, indicating the time required for half of the donor compound to decompose.
Table 1: Half-lives of Common NO Donors Under Specific Conditions
| NO Donor | Conditions | Half-life (t½) | Reference |
| Spermine NONOate | pH 7.4, 37°C | ~39 minutes (calculated from k = 0.019 min⁻¹) | [15] |
| Diethylamine NONOate (DEA/NO) | pH 7.4, 37°C | ~1.5 minutes (calculated from k = 0.47 min⁻¹) | [15] |
| S-nitroso-N-acetylpenicillamine (SNAP) | pH 7.4, 37°C, in the dark | ~4-6 hours | [6] |
| S-nitrosoglutathione (GSNO) | pH 7.4, 37°C, in the dark | More stable than SNAP under most conditions | [2] |
Note: These values are highly dependent on the specific buffer composition, presence of contaminants, and other experimental variables. They should be used as a guideline, and stability should ideally be confirmed under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a S-Nitrosothiol (SNAP) Stock Solution
This protocol is adapted for preparing a SNAP solution with enhanced stability.
-
Reagent Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution (e.g., 10 mM phosphate, 138 mM NaCl, 2.7 mM KCl).
-
Use high-purity, deionized water and analytical grade reagents.
-
Add 100 µM EDTA to the final buffer solution to chelate trace metal ions.[3]
-
Adjust the pH to 7.4 for immediate use or to 5.0 for increased stability during short-term storage.[2]
-
-
SNAP Dissolution:
-
Weigh the desired amount of solid SNAP in a room with minimal lighting.
-
Dissolve the SNAP in the prepared, ice-cold PBS-EDTA buffer to the desired stock concentration (e.g., 10 mM).
-
-
Storage:
-
Store the solution in an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
Keep the stock solution on ice for immediate use or store at 4°C for short-term storage (up to a few days, stability should be verified).[2] For longer-term storage, aliquoting and freezing at -80°C is recommended.
-
Protocol 2: Measuring NO Release via the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).
-
Prepare Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Solution A and Solution B immediately before use. This mixture is light-sensitive.
-
-
Prepare Nitrite Standard Curve:
-
Prepare a stock solution of sodium nitrite (e.g., 1 mM) in your experimental buffer.
-
Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Experimental Assay:
-
Incubate your NO donor solution under the desired experimental conditions (e.g., in a 96-well plate at 37°C).
-
At specified time points, collect aliquots (e.g., 50 µL) of the supernatant.
-
Add 50 µL of the freshly prepared Griess Reagent to each aliquot and each standard.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a plate reader.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Visualizations
Signaling Pathway: NO/sGC/cGMP Pathway
This diagram illustrates the canonical this compound signaling pathway, which is crucial for processes like vasodilation.[16][17]
Caption: The canonical NO signaling pathway in the cardiovascular system.
Experimental Workflow: NO Donor Stability Assessment
This workflow outlines the key steps for evaluating the stability of a new NO donor solution.
Caption: A typical experimental workflow for assessing NO donor stability.
Logical Diagram: Troubleshooting Inconsistent Results
This diagram provides a logical path for diagnosing common issues with NO donor experiments.
Caption: A decision-making diagram for troubleshooting NO donor experiments.
References
- 1. This compound generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Nitrosoglutathione exhibits greater stability than S-nitroso-N-acetylpenicillamine under common laboratory conditions: A comparative stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. Recent developments in this compound donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation and stability of a this compound donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct measurement of actual levels of this compound (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Release of this compound from donors with known half-life: a mathematical model for calculating this compound concentrations in aerobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Half-life of this compound in aqueous solutions with and without haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement and modeling of this compound release rates for this compound donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. Video: this compound Signaling Pathway [jove.com]
Technical Support Center: Challenges in Measuring Nitric Oxide in Whole Blood
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the accurate measurement of nitric oxide (NO) metabolites in whole blood samples.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to measure this compound (NO) directly in whole blood?
A: Direct measurement of NO in biological systems, especially whole blood, is difficult due to its unique chemical and physical properties.[1] NO is a highly reactive gaseous free radical with an extremely short half-life, lasting from less than one second to a few seconds in biological environments.[2][3][4] It is rapidly scavenged and metabolized by components in the blood, primarily through its reaction with oxyhemoglobin to form methemoglobin and nitrate (B79036).[1][5][6] This inherent instability and low physiological concentrations (ranging from picomolar to micromolar) make direct, real-time quantification in complex matrices like whole blood a significant analytical challenge.[1][7][8]
Q2: What are the primary metabolites of this compound that are measured as an alternative?
A: Due to the difficulty of measuring NO directly, its more stable inorganic end products, nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻), are commonly measured as surrogate markers to estimate NO production.[2][9][10] In the presence of oxygen, NO is rapidly oxidized to these metabolites.[4][10] The combined concentration of nitrite and nitrate is often referred to as NOx.[9][10] Measuring these downstream products provides a reliable and quantitative assessment of systemic NO synthesis and metabolism.[11][12]
Q3: What are the most common analytical methods for measuring NO metabolites in blood?
A: The most widely used methods for quantifying nitrite and nitrate in biological fluids include:
-
Griess Assay: This is the most common method due to its simplicity and cost-effectiveness.[2][7] It is a colorimetric assay that detects nitrite. To measure total NOx, nitrate must first be reduced to nitrite, which can be done enzymatically (using nitrate reductase) or chemically.[2][10][13]
-
Chemiluminescence: This is considered one of the most accurate and sensitive methods.[7][14] It involves the chemical reduction of nitrite and nitrate to NO gas, which then reacts with ozone to produce light. The emitted light is proportional to the NO concentration.[11][14] This method can differentiate between various NO-related species.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a sensitive and specific method for the analysis of both nitrite and nitrate.[3]
-
Fluorometric Assays: These methods use fluorescent probes that react with NO or its metabolites to generate a measurable signal, offering enhanced sensitivity over colorimetric assays.[10][11]
Q4: Should I measure nitrite, nitrate, or both (NOx)?
A: The choice depends on the research question. Nitrite is considered a more direct marker of recent NO synthase activity and has significant signaling capabilities of its own.[15][16] However, it is present in lower concentrations and can be rapidly oxidized. Nitrate is the major metabolite of NO in blood, is more stable, and reflects total systemic NO production over a longer period.[16][17] Because the conversion rates of NO to nitrite and nitrate can vary, measuring both (total NOx) is often recommended to get a comprehensive assessment of NO production.[10][13]
Q5: How does diet affect nitrate levels in blood samples?
A: Diet is a significant confounding factor, as normal daily food intake can contribute considerably more nitrate to blood concentrations than endogenous NO production.[2] Vegetables, particularly green leafy vegetables like spinach and lettuce, as well as beetroot, are rich in nitrate.[18] To mitigate this, it is recommended that subjects fast or adhere to a low-nitrate/nitrite diet before sample collection.[11]
Troubleshooting Guide
Issue: Low or No Signal Detected
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Nitrite and other NO species are unstable.[15] Ensure samples were processed immediately after collection, stored properly at -80°C, and protected from light to prevent decomposition.[14][15] Avoid repeated freeze-thaw cycles.[19] |
| Inefficient Nitrate Reduction (Griess Assay) | If measuring total NOx, verify the activity of the nitrate reductase enzyme or the efficacy of the chemical reductant (e.g., cadmium, vanadium(III) chloride).[4][20] Ensure cofactors like NADPH are not degraded if using an enzymatic method.[10] |
| Improper Reagent Preparation | Prepare Griess reagents (sulfanilamide and N-(1-napthyl)ethylenediamine) freshly, as they are light-sensitive and have limited stability.[21] Ensure all reagents are brought to room temperature before use.[13] |
| Instrument Malfunction (Chemiluminescence) | Check the ozone generator, photomultiplier tube, and vacuum pump of the chemiluminescence analyzer. Ensure the reaction cell is clean, as residual blood can quench the signal.[22] |
Issue: High Background or Variable Results
| Potential Cause | Troubleshooting Steps |
| Interfering Substances | Proteins in plasma can interfere with the assay.[10] Ensure complete deproteinization of samples using methods like cold methanol (B129727) precipitation or ultrafiltration.[3][20] Antioxidants and compounds with sulfhydryl groups (e.g., glutathione, cysteine) can also interfere with the Griess reaction.[13] |
| Contamination | Use high-purity, nitrate-free water and reagents. Check all labware for potential contamination with nitrite or nitrate. |
| Improper Sample Handling | Hemolysis during sample collection can release hemoglobin, which rapidly scavenges NO and its metabolites. Use a large gauge needle (e.g., 20G) and gentle collection techniques.[14] Process samples quickly to prevent interconversion of NO species.[22] |
| Anticoagulant Interference | Heparin can cause precipitation when mixed with the acidic Griess reagent, rendering samples unusable.[11] It is recommended to use EDTA or citrate (B86180) as the anticoagulant for Griess-based assays.[11] |
Issue: Precipitate Forms in the Sample Well
| Potential Cause | Troubleshooting Steps |
| Use of Heparin with Griess Reagent | The highly acidic Griess reagent can cause heparinized plasma to form a precipitate.[11] |
| Solution | Use an alternative anticoagulant such as EDTA or citrate for blood collection.[11] If heparin must be used, the heparin can be precipitated out using protamine sulfate (B86663) before adding the Griess reagent.[11] |
Quantitative Data Summary
Table 1: Comparison of Common Methods for NO Metabolite Measurement
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Griess Assay | Colorimetric detection of nitrite via diazotization reaction.[10][11] | ~0.5 µM[4][10] | Simple, inexpensive, high-throughput.[9][20] | Prone to interference from proteins and other biological molecules; indirect measurement of nitrate.[9][10] |
| Chemiluminescence | Gas-phase reaction of NO with ozone produces detectable light.[7][11] | Low nanomolar range.[14] | Highly sensitive and specific; considered a gold standard.[7][14] | Requires specialized, expensive equipment; complex sample preparation.[8] |
| Fluorometry | Reaction with fluorescent probes (e.g., 2,3-diaminonaphthalene).[11] | High | Enhanced sensitivity compared to colorimetric methods.[11] | Probes can be light-sensitive; potential for background fluorescence. |
| HPLC | Chromatographic separation followed by detection.[3] | ~1 nM[3] | Specific and sensitive for simultaneous detection of nitrite and nitrate.[3] | Requires HPLC system; can be time-consuming.[4] |
Table 2: Influence of Anticoagulants on Whole Blood Samples for NO Measurement
| Anticoagulant | Recommended Use / Considerations | Potential Issues |
| EDTA | Recommended for Griess assays as it does not cause precipitation with acidic reagents.[11] | Chelates calcium, which may affect certain biological processes if downstream functional assays are planned. |
| Citrate | A good alternative to heparin for Griess-based assays.[11] | Can dilute the sample slightly. |
| Heparin | Suitable for many assays, but problematic for the Griess method.[11] Can be used with chemiluminescence.[14] | Forms a precipitate with acidic Griess reagent, making samples unusable.[11] |
Experimental Protocols
Protocol 1: Whole Blood Sample Collection and Processing
This protocol is critical for preserving the integrity of NO metabolites.
-
Pre-collection: Instruct subjects to fast or avoid nitrate-rich foods for at least 12-24 hours prior to blood draw.
-
Blood Collection:
-
Plasma Separation:
-
Deproteinization (for Griess Assay):
-
Storage:
-
Analyze samples immediately. If immediate analysis is not possible, snap-freeze the plasma or deproteinized supernatant in liquid nitrogen and store at -80°C.[11]
-
Protocol 2: Griess Assay for Total Nitrite and Nitrate (NOx)
This protocol outlines the measurement of total NOx using enzymatic reduction.
-
Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh and protect from light.[21]
-
Nitrate Reductase: Reconstitute the enzyme and its cofactor (NADPH) according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrate standards (e.g., 0-100 µM) using nitrate-free water.
-
-
Nitrate Reduction Step:
-
Color Development:
-
Measurement:
Visualizations
This compound Metabolic Pathway in Blood
Caption: Metabolic fate of this compound in the bloodstream.
Experimental Workflow for NOx Measurement
Caption: Standard workflow for NOx analysis in plasma.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal issues.
References
- 1. Analytical Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a challenge for the clinical chemistry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques for Assaying this compound Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dependence of the metabolism of this compound (NO) in healthy human whole blood on the oxygenation of its red cell haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemoglobin-mediated this compound signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lazarlab.com [lazarlab.com]
- 8. Microfluidic Amperometric Sensor for Analysis of this compound in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preanalytical and analytical considerations for measuring this compound metabolites in serum or plasma using the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Griess Test [protocols.io]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Measuring Nitrite and Nitrate, Metabolites in the this compound Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfrbm.org [sfrbm.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of storage levels of this compound... | F1000Research [f1000research.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Sensitive Detection of Nitric Oxide
Welcome to the Technical Support Center for Nitric Oxide (NO) Detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: The most sensitive method for detecting this compound is typically chemiluminescence-based detection, which can measure NO concentrations in the nanomolar range and NO generation rates as low as 100 pM/min.[1][2] Another highly sensitive method is the 2,3-diaminonaphthalene (B165487) (DAN) assay, which is a fluorescent-based method with a detection limit in the nanomolar range (10-50 nM), making it 50 to 100 times more sensitive than the commonly used Griess assay.[3][4]
Q2: What are the main differences between direct and indirect methods of NO detection?
A2: Direct methods measure the NO molecule itself, while indirect methods measure its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
-
Direct Methods: Include chemiluminescence and electron paramagnetic resonance (EPR). These methods are highly specific but can be complex and require specialized equipment.[1][5][6]
-
Indirect Methods: The most common indirect method is the Griess assay, which is a colorimetric assay that measures nitrite.[7][8] Fluorescent probes like 2,3-diaminonaphthalene (DAN) also indirectly detect NO by reacting with nitrite to form a fluorescent product.[3][4] These methods are generally simpler and more accessible.
Q3: Can I measure this compound in cell culture supernatants?
A3: Yes, several methods are suitable for measuring NO in cell culture supernatants. The Griess assay is widely used for this purpose, though it can be challenging.[7] The 2,3-diaminonaphthalene (DAN) assay is also well-suited for cell culture media and offers higher sensitivity than the Griess assay.[4] When using cell culture supernatants, it is crucial to be aware of potential interferences from media components.[9]
Q4: What are common sources of interference in this compound assays?
A4: Interference can arise from various sources depending on the assay method:
-
Griess Assay: Can be inhibited by reduced pyridine (B92270) nucleotides (NADPH, NADH).[4]
-
Fluorescent Probes (e.g., DAF-2): Can be affected by reactive oxygen species (ROS) and reactive nitrogen species (RNS) like peroxynitrite.[9] Components of cell culture media such as phenol (B47542) red, vitamins, and serum can also interfere.[9] Antioxidants like ascorbic acid (vitamin C) can lead to false-positive signals.[9][10]
-
Chemiluminescence: Can be affected by other gases that react with ozone, such as carbon monoxide, and the presence of water in the sample can cause errors.[11]
-
Electrochemical Sensors: Can exhibit cross-sensitivity to other compounds like ammonia, hydrazine, hydroxylamine, and nitrous acid.[12]
Troubleshooting Guides
Griess Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal | Insufficient NO production. Low assay sensitivity. Presence of interfering substances (e.g., NADPH, NADH).[4] | Use a positive control (e.g., LPS-stimulated macrophages or an NO donor) to confirm assay functionality.[13] Consider a more sensitive method like the DAN assay.[3] If using nitrate reductase to convert nitrate to nitrite, ensure its activity. An alternative to oxidize unreacted NADPH is to use potassium ferricyanide.[4] |
| High background | Contamination of reagents or samples. Interference from cell culture media components. | Ensure all buffers and solutions are free of nitrite contamination. Prepare the sodium nitrite standard curve in the same medium used for cell culture.[13] |
| Poor standard curve | Improper dilution of standards. Instability of nitrite standards. | Prepare fresh nitrite standards for each experiment. Ensure accurate serial dilutions. |
Fluorescent Probe Assays (e.g., DAF-2, DAN)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence | Autofluorescence of cells or media components (e.g., phenol red, vitamins).[9] Spontaneous conversion of the probe to its fluorescent form. Contamination of reagents or samples. | Use phenol red-free media for experiments. Run a control with cells that have not been loaded with the probe to assess autofluorescence. Ensure all buffers and solutions are free of fluorescent contaminants.[9] |
| Low or no signal | Insufficient NO production. Presence of interfering substances that quench fluorescence or inhibit the reaction (e.g., serum, BSA, polyphenols).[9] Decomposition of the fluorescent product by peroxynitrite.[9] | Use a positive control (e.g., an NO donor like sodium nitroprusside) to confirm assay functionality.[9] Consider using a more sensitive probe. Remove interfering proteins by filtration if possible.[9] |
| False-positive signals | Reaction of the probe with other molecules, such as ascorbic acid or dehydroascorbic acid.[9][10] | Be aware of the potential for interference from antioxidants in your sample.[9] Use appropriate controls, such as NOS inhibitors, to confirm that the signal is NO-dependent.[10] |
Data Presentation: Comparison of NO Detection Methods
| Method | Detection Principle | Detection Limit | Advantages | Disadvantages |
| Griess Assay | Colorimetric (measures nitrite) | ~1 µM[3] | Inexpensive, simple, commercially available kits.[14][15] | Low sensitivity, susceptible to interference.[14] |
| 2,3-Diaminonaphthalene (DAN) Assay | Fluorometric (measures nitrite) | 10-50 nM[3][4] | High sensitivity, specific.[3][4] | Requires a fluorometer. |
| Chemiluminescence | Gas-phase reaction of NO with ozone | Sub-nanomolar[1] | Extremely sensitive and specific for NO.[1][16] | Requires specialized and expensive equipment.[14] |
| Electron Paramagnetic Resonance (EPR) | Detection of paramagnetic NO-adducts | Variable | Highly specific, can be used in turbid solutions and tissues.[6] | Complex, requires specialized equipment and spin traps.[5][6] |
| Fluorescent Probes (e.g., DAF-2) | N-nitrosation of a diamino group | Variable | Real-time imaging in living cells.[17] | Susceptible to interference from ROS/RNS and other molecules.[9][10] |
Experimental Protocols
Detailed Protocol for the Griess Assay
This protocol is adapted for measuring nitrite in cell culture supernatants.
Reagent Preparation:
-
Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide (B372717) in 5% phosphoric acid.[8]
-
Griess Reagent B (NED Solution): Prepare a 0.1% (w/v) solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.[8]
-
Nitrite Standard: Prepare a 100 µM stock solution of sodium nitrite in deionized water. From this stock, prepare a series of standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution in the cell culture medium.[8]
Assay Procedure:
-
Sample Collection: After the experimental treatment, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[8]
-
Standard Curve: Add 50 µL of each nitrite standard to empty wells in the new 96-well plate.[8]
-
Add 50 µL of Griess Reagent A to all samples and standards.[8]
-
Incubate for 5-10 minutes at room temperature, protected from light.[8]
-
Add 50 µL of Griess Reagent B to all wells.[8]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding Griess Reagent B.[8]
Data Analysis:
-
Subtract the absorbance of the blank (0 µM standard) from all other readings.[8]
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.[8]
Visualizations
Caption: Experimental workflow for the Griess assay.
Caption: Simplified signaling pathway of this compound production and detection.
References
- 1. Direct Chemiluminescent Detection of this compound in Aqueous Solutions Using the Natural this compound Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Chemiluminescence-based Assays for Detection of this compound and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of this compound by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized incubation regime for this compound measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Temperature dependence and interferences of NO and N₂O microelectrodes used in wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Different Approaches to Quantify this compound Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Research Portal [iro.uiowa.edu]
- 17. benchchem.com [benchchem.com]
minimizing background fluorescence in nitric oxide imaging
Welcome to the technical support center for nitric oxide (NO) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing background fluorescence and troubleshooting common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to high background fluorescence in this compound imaging experiments.
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Autofluorescence: Endogenous fluorescence from cells, tissues, or media components can obscure the signal from the NO probe.[1][2][3] | - Use a phenol (B47542) red-free and serum-free imaging buffer or medium during the experiment.[1][4] - Include an unstained control to determine the baseline autofluorescence of your sample.[2] - Consider using autofluorescence quenching agents like TrueBlack® or Sudan Black B.[5][6][7] - Select fluorophores that emit in the red to far-red spectrum (620–750nm) as autofluorescence is often lower in this range.[5][8] |
| Nonspecific Probe Staining: The fluorescent probe may bind to cellular components other than this compound.[3][9] | - Optimize the probe concentration by performing a titration to find the lowest concentration that provides a detectable signal over background.[1][9] - Ensure adequate washing steps to remove unbound probe before imaging.[9] - Increase the blocking incubation period or change the blocking agent if using immunofluorescence-based detection.[10] | |
| Probe Concentration Too High: Excessive probe concentration can lead to high background and potential cytotoxicity.[1][9] | - Titrate the probe to the optimal concentration, which is typically in the range of 1-10 µM for many common probes like DAF-FM DA.[1][4][11] - Start with the lowest recommended concentration and incrementally increase it to achieve a satisfactory signal-to-noise ratio. | |
| Incomplete De-esterification of AM Esters: For cell-permeant probes with acetoxymethyl (AM) esters, incomplete cleavage by intracellular esterases can result in compartmentalization and background fluorescence. | - After loading the probe, incubate the cells in a dye-free medium for an additional 15-60 minutes to allow for complete de-esterification.[1][4][11] | |
| Weak or No Fluorescent Signal | Insufficient this compound Production: The cells may not be producing enough NO to be detected by the probe.[1] | - Use a positive control, such as a known NO donor like S-nitroso-N-acetylpenicillamine (SNAP) or a NONOate, to confirm that the probe is responsive in your system.[1][4] |
| Photobleaching: Excessive exposure to excitation light can permanently damage the fluorophore, leading to signal loss.[1] | - Minimize the intensity and duration of the excitation light.[1] - Use a neutral density filter if available. - Capture images efficiently and avoid prolonged focusing on the sample. | |
| Suboptimal pH: The fluorescence of some NO probes, like DAF-2, is pH-dependent and can be quenched at lower pH values.[12] | - Ensure the imaging buffer is maintained at a physiological pH (around 7.4). - Consider using probes like DAF-FM, which are more stable over a broader pH range (above pH 5.5).[11][13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my NO imaging experiment?
A1: Background fluorescence can originate from several sources, which can be broadly categorized into two types:
-
Instrumental and Environmental Factors: This includes noise from the camera, ambient light, and light from the excitation source. These factors tend to be relatively constant.[3]
-
Sample-Related Factors: This is often the more significant and variable source. It includes:
-
Autofluorescence: Natural fluorescence from biological structures within your cells or tissue (e.g., collagen, elastin, NADH, and flavins).[2][5][8][14] The culture medium, especially those containing phenol red and serum, can also be a major contributor.[1][4]
-
Nonspecific Probe Binding: The fluorescent probe may bind to cellular components other than its intended target.[3][9]
-
Unbound Probe: Residual probe that has not been washed away from the sample.[3]
-
Q2: How can I choose the right fluorescent probe to minimize background?
A2: Selecting the appropriate probe is crucial. Consider the following factors:
-
Spectral Properties: Choose probes with excitation and emission spectra that are distinct from the autofluorescence of your sample. Probes in the far-red spectrum often exhibit a better signal-to-noise ratio as cellular autofluorescence is typically lower in this range.[5][8]
-
Selectivity and Sensitivity: Ensure the probe is highly selective for this compound over other reactive nitrogen and oxygen species (RNS/ROS).[15][16] The limit of detection (LOD) is also important for measuring low levels of NO.[15]
-
Photostability: Select a probe that is resistant to photobleaching, especially for time-lapse imaging.[15] Probes like DAF-FM are known to be more photostable than earlier versions like DAF-2.[11]
-
pH Stability: If your experimental conditions involve pH changes, use a probe whose fluorescence is stable across that pH range.[12]
Q3: What is a good starting protocol for loading a common NO probe like DAF-FM diacetate?
A3: The following is a general protocol that can be optimized for your specific cell type and experimental conditions:
-
Prepare a Stock Solution: Dissolve the DAF-FM diacetate in high-quality anhydrous DMSO to make a stock solution (typically 1-5 mM).[11]
-
Prepare Loading Solution: Dilute the stock solution in a suitable buffer (e.g., serum-free, phenol red-free medium or PBS) to a final working concentration, typically between 1-10 µM.[4][11]
-
Load the Cells: Incubate your cells with the loading solution for 20-60 minutes at 37°C.[11][17]
-
Wash: Gently wash the cells with fresh, warm buffer or medium to remove the excess probe.[11]
-
De-esterification: Incubate the cells for an additional 15-30 minutes in fresh medium to allow intracellular esterases to fully cleave the diacetate group, trapping the active probe inside the cells.[1][11]
-
Imaging: You can now proceed with your experiment and image the cells using the appropriate filter set for fluorescein (B123965) (excitation/emission maxima ~495/515 nm).[11]
Q4: How do I prepare a positive control for my this compound imaging experiment?
A4: To confirm that your probe and imaging system are working correctly, it is essential to use a positive control. This involves treating your cells with a known this compound donor. A common procedure is to treat the probe-loaded cells with a fresh solution of an NO donor, such as 1 mM DEA NONOate or S-nitroso-N-acetylpenicillamine (SNAP), for 30-60 minutes at 37°C before imaging.[1][4] This should elicit a robust fluorescent signal.
Quantitative Data Summary
The choice of a fluorescent probe can significantly impact the signal-to-noise ratio. The table below summarizes key characteristics of several common NO probes.
| Probe | Excitation (nm) | Emission (nm) | Detection Limit | Key Advantages | Potential Issues |
| DAF-2 | ~495 | ~515 | ~5 nM | Widely used and well-characterized. | pH-sensitive (less efficient below pH 7), moderate photostability.[12] |
| DAF-FM | ~495 | ~515 | ~3 nM | More sensitive and photostable than DAF-2, pH-insensitive above pH 5.5.[11][13] | Can permeate into the nucleus, potential for autofluorescence.[12] |
| DAR-4M | ~560 | ~575 | ~7 nM | Rhodamine-based, less overlap with cellular autofluorescence. | Can react with other RNS, potential for high background.[1][12] |
| BODIPY-based | Varies | Varies | ~0.8 - 35 nM | Generally high quantum yields and photostability, some are pH-insensitive.[12][18] | Some may have slower response times.[18] |
| Copper-based (CuFL) | ~503 | ~530 | ~5 nM | Directly detects NO, not its oxidation products.[19] | Can permeate into the nucleus, potentially reactive with S-nitrosothiols.[12] |
Visualizations
Signaling Pathway
Canonical this compound signaling pathway.
Experimental Workflow
General workflow for a this compound imaging experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Characterization of a Fluorescent Probe for Imaging this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfrbm.org [sfrbm.org]
- 14. bosterbio.com [bosterbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Item - Seminaphthofluorescein-Based Fluorescent Probes for Imaging this compound in Live Cells - American Chemical Society - Figshare [acs.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. A fluorescent probe with an ultra-rapid response to this compound - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
- 19. Visualization of this compound in living cells by a copper-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Nitric Oxide's Short Half-Life in Experimental Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitric oxide (NO). This resource provides troubleshooting guidance and frequently asked questions to address the common challenges associated with the notoriously short half-life of this critical signaling molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the half-life of this compound so short in biological systems?
This compound is a small, gaseous free radical, which makes it highly reactive with other molecules. In biological environments, its half-life is typically in the range of seconds, and can be as short as 0.09 to over 2 seconds in extravascular tissues, depending on factors like oxygen concentration.[1][2][3] The primary reasons for its rapid degradation include:
-
Reaction with Oxygen: NO readily reacts with oxygen to form dinitrogen trioxide (N₂O₃) and other reactive nitrogen species (RNS).[4]
-
Interaction with Hemoglobin: In the bloodstream, NO avidly binds to hemoglobin, leading to its rapid inactivation.[5]
-
Scavenging by Superoxide (B77818): The reaction of NO with superoxide anions forms the potent oxidant peroxynitrite (ONOO⁻), further limiting its bioavailability.
Q2: What are this compound donors and why are they used in experiments?
This compound donors are chemical compounds that release NO under specific conditions, providing a way to introduce a controlled and sustained amount of NO into an experimental system.[6][7] They are essential tools for studying the physiological and pathological effects of NO, as they overcome the challenge of administering gaseous NO directly.[6] Different classes of NO donors exist, each with distinct mechanisms of NO release and varying half-lives.[6][7]
Q3: How can I measure the concentration of this compound in my experiment?
Due to its short half-life, direct measurement of NO is challenging. Therefore, researchers often measure its stable oxidation end products: nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[8] Common methods for NO quantification include:
-
Griess Assay: This is a colorimetric method that detects nitrite. To measure total NO production, nitrate in the sample is first reduced to nitrite, and then the total nitrite is quantified.[8][9][10]
-
Fluorescent Probes: Cell-permeable fluorescent dyes, such as 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM), become fluorescent upon reacting with NO, allowing for real-time imaging and quantification of intracellular NO.[11][12]
-
Chemiluminescence: This highly sensitive technique detects the light produced when NO reacts with ozone.[13]
Q4: What are this compound scavengers and when should I use them?
This compound scavengers are molecules that directly react with and inactivate NO. A commonly used NO scavenger is 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (carboxy-PTIO).[14][15][16] Scavengers are crucial experimental controls to confirm that an observed biological effect is indeed mediated by NO. By adding a scavenger and observing the reversal of the effect, researchers can validate the role of NO in their system.[14][15]
This compound Donors: A Comparative Overview
Choosing the appropriate NO donor is critical for the success of an experiment. The table below summarizes the properties of commonly used NO donors to aid in selection.
| NO Donor Class | Example(s) | Mechanism of NO Release | Typical Half-life (at 37°C, pH 7.4 unless noted) | Key Considerations |
| S-Nitrosothiols (RSNOs) | S-nitroso-N-acetylpenicillamine (SNAP), S-Nitrosoglutathione (GSNO) | Spontaneous thermal or photolytic cleavage of the S-N bond; can also be catalyzed by metal ions like Cu⁺.[15] Can also act as NO⁺ donors through transnitrosation.[17] | SNAP: ~37 hours; GSNO: Stable with consistent release.[18][19] | Release can be influenced by light and metal ions. Byproducts may have biological activity. |
| Diazeniumdiolates (NONOates) | DEA/NO, Spermine NONOate (SPER/NO), PAPA/NO | Spontaneous proton-driven decomposition to release two molecules of NO.[18][20][21] | DEA/NO: ~2-4 minutes; SPER/NO: ~37-73 minutes; PAPA/NO: ~15 minutes.[19][22] | Half-life is pH and temperature-dependent.[21] Stocks are typically prepared in alkaline solutions to prevent premature decomposition. |
| Metal-Nitrosyl Complexes | Sodium Nitroprusside (SNP) | Enzymatic and non-enzymatic release of NO, often involving reaction with sulfhydryl groups or reduction.[23] | ~2 minutes.[20][23][24][25] | Can release cyanide as a byproduct, which can be toxic.[23] Light sensitive.[23] |
| Sydnonimines | 3-morpholinosydnonimine (SIN-1) | Spontaneously decomposes to generate both NO and superoxide, which can react to form peroxynitrite.[26] | Varies depending on conditions and presence of electron acceptors.[10] | Can be a source of both NO and superoxide/peroxynitrite, which should be considered in data interpretation.[10][26] |
Experimental Protocols
Protocol 1: Quantification of this compound Production using the Griess Assay
This protocol describes the measurement of total nitrite and nitrate in cell culture supernatants as an indicator of NO production.
Materials:
-
Griess Reagent System (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Nitrate Reductase
-
Enzyme Cofactor (e.g., NADPH)
-
Nitrate and Nitrite standards
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
Sample (e.g., cell culture supernatant)
Procedure:
-
Sample Preparation: If samples contain high protein concentrations, deproteinization is necessary. Avoid acid precipitation methods as they can lead to nitrite loss.[9]
-
Standard Curve Preparation: Prepare a series of nitrite or nitrate standards of known concentrations.
-
Nitrate Reduction (for total NO measurement):
-
To each well containing sample or nitrate standard, add nitrate reductase and its cofactor.
-
Incubate the plate to allow for the conversion of nitrate to nitrite.[6]
-
-
Griess Reaction:
-
Add the sulfanilamide solution (Griess Reagent I) to all wells (standards, samples, and blank).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to all wells.[6]
-
-
Measurement:
-
Incubate for 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Detection of Intracellular this compound using DAF-FM Diacetate
This protocol outlines the use of the fluorescent probe DAF-FM diacetate to visualize and quantify intracellular NO.
Materials:
-
DAF-FM diacetate
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer (Excitation/Emission: ~495/515 nm)
-
Cells of interest
-
NO donor (positive control)
-
NO scavenger (e.g., carboxy-PTIO, negative control)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging surface (e.g., coverslips, glass-bottom dishes) or in suspension.
-
Probe Loading:
-
Washing: Gently wash the cells with pre-warmed medium or buffer to remove extracellular probe.
-
De-esterification: Incubate the cells for an additional 15-30 minutes to allow intracellular esterases to convert DAF-FM diacetate to the NO-sensitive DAF-FM.[12]
-
Stimulation and Controls:
-
Treat the cells with your experimental compound.
-
Include a positive control by treating a separate group of cells with a known NO donor (e.g., 100 µM SNAP).
-
Include a negative control by pre-incubating cells with an NO scavenger (e.g., 100 µM carboxy-PTIO) before stimulation.[27]
-
-
Imaging/Analysis:
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No/Low NO Signal Detected | 1. Inactive NO Donor: The donor may have degraded due to improper storage or handling. | 1. Prepare fresh donor solutions. Store stock solutions according to the manufacturer's instructions (e.g., NONOates in alkaline buffer at low temperature).[8] |
| 2. Insufficient Donor Concentration: The concentration of the NO donor may be too low to produce a detectable amount of NO. | 2. Perform a dose-response experiment to determine the optimal donor concentration. | |
| 3. Rapid NO Scavenging: Components in the cell culture medium (e.g., certain amino acids, riboflavin) can scavenge NO. | 3. Consider using a simpler buffer system (e.g., PBS) for short-term experiments. Test for scavenging effects of your specific medium. | |
| 4. Inefficient Nitrate Reduction (Griess Assay): The nitrate reductase enzyme may be inactive or the cofactor depleted. | 4. Ensure the nitrate reductase and cofactor are stored correctly and are not expired. Use fresh reagents. | |
| High Background Signal | 1. Contaminated Reagents or Water: Nitrite/nitrate contamination in buffers or reagents. | 1. Use high-purity, nitrite-free water and reagents. Test all components for background levels. |
| 2. Phenol (B47542) Red Interference (Griess Assay): Although generally not a major issue, high concentrations of phenol red can interfere. | 2. Use phenol red-free medium for the experiment. | |
| 3. Incomplete Removal of Fluorescent Probe: Residual extracellular DAF-FM diacetate can contribute to background fluorescence. | 3. Ensure thorough washing of cells after probe loading. | |
| Unexpected Cell Death/Toxicity | 1. High NO Concentration: Excessive NO can be cytotoxic.[25][28][29] | 1. Titrate the NO donor to a lower, non-toxic concentration. Use a donor with a slower release rate. |
| 2. Toxicity of Donor Byproducts: Some NO donors release potentially toxic byproducts (e.g., cyanide from SNP).[8][23] | 2. Choose a donor with non-toxic byproducts. Include a control with the "spent" donor (donor that has already released its NO) to check for byproduct toxicity. | |
| 3. Formation of Peroxynitrite: If the experimental system generates superoxide, the added NO can form cytotoxic peroxynitrite.[28] | 3. Consider the use of a superoxide scavenger if peroxynitrite formation is a concern. | |
| Inconsistent/Variable Results | 1. Inconsistent NO Donor Activity: Variable temperature or pH can affect the rate of NO release from some donors. | 1. Maintain consistent temperature and pH throughout the experiment. Prepare fresh donor solutions for each experiment. |
| 2. Light-Induced Decomposition: Some donors (e.g., S-nitrosothiols, SNP) are light-sensitive. | 2. Protect donor solutions and experimental setups from light. | |
| 3. Variability in Cell Response: Cell density, passage number, and metabolic state can influence NO production and sensitivity. | 3. Standardize cell culture conditions and use cells within a consistent passage number range. |
Visualizing this compound Signaling and Experimental Workflows
Signaling Pathway: The NO/cGMP Pathway
This compound's canonical signaling pathway involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream effects such as smooth muscle relaxation.[22][30][31]
Caption: The this compound-cGMP signaling cascade.
Experimental Workflow: Screening for NO Donor Efficacy
This workflow outlines a typical process for evaluating the effectiveness of a new NO donor in a cell-based assay.
Caption: Workflow for screening this compound donor efficacy.
Logical Relationship: Troubleshooting Low NO Signal
This diagram illustrates a logical approach to diagnosing the cause of a low or absent NO signal in an experiment.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Repurposing this compound donating drugs in cancer therapy through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in this compound donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The peroxynitrite generator, SIN-1, becomes a this compound donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. article.sapub.org [article.sapub.org]
- 18. Characterisation and comparison of temporal release profiles of this compound generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative effects of several this compound donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound : cellular effects in vitro and in vivo [dspace.mit.edu]
- 22. In vitro comparison of two NONOates (novel this compound donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openanesthesia.org [openanesthesia.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. litfl.com [litfl.com]
- 26. NO Detection Reagent SIN-1 | CAS 16142-27-1 Dojindo [dojindo.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Formation and stability of a this compound donor: S-nitroso-N-acetylpenicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound levels following perfusion differ in donation after circulatory death and donation after brain death transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Cell Loading for Nitric Oxide Probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescent nitric oxide (NO) probes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for common NO probes like DAF-FM Diacetate?
A1: Diaminofluorescein (DAF) probes, such as DAF-FM diacetate, are the most widely used for detecting this compound. The diacetate form is cell-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the now weakly fluorescent probe (DAF-FM) within the cell.[1][2][3][4] In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative (DAF-FM-T).[2][3][5] This fluorescence intensity is proportional to the NO concentration.
Q2: Which factors in my cell culture medium can interfere with the NO measurement?
A2: Several components can interfere with the accuracy of your measurements. Phenol (B47542) red, a common pH indicator, is fluorescent and can contribute to high background signals.[6] It is highly recommended to use phenol red-free media during the experiment. Additionally, components like serum and bovine serum albumin (BSA) can potentially lower the sensitivity of NO detection.[6][7] Vitamins present in the media can also be a source of interference.[6]
Q3: What is the purpose of the de-esterification step after loading the cells with the probe?
A3: The de-esterification step is crucial for probes in their diacetate form (e.g., DAF-FM diacetate). This form is necessary to allow the probe to cross the cell membrane. Once inside the cell, intracellular esterases must cleave the diacetate groups to activate the probe, making it responsive to this compound and trapping it within the cell.[1][4][8] Allowing for an additional incubation period after washing out the excess probe ensures that this enzymatic reaction is complete.[1][8]
Q4: How can I confirm that the fluorescence signal is specific to this compound?
A4: To ensure the signal's specificity to NO, it is essential to include proper controls in your experiment. You can use a this compound synthase (NOS) inhibitor, such as L-NAME, to treat the cells.[9] A significant reduction in the fluorescence signal in the presence of the inhibitor would indicate that the signal is indeed NO-dependent. Another control is to use an NO scavenger, like cPTIO, which should also decrease the fluorescence.[9]
Q5: Should I be concerned about the pH sensitivity of my NO probe?
A5: Yes, pH sensitivity can be a factor, particularly for some older probes. DAF-based probes, for instance, can be influenced by changes in intracellular pH. However, probes like DAF-FM are designed to have improved performance and stability at physiological pH (around 7.4).[7][9] Rhodamine-based probes are generally less sensitive to pH fluctuations in the physiological range.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from cells or media components (e.g., phenol red, vitamins).[6] 2. Spontaneous conversion of the probe to its fluorescent form.[6] 3. Incomplete removal of excess probe after loading. | 1. Use phenol red-free media for the experiment.[6] 2. Include a background control with cells and media but without the probe. 3. Prepare fresh probe solutions and protect them from light.[2][6] 4. Ensure thorough washing of cells after probe incubation.[8] |
| Low or No Signal | 1. Insufficient NO production by the cells. 2. Low probe concentration or insufficient loading time.[10] 3. Presence of interfering substances that quench fluorescence (e.g., serum, BSA).[6] 4. Incomplete de-esterification of the diacetate probe form.[1] 5. Use of an inappropriate filter set for the microscope.[10] | 1. Use a positive control, such as an NO donor (e.g., DEA/NO), to confirm the probe is working.[1][4] 2. Optimize the probe concentration and incubation time for your specific cell type.[1][11] 3. Perform the experiment in serum-free and phenol red-free buffer/media.[6][7] 4. Ensure an adequate de-esterification period (e.g., 15-30 minutes) after probe loading.[1][8] 5. Verify that the excitation and emission wavelengths of your filter set match those of the probe.[10] |
| Inconsistent Results | 1. Variable cell health or density. 2. Inconsistent probe loading conditions (time, temperature, concentration).[10] 3. Photobleaching of the fluorescent signal.[9][10] | 1. Ensure cells are healthy and at a consistent confluency for all experiments. 2. Standardize the loading protocol, including precise timing and temperature control.[10] 3. Minimize exposure of the probe and stained cells to light.[2] Use an anti-fade reagent if necessary for imaging.[10] |
Experimental Protocols
Standard Protocol for Loading Adherent Cells with DAF-FM Diacetate
-
Cell Preparation: Plate adherent cells on a suitable imaging dish or plate (e.g., 96-well black, clear-bottom plate) and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of DAF-FM diacetate (e.g., 5 mM) in anhydrous DMSO. Store aliquots at -20°C, protected from light.[11]
-
On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in a serum-free and phenol red-free buffer (e.g., HBSS or PBS) to a final concentration typically between 1-10 µM.[1][6][11] The optimal concentration should be determined empirically for your cell type.
-
-
Probe Loading:
-
Washing:
-
De-esterification:
-
Imaging:
-
The cells are now ready for experimental treatment to stimulate NO production.
-
Image the cells using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission maxima: ~495/515 nm).[11][12]
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 10 µM | Optimal concentration is cell-type dependent and should be determined empirically.[1][6][11] |
| Loading Time | 20 - 60 minutes | Varies with cell type; optimization is recommended.[6][8] |
| Loading Temperature | 37°C | Standard physiological temperature for cell-based assays.[6][8] |
| De-esterification Time | 15 - 30 minutes | Crucial step to ensure the probe is active and trapped intracellularly.[1][8] |
Visual Guides
References
- 1. Fluorescent Detection of Intracellular this compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting this compound in free-living symbiotic dinoflagellates exposed to nanoparticles [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Fluorescent probes for this compound and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Probes for this compound Research—Section 18.3 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Validation of Nitric Oxide Measurements in Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of nitric oxide (NO) and its metabolites in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is measuring this compound in biological samples so challenging?
A1: The measurement of this compound in biological samples is inherently difficult due to several factors:
-
Short Half-Life: NO is a transient free radical with a very short half-life, lasting from seconds to minutes in biological systems.[1][2][3][4] This rapid reactivity means it is often degraded before it can be accurately measured.
-
High Reactivity: NO readily reacts with various molecules, including free radicals, metal-containing proteins like hemoglobin, and thiols.[1] This reactivity alters the concentration of free NO available for detection.
-
Low Concentrations: Physiological concentrations of NO are typically very low, requiring highly sensitive detection methods.[5]
-
Complex Matrices: Biological samples such as blood, plasma, and tissue homogenates are complex mixtures containing numerous substances that can interfere with NO assays.[1][3]
Q2: What are the most common methods for measuring this compound?
A2: Several methods are commonly used, each with its own advantages and limitations. The primary methods include:
-
Griess Assay: This colorimetric assay indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[1][2][3]
-
Chemiluminescence: This technique detects the light produced from the reaction of NO with ozone, offering high sensitivity and real-time measurements.[1][2][6][7]
-
Amperometric/Electrochemical Sensors: These sensors provide real-time, direct measurement of NO with high spatial and temporal resolution.[1][4][8]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly specific method that can detect and quantify NO by forming a stable paramagnetic complex.[9][10][11]
-
Fluorescent Probes: These probes, such as diaminofluorescein (DAF) derivatives, allow for the visualization of NO production in living cells.[5][12]
Q3: How do I choose the right method for my specific sample type?
A3: The choice of method depends on the biological matrix, the expected concentration of NO, and the specific research question. For instance, the Griess assay, despite its widespread use, can be inaccurate in many biological media.[1] Chemiluminescence provides excellent kinetic data but is often impractical for protein-rich samples.[1] Electrochemical sensors offer greater flexibility across various media.[1] A summary of method suitability for different samples is provided in the table below.
Troubleshooting Guides
Issue 1: Low or No Signal in Griess Assay
Possible Causes:
-
Low NO Production: The cells or tissue may not be producing enough NO to be detected.
-
Incorrect Sample Handling: NO and its metabolites may have degraded due to improper storage or handling. Nitrite can be lost if samples are subjected to acidic conditions during protein precipitation.[3]
-
Interference: Components in the sample matrix may be interfering with the Griess reaction.
-
Inefficient Nitrate Reduction: If measuring total NOx (nitrite + nitrate), the conversion of nitrate to nitrite by nitrate reductase may be incomplete.
Troubleshooting Steps:
-
Verify NO Production: Use a positive control (e.g., cells stimulated with a known NO inducer like lipopolysaccharide) to confirm that the assay is working.
-
Optimize Sample Preparation: Deproteinize samples using methods that do not promote nitrite loss, such as ultrafiltration.[3] Avoid acid precipitation.[3]
-
Address Interference: NADPH, a cofactor for nitrate reductase, can interfere with the Griess reaction.[3][4] Methods to oxidize excess NADPH using lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) are available.[3][13] Other interfering substances include ascorbate, thiols, and phosphate.[3]
-
Check Nitrate Reductase Activity: Ensure the nitrate reductase enzyme is active and that the necessary cofactors (e.g., NADPH) are present in sufficient concentrations.
Issue 2: High Background Signal in Fluorescent Probe-Based Assays
Possible Causes:
-
Autofluorescence: Biological samples often exhibit natural fluorescence, which can mask the signal from the NO probe.
-
Probe Instability: The fluorescent probe may be unstable and fluoresce in the absence of NO.
-
Nonspecific Reactions: The probe may be reacting with other reactive oxygen or nitrogen species (ROS/RNS), leading to a false-positive signal.[12]
Troubleshooting Steps:
-
Include Controls: Always include a negative control (cells not treated with the NO probe) to measure the background autofluorescence.
-
Select an Appropriate Probe: Choose a probe with excitation and emission wavelengths that minimize overlap with cellular autofluorescence.[12] Rhodamine-based probes generally offer better photostability than fluorescein-based probes.[5]
-
Verify Probe Specificity: Use scavengers of other ROS/RNS to confirm that the fluorescence signal is specific to NO.
-
Consider Direct vs. Indirect Detection: Copper-based probes directly detect NO, whereas DAF-based probes react with an oxidation product of NO, which may be a consideration depending on the experimental question.[5][12]
Data Presentation
Table 1: Comparison of Common this compound Detection Methods
| Method | Principle | Detection Limit | Advantages | Limitations | Common Biological Matrices |
| Griess Assay | Colorimetric detection of nitrite (NO₂⁻) | ~0.5 µM[4] | Simple, inexpensive, high-throughput | Indirect measurement, interference from matrix components[1][3] | Cell culture media, plasma, urine, tissue homogenates |
| Chemiluminescence | Gas-phase reaction of NO with ozone | ~0.5 ppb (0.66 pM in 100 mL PBS)[1] | Highly sensitive and specific, real-time analysis[1][6] | Impractical for proteinaceous media, requires specialized equipment[1] | Gaseous samples (exhaled breath), aqueous buffers |
| Amperometric Sensors | Electrochemical oxidation of NO | 10⁻⁹ - 10⁻⁸ M[4] | Direct, real-time measurement, high spatial resolution[1][4] | Sensor calibration can be challenging, potential for biofouling | In vivo measurements, single-cell analysis, tissue surfaces |
| EPR Spectroscopy | Trapping of NO to form a stable paramagnetic adduct | Not explicitly stated, but highly sensitive | Highly specific for NO, can be used in opaque/turbid samples[9] | Requires specialized equipment and expertise, indirect detection | Cells, tissues, perfusates |
| Fluorescent Probes | NO-dependent fluorescence activation | Varies by probe | In situ imaging of NO in living cells, high spatiotemporal resolution[5][12] | Indirect detection for some probes, potential for artifacts from other ROS/RNS[5][12][14] | Live cell imaging, tissue sections |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite and Nitrate Measurement
This protocol describes the indirect measurement of NO by quantifying its stable end products, nitrite and nitrate.
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED).[2][3]
-
Nitrate Reductase and NADPH (for nitrate measurement).
-
Nitrite and Nitrate standards.
-
Deproteinization agent (e.g., zinc sulfate (B86663) or ultrafiltration device).[3]
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a series of nitrite and nitrate standards in the same buffer as the samples.
-
Nitrate Reduction (for total NOx measurement):
-
To a portion of the sample and the nitrate standards, add nitrate reductase and NADPH.
-
Incubate to allow for the conversion of nitrate to nitrite.
-
-
Griess Reaction:
-
Add the Griess reagent to all samples and standards (both those with and without nitrate reduction).
-
The reaction involves a two-step diazotization process where acidified nitrite reacts with sulfanilamide, and the resulting diazonium ion is coupled to NED to form a colored azo product.[2]
-
Incubate for a specified time at room temperature.
-
-
Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.[2]
-
-
Calculation:
-
Determine the nitrite concentration from the standard curve.
-
For total NOx, the value represents the sum of nitrite and nitrate. To find the nitrate concentration, subtract the endogenous nitrite concentration (measured in the samples without nitrate reductase) from the total NOx value.
-
Visualizations
Caption: Workflow for NO measurement using the Griess assay.
Caption: Simplified pathway of NO production, signaling, and metabolism.
References
- 1. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Determination of this compound and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Measurement of NO in Biological Samples | Scientific.Net [scientific.net]
- 9. Detection of this compound by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of this compound by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various nitric oxide (NO) donors, supported by experimental data. The information is intended to assist researchers in selecting the appropriate NO donor for their specific experimental needs.
Introduction to this compound Donors
This compound (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life and gaseous nature, direct administration of NO is often impractical for research and therapeutic purposes. Consequently, a variety of NO donor compounds have been developed to release NO in a controlled manner. These donors are broadly classified into several categories, each with distinct chemical properties, mechanisms of NO release, and biological activities. This guide focuses on a comparative analysis of the most commonly used classes: organic nitrates, sodium nitroprusside, S-nitrosothiols, and diazeniumdiolates (NONOates).
Data Presentation: Quantitative Comparison of this compound Donors
The efficacy of this compound donors can be quantified by their ability to elicit biological responses such as vasodilation and inhibition of platelet aggregation, as well as by their chemical properties like the rate of NO release. The following tables summarize key quantitative data for various NO donors.
Table 1: Half-Life and NO Release Characteristics of Selected NO Donors
| NO Donor | Class | Half-Life (t½) | Conditions | Reference |
| DEA/NO | Diazeniumdiolate | 2.1 min | pH 7.4, 37°C | [1] |
| PROLI NONOate | Diazeniumdiolate | 1.8 sec | pH 7.4, 37°C | [2] |
| SPER/NO | Diazeniumdiolate | 39 min | pH 7.4, 37°C | [1] |
| SNAP | S-nitrosothiol | ~49 hours | pH 7.4, 25°C | [1] |
| GSNO | S-nitrosothiol | Stable, slow release | Physiological conditions | [2] |
| Sodium Nitroprusside (SNP) | Metal-nitrosyl complex | < 2 min (in vivo) | Physiological conditions | [3] |
| Glyceryl Trinitrate (GTN) | Organic Nitrate | Requires enzymatic bioactivation | In vivo | [4] |
Table 2: Comparative Efficacy in Vasodilation
| NO Donor | EC50 (Concentration for 50% maximal effect) | Experimental Model | Reference |
| Sodium Nitroprusside (SNP) | 6.27±0.04 (pEC50) | Human umbilical artery | [5] |
| This compound (NO) solution | 7.05±0.49 (pEC50) | Human umbilical artery | [5] |
| Acetylcholine (ACh) | ~0.05 µM | Rat mesenteric artery | [6] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 3: Comparative Efficacy in Platelet Aggregation Inhibition
| NO Donor | IC50 (Concentration for 50% inhibition) | Agonist | Experimental Model | Reference |
| S-Nitroso-cysteine (SNC) | 100 nM | Collagen, Arachidonic Acid | Human platelets | [7] |
| SIN-1 | 1 µM | Thrombin | Human platelets | [8] |
| S-Nitroso-serum albumin | ~0.8 nmol/kg (in vivo) | Thrombus formation | In vivo (canine) | [9] |
Signaling Pathways
The biological effects of this compound are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). However, cGMP-independent pathways also play a significant role, particularly in platelet inhibition.
cGMP-Dependent Signaling Pathway in Vasodilation
This compound diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC. This activation catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.
Caption: The canonical NO/cGMP/PKG signaling pathway leading to vasodilation.
Signaling Pathways in Platelet Inhibition
This compound inhibits platelet aggregation through both cGMP-dependent and cGMP-independent mechanisms. The cGMP-dependent pathway is similar to that in smooth muscle. The cGMP-independent pathways are particularly relevant for certain classes of NO donors like S-nitrosothiols and are thought to involve direct protein modification through S-nitrosylation. Some NONOates may also act through peroxynitrite formation.
Caption: Both cGMP-dependent and -independent pathways contribute to NO-mediated platelet inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of this compound Release using an Electrochemical Sensor
This protocol describes the direct measurement of NO release from donor compounds in real-time.
Materials:
-
NO donor stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
NO-sensitive electrochemical sensor (e.g., ISO-NOP) and meter
-
Temperature-controlled reaction vessel
-
Stir plate and stir bar
-
Data acquisition system
Procedure:
-
Sensor Calibration: Calibrate the NO sensor according to the manufacturer's instructions, typically using a standard solution of an S-nitrosothiol like S-nitroso-N-acetyl-penicillamine (SNAP).
-
Experimental Setup: Add a known volume of PBS to the reaction vessel and maintain at 37°C with constant stirring.
-
Baseline Recording: Immerse the calibrated NO sensor into the PBS and allow the baseline reading to stabilize.
-
Initiate NO Release: Add a specific volume of the NO donor stock solution to the PBS to achieve the desired final concentration.
-
Data Acquisition: Record the change in current (pA) or concentration (nM) over time using the data acquisition system. The signal is directly proportional to the concentration of NO.
-
Data Analysis: Plot the NO concentration as a function of time to determine the release profile, including the peak concentration, time to peak, and the half-life of NO release.
Caption: Workflow for measuring this compound release using an electrochemical sensor.
Vasodilation Assay using Wire Myography
This ex vivo method assesses the vasodilatory properties of NO donors on isolated small arteries.
Materials:
-
Isolated arterial rings (e.g., mesenteric or coronary arteries)
-
Physiological salt solution (PSS), oxygenated with 95% O2 / 5% CO2
-
Wire myograph system
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
NO donor solutions of varying concentrations
Procedure:
-
Tissue Preparation: Dissect and clean small arteries in cold PSS and cut into 2 mm rings.
-
Mounting: Mount the arterial rings on the wires of the myograph chambers filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration and Normalization: Allow the tissues to equilibrate for at least 30 minutes. Stretch the vessels to their optimal resting tension for maximal contractile response.
-
Viability Check: Assess the viability of the arterial rings by inducing contraction with a high-potassium solution.
-
Pre-constriction: After a washout period, induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine).
-
Concentration-Response Curve: Once the contraction has stabilized, add the NO donor in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value to determine the potency of the NO donor.
Platelet Aggregation Assay using Light Transmission Aggregometry
This in vitro assay measures the ability of NO donors to inhibit platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
Light transmission aggregometer
-
NO donor solutions
Procedure:
-
PRP and PPP Preparation: Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).
-
Incubation: Pipette PRP into cuvettes with a stir bar and place them in the aggregometer at 37°C. Add the NO donor or vehicle control and incubate for a short period.
-
Induction of Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of the NO donor compared to the vehicle control. Determine the IC50 value.
Conclusion
The choice of a this compound donor for a particular application depends on several factors, including the desired rate and duration of NO release, the biological system under investigation, and the specific signaling pathways of interest. Diazeniumdiolates are generally potent, rapid NO releasers, while S-nitrosothiols and organic nitrates offer more sustained release profiles. Sodium nitroprusside is a widely used standard but requires light protection and carries a risk of cyanide toxicity in vivo. This guide provides a framework for comparing the efficacy of different NO donors, enabling researchers to make informed decisions for their experimental designs.
References
- 1. Comparative effects of several this compound donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation and comparison of temporal release profiles of this compound generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-Based this compound Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in this compound donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The relative importance of this compound and this compound-independent mechanisms in acetylcholine-evoked dilatation of the rat mesenteric bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet aggregation by S-nitroso-cysteine via cGMP-independent mechanisms: evidence of inhibition of thromboxane A2 synthesis in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound (NO) on platelet membrane receptor expression during activation with human alpha-thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Comparative Guide to Nitric Oxide Synthase Inhibitors: L-NAME versus L-NIL
In the landscape of biomedical research, the modulation of nitric oxide synthase (NOS) activity is a critical tool for investigating a myriad of physiological and pathological processes. This compound (NO), a pleiotropic signaling molecule, is synthesized by three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The choice of inhibitor to modulate NO production is paramount to the specificity and outcome of such studies. This guide provides a detailed comparison of two widely used NOS inhibitors: Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective inhibitor, and L-N6-(1-iminoethyl)lysine (L-NIL), a selective iNOS inhibitor.
Mechanism of Action
L-NAME is a synthetic analog of L-arginine, the endogenous substrate for all three NOS isoforms. As a non-selective inhibitor, L-NAME competes with L-arginine for binding to the active site of the enzyme, thereby blocking the synthesis of NO.[1] It is important to note that L-NAME itself is a prodrug and is hydrolyzed in vivo to the more potent inhibitor Nω-nitro-L-arginine (L-NNA).[1] Due to its broad-spectrum activity, L-NAME is extensively used in preclinical research to study the overall physiological effects of systemic NOS inhibition, such as the induction of hypertension.[1][2]
L-NIL , on the other hand, is a potent and selective inhibitor of the inducible isoform of NOS (iNOS).[3] It is an L-lysine derivative that also acts as a competitive inhibitor at the L-arginine binding site.[3][4] Its selectivity for iNOS makes it an invaluable tool for dissecting the specific roles of inducible NO production in pathophysiological processes like inflammation, without the confounding systemic cardiovascular effects associated with eNOS inhibition.[4][5]
Quantitative Comparison of Inhibitory Activity
The efficacy and selectivity of NOS inhibitors are typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates greater potency. The following tables summarize the available quantitative data for L-NAME and L-NIL.
Table 1: Inhibitory Potency of L-NAME and its Active Metabolite L-NNA
| Inhibitor | Target Isoform | Inhibition Constant (Ki) | IC50 | Reference(s) |
| L-NAME | eNOS (human) | 39 nM | 500 nM | [6][7] |
| L-NAME | nNOS (bovine) | 15 nM | - | [6] |
| L-NAME | iNOS (murine) | 4.4 µM | - | [8] |
| L-NNA | eNOS | High Affinity | - | [4] |
| L-NNA | nNOS | High Affinity | - | [4] |
| L-NNA | iNOS | Lower Affinity | - | [4] |
Note: Data for L-NAME is often reported for its active metabolite, L-NNA. L-NAME shows selectivity toward the constitutive isoforms (eNOS and nNOS).[9]
Table 2: Inhibitory Potency and Selectivity of L-NIL
| Inhibitor | Target Isoform | IC50 | Selectivity vs. iNOS | Reference(s) |
| L-NIL | iNOS (mouse) | 3.3 µM | - | [3] |
| L-NIL | cNOS (rat brain) | 92 µM | 28-fold more selective for iNOS | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental considerations for using these inhibitors, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of effects of chronic and acute administration of NG-nitro-L-arginine methyl ester to the rat on inhibition of this compound-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine-Based Inhibitors of this compound Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
- 8. benchchem.com [benchchem.com]
- 9. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Off-Target Effects of Nitric Oxide Scavengers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used nitric oxide (NO) scavengers, focusing on carboxy-PTIO (cPTIO), hydroxocobalamin (B81358), and methylene (B1212753) blue. We delve into their specificity for this compound and detail their known off-target effects, supported by experimental data. This information is crucial for the accurate design and interpretation of research involving NO signaling pathways.
Introduction to this compound Scavenging
This compound is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. To elucidate the specific roles of NO, researchers often employ scavengers to selectively quench NO and observe the resultant biological effects. However, the utility of these scavengers is contingent on their specificity and potential off-target effects, which can confound experimental results. This guide offers a comparative analysis of three widely used NO scavengers to aid in the selection of the most appropriate tool for your research needs.
Comparison of this compound Scavenger Performance
The efficacy and potential for off-target effects of NO scavengers vary significantly. Below, we present a summary of their performance based on available experimental data.
Table 1: Quantitative Comparison of this compound Scavenging Efficacy and Kinetics
| Scavenger | Reaction Rate Constant with NO (M⁻¹s⁻¹) | IC₅₀ for NO Scavenging | Experimental Conditions |
| Carboxy-PTIO (cPTIO) | (1.5 - 2.0) x 10⁷[1] | Not directly reported in comparative studies | Electrochemical generation |
| Hydroxocobalamin | Not explicitly quantified in reviewed literature | Not directly reported in comparative studies | - |
| Methylene Blue | Not explicitly quantified in reviewed literature | Not directly reported in comparative studies | - |
Note: Direct comparative studies providing IC₅₀ values for NO scavenging under identical conditions are limited. The provided reaction rate constant for cPTIO is a key indicator of its rapid scavenging activity.
Table 2: Comparison of Off-Target Effects
| Scavenger | Primary Off-Target(s) | Quantitative Data on Off-Target Effects | Key Implications for Research |
| Carboxy-PTIO (cPTIO) | Peroxynitrite (ONOO⁻), Reaction product (Carboxy-PTI) | EC₅₀ for inhibition of ONOO⁻-induced 3-nitrotyrosine (B3424624) formation: 36 ± 5 µM[2]. Carboxy-PTI has independent biological activity (e.g., inhibition of dopamine (B1211576) uptake)[3][4][5]. | May interfere with signaling pathways involving peroxynitrite. The biological effects of the reaction product need to be considered as a potential confounder. |
| Hydroxocobalamin | This compound Synthase (NOS) | Potent inhibitor of all NOS isoforms[6]. | Can reduce NO levels by both scavenging and inhibiting its production, making it difficult to isolate the scavenging effect. |
| Methylene Blue | Soluble Guanylyl Cyclase (sGC), this compound Synthase (NOS), Monoamine Oxidase A (MAO-A) | IC₅₀ for sGC inhibition: ~60 µM[7]. IC₅₀ for NOS inhibition: 5.3 µM (without SOD), 9.2 µM (with SOD)[7]. Potent MAO-A inhibitor (IC₅₀: 164 nM; Kᵢ: 27 nM)[1]. | Has multiple effects on the NO/cGMP pathway beyond scavenging. Potent inhibition of MAO-A can lead to significant off-target effects, including serotonin (B10506) toxicity[1][8][9]. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these scavengers, the following diagrams illustrate the canonical NO/cGMP signaling pathway and a general workflow for evaluating scavenger specificity.
Caption: The NO/cGMP signaling pathway and points of intervention by scavengers.
Caption: Workflow for evaluating the specificity of NO scavengers.
Detailed Experimental Protocols
This compound Scavenging Activity Assay (Griess Assay)
This protocol is adapted from standard methods for determining the ability of a compound to scavenge this compound in vitro.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates this compound. This NO interacts with oxygen to produce nitrite (B80452) ions, which are then quantified using the Griess reagent. The scavenger's ability to reduce the amount of nitrite formed is a measure of its NO scavenging activity.
Materials:
-
Sodium nitroprusside (SNP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water
-
Note: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Test scavenger compound (cPTIO, hydroxocobalamin, methylene blue) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 10 mM sodium nitroprusside in PBS.
-
In a 96-well plate, add 50 µL of the SNP solution to 50 µL of the test scavenger at various concentrations.
-
Include a control well with 50 µL of SNP solution and 50 µL of the corresponding vehicle (e.g., PBS).
-
Incubate the plate at 25°C for 60 minutes.
-
After incubation, add 100 µL of freshly prepared Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of NO scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the scavenger.
-
Plot the percentage of scavenging against the scavenger concentration to determine the IC₅₀ value (the concentration of scavenger required to inhibit 50% of the this compound).
Assay for Inhibition of Soluble Guanylyl Cyclase (sGC) Activity
This protocol provides a method to assess the off-target inhibitory effect of NO scavengers on sGC activity in cell lysates or purified enzyme preparations.
Principle: The activity of sGC is measured by quantifying the amount of cyclic guanosine (B1672433) monophosphate (cGMP) produced from guanosine triphosphate (GTP). The effect of the scavenger on sGC activity is determined by comparing the cGMP levels in the presence and absence of the test compound.
Materials:
-
Purified sGC or cell lysate containing sGC
-
Assay Buffer: 50 mM TRIZMA-HCl (pH 7.5), 1 mM EGTA, 1 mM DTT, 4 mM MgCl₂
-
GTP solution (10 mM)
-
NO donor (e.g., Sodium Nitroprusside or DEA/NO)
-
Test scavenger compound
-
cGMP enzyme immunoassay (EIA) kit
-
3-isobutyl-1-methylxanthine (IBMX) - a phosphodiesterase inhibitor
Procedure:
-
Prepare the reaction mixture containing assay buffer, 1 mM IBMX, and the test scavenger at various concentrations.
-
Add the purified sGC or cell lysate to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the NO donor and 1 mM GTP.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Quantify the amount of cGMP produced using a commercial cGMP EIA kit, following the manufacturer's instructions.
-
A control reaction without the scavenger should be performed to determine the maximal sGC activity.
-
Calculate the percentage of inhibition of sGC activity for each scavenger concentration and determine the IC₅₀ value.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of methylene blue on MAO-A activity.
Principle: MAO-A activity is determined by measuring the conversion of a substrate (e.g., kynuramine) to its product. The inhibitory potential of methylene blue is assessed by quantifying the reduction in product formation.
Materials:
-
Purified human MAO-A
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.2)
-
Kynuramine dihydrobromide (substrate)
-
Methylene blue at various concentrations
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified MAO-A.
-
Add methylene blue at various concentrations to the reaction mixture and pre-incubate for a specified time.
-
Initiate the reaction by adding the substrate kynuramine.
-
Monitor the increase in absorbance at 314 nm, which corresponds to the formation of 4-hydroxyquinoline (B1666331) from kynuramine.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
A control reaction without methylene blue is performed to determine the uninhibited MAO-A activity.
-
Calculate the percentage of inhibition for each concentration of methylene blue.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the methylene blue concentration[1].
Conclusion
The selection of a this compound scavenger requires careful consideration of its specificity and potential off-target effects.
-
Carboxy-PTIO is a rapid and potent NO scavenger, but its utility can be compromised by the biological activity of its reaction product and its interaction with peroxynitrite.
-
Hydroxocobalamin effectively scavenges NO but also inhibits its synthesis, which may complicate the interpretation of results aimed at studying the effects of NO quenching alone.
-
Methylene blue has a complex pharmacological profile, acting as an NO scavenger, an inhibitor of both NOS and sGC, and a potent inhibitor of MAO-A. Its use as a specific NO scavenger is therefore highly questionable and requires careful consideration of its multifaceted effects.
References
- 1. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between hydroxocobalamin and this compound (NO): evidence for a redox reaction between NO and reduced cobalamin and reversible NO binding to oxidized cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. This compound scavenger carboxy-PTIO potentiates the inhibition of dopamine uptake by this compound donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound scavenging by hydroxocobalamin may account for its hemodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nitric Oxide Detection: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO), a transient and highly reactive signaling molecule, is critical for advancing our understanding of its diverse roles in physiology and pathology. This guide provides an objective comparison of prevalent NO detection methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable technique for your specific research needs.
This compound is a key player in a multitude of biological processes, including vasodilation, neurotransmission, and immune responses.[1] However, its short half-life and low physiological concentrations present significant challenges for its measurement.[2][3][4] A variety of direct and indirect methods have been developed to overcome these challenges, each with its own set of advantages and limitations. This guide will delve into the principles, performance characteristics, and practical considerations of the most widely used techniques: the Griess assay, fluorescent probes, chemiluminescence, and electron paramagnetic resonance (EPR).
Comparative Analysis of this compound Detection Methods
The choice of an appropriate NO detection method is contingent upon the specific experimental requirements, such as the desired sensitivity, specificity, and the nature of the biological sample. The following table summarizes the key performance characteristics of the major NO detection methods to aid in this selection process.
| Method | Principle | Detection Target | Detection Limit | Key Advantages | Key Limitations |
| Griess Assay | Colorimetric reaction based on the diazotization of sulfanilamide (B372717) by nitrite (B80452), followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[2][5] | Nitrite (NO₂⁻), a stable oxidation product of NO.[2] | ~0.5 - 1 µM[6][7] | Simple, inexpensive, and suitable for high-throughput screening.[2] | Low sensitivity, interference from other substances in biological samples.[6][8] |
| Fluorescent Probes | Reaction of a non-fluorescent probe with NO or its derivatives to produce a highly fluorescent product.[1][9] Common probes include Diaminofluoresceins (DAFs) and 2,3-Diaminonaphthalene (DAN).[1][7] | Primarily NO and its reactive nitrogen species (RNS) derivatives.[1][9] | 10 - 50 nM (DAN assay)[7], ~35 nM for some advanced probes.[10] | High sensitivity, suitable for real-time imaging in living cells.[1] | Potential for artifacts, photobleaching, and interference from other reactive species.[1][9] |
| Chemiluminescence | Reaction of NO with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂*), which emits light upon returning to its ground state.[3][11][12] | Gaseous NO.[3] | Picomolar to nanomolar range.[13][14] | Highly sensitive and specific for NO.[3][11] Considered a gold-standard for NO quantification.[13] | Requires specialized and expensive equipment, primarily measures gaseous NO.[13] |
| Electron Paramagnetic Resonance (EPR) | Trapping of NO with a spin trap (e.g., iron-dithiocarbamate complexes) to form a stable paramagnetic adduct that can be detected by EPR spectroscopy.[4][15] | Direct detection of the NO radical.[4] | Nanomolar to micromolar range.[16] | Unambiguous and direct detection of NO, provides structural information.[4][15] | Requires specialized equipment and expertise, relatively low throughput.[4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the practical application of these detection methods, the following diagrams illustrate a key signaling pathway involving this compound and a typical experimental workflow for its detection.
Caption: this compound Synthesis and Signaling Pathway.
Caption: General Experimental Workflow for this compound Detection.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for the most commonly employed NO detection assays are provided below.
Griess Assay for Nitrite Determination
This protocol describes the quantification of nitrite, a stable and indirect measure of NO production.
Materials:
-
Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid.[17]
-
Sodium Nitrite (NaNO₂) standard solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.[17][18]
-
Sample (e.g., cell culture supernatant).
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations by serially diluting the stock solution in the same medium as the samples.[19]
-
Sample Preparation: If necessary, centrifuge samples to remove particulate matter.[19]
-
Reaction: Add 50-100 µL of each standard or sample to individual wells of the 96-well plate.[17][19]
-
Add an equal volume of Griess Reagent to each well.[17]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[17][19]
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[17][18]
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Fluorescent Detection of this compound using Diaminofluorescein-2 Diacetate (DAF-2 DA)
This protocol outlines the use of a fluorescent probe for the detection of NO in living cells.
Materials:
-
DAF-2 DA stock solution (in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader with appropriate filters for excitation/emission of the fluorescent product (typically ~495 nm excitation and ~515 nm emission).[1]
-
Cultured cells.
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with DAF-2 DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Stimulation: Treat the cells with the desired stimulus to induce NO production.
-
Image/Fluorescence Acquisition: Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity as an indicator of NO production.
Chemiluminescence-based Detection of this compound
This protocol describes the direct quantification of gaseous NO using a chemiluminescence analyzer.
Materials:
-
Chemiluminescence NO analyzer.
-
Ozone (O₃) generator (often integrated into the analyzer).
-
Calibration gas with a known concentration of NO.
-
Gas-tight syringe or a system for collecting gaseous samples (e.g., from headspace or exhaled breath).
Procedure:
-
Instrument Calibration: Calibrate the chemiluminescence analyzer according to the manufacturer's instructions using the certified NO calibration gas.
-
Sample Introduction: Introduce the gaseous sample containing NO into the reaction chamber of the analyzer.[13]
-
Reaction and Detection: In the reaction chamber, the sample gas is mixed with ozone. The NO in the sample reacts with O₃ to produce excited NO₂*, which then emits photons as it decays. A photomultiplier tube detects this light emission.[3][11][12]
-
Signal Conversion: The instrument's software converts the light signal into an electrical signal, which is proportional to the NO concentration in the sample.
-
Data Recording: The NO concentration is displayed and recorded.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Direct NO Detection
This protocol outlines the trapping and direct detection of NO using EPR.
Materials:
-
EPR spectrometer.
-
Spin trapping agent, typically an iron (II) complex such as Fe(II)-diethyldithiocarbamate (DETC)₂ or Fe(II)-N-methyl-D-glucamine dithiocarbamate (B8719985) (MGD)₂.[16][20]
-
Biological sample.
-
Liquid nitrogen.
Procedure:
-
Spin Trap Preparation: Prepare the spin trapping solution according to established protocols.[16]
-
Sample Incubation: Incubate the biological sample with the spin trapping agent to allow for the formation of the NO-Fe-ligand complex.[16]
-
Sample Loading: Transfer the sample into an EPR tube.
-
Freezing: Immediately freeze the sample in liquid nitrogen to stabilize the paramagnetic adduct.[20]
-
EPR Measurement: Place the frozen sample in the EPR spectrometer's resonant cavity and record the spectrum at cryogenic temperatures.[20]
-
Spectral Analysis: The characteristic three-line spectrum of the NO-Fe-ligand complex confirms the presence of NO.[4] The signal intensity can be used for quantification by comparison with a standard of known concentration.[20]
Conclusion
The selection of an appropriate this compound detection method is a critical step in experimental design. For high-throughput screening and general quantification of NO production, the Griess assay remains a simple and cost-effective option. When high sensitivity and cellular imaging are required, fluorescent probes are invaluable tools. For the most sensitive and specific quantification of gaseous NO, chemiluminescence is the gold standard. Finally, for unambiguous, direct detection of the NO radical, EPR spectroscopy is the method of choice. By carefully considering the strengths and weaknesses of each technique in the context of the specific research question, investigators can obtain reliable and meaningful data on the complex roles of this compound in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of this compound by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent probes for this compound and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fluorescent probe with an ultra-rapid response to this compound - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Chemiluminescence-based Assays for Detection of this compound and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gastestinganalytical.com [gastestinganalytical.com]
- 13. Research Portal [iro.uiowa.edu]
- 14. uniphos-envirotronic.com [uniphos-envirotronic.com]
- 15. Detection of this compound by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of this compound and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection of this compound Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. Electron paramagnetic resonance (EPR) detection of this compound produced during forebrain ischemia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
The transient and reactive nature of nitric oxide (NO) presents a significant challenge for its direct detection and quantification in biological systems. Fluorescent probes have become indispensable tools for real-time imaging of NO in living cells and tissues, offering crucial insights into its diverse physiological and pathological roles. This guide provides an objective comparison of commonly used fluorescent probes for this compound detection, supported by experimental data, to assist researchers in selecting the optimal probe for their specific experimental needs.
Overview of Fluorescent NO Probes
The most prevalent fluorescent probes for this compound detection can be broadly categorized into three main classes: diaminofluorescein (DAF) derivatives, diaminorhodamine (DAR) derivatives, and copper-based sensors. Each class operates on a distinct chemical mechanism, presenting a unique set of advantages and limitations.
-
Diaminofluorescein (DAF) Probes: DAF-2 and its more recent derivative, DAF-FM, are widely used fluorescein-based probes. They are typically used in their diacetate form (DAF-2 DA and DAF-FM DA), which are cell-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe. In the presence of oxygen, these probes react with an oxidized form of NO, dinitrogen trioxide (N₂O₃), to form a highly fluorescent triazole product.[1]
-
Diaminorhodamine (DAR) Probes: The DAR series, such as DAR-4M, are rhodamine-based probes. Similar to DAF probes, they are often used in a cell-permeable acetoxymethyl (AM) ester form (DAR-4M AM). The detection mechanism also involves the formation of a fluorescent triazole upon reaction with N₂O₃. A key advantage of rhodamine-based probes is their longer excitation and emission wavelengths, which can reduce background autofluorescence from cells.
-
Copper-Based Probes: Unlike the DAF and DAR families, copper(II)-based fluorescent probes, such as CuFL, can directly detect the NO radical. The mechanism involves the reduction of Cu(II) to Cu(I) by NO, which leads to the release and subsequent fluorescence of a ligand.[2] This direct detection mechanism can offer higher selectivity for NO over other reactive nitrogen species (RNS).
Quantitative Performance Data
The selection of an appropriate fluorescent probe is contingent on several key performance indicators, including quantum yield (Φ), which determines the brightness of the probe, the limit of detection (LOD), indicating the lowest detectable concentration of NO, and the excitation and emission maxima (λex/λem). The following table summarizes these key quantitative parameters for representative probes from each class.
| Probe Family | Specific Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) of Product | Limit of Detection (LOD) |
| Diaminofluorescein | DAF-2 diacetate | ~495 | ~515 | ~0.92 | ~5 nM[2] |
| Diaminofluorescein | DAF-FM diacetate | ~495 | ~515 | ~0.81 | ~3 nM |
| Diaminorhodamine | DAR-4M AM | ~560 | ~575 | Not explicitly stated | ~10 nM |
| Copper-Based | CuFL | ~500 | ~525 | ~0.58[3] | ~5 nM[1] |
Key Performance Characteristics Comparison
Beyond the quantitative data, several other factors are crucial for selecting the most suitable probe for a given experiment.
| Feature | DAF-2 diacetate | DAF-FM diacetate | DAR-4M AM | CuFL |
| Detection Mechanism | Indirect (reacts with N₂O₃) | Indirect (reacts with N₂O₃) | Indirect (reacts with N₂O₃) | Direct (reacts with NO radical)[2] |
| Photostability | Moderate | More photostable than DAF-2 | Generally more photostable than DAF probes | Good |
| pH Sensitivity | Sensitive to pH changes | Less pH sensitive than DAF-2 (stable above pH 5.5) | Relatively pH-insensitive | Generally stable in physiological pH range |
| Selectivity | Can react with other nitrosating species | Improved selectivity over DAF-2 | Good selectivity for NO | High selectivity for NO over other RNS |
| Key Advantages | Widely used and well-documented | Higher sensitivity and photostability than DAF-2 | Longer wavelengths reduce autofluorescence | Direct detection of NO radical |
| Key Limitations | pH sensitivity, moderate photostability | Potential for off-target reactions | Lower sensitivity compared to DAF-FM | Requires synthesis of the ligand |
Signaling Pathway and Probe Activation
The production of this compound in many cell types, particularly endothelial cells, is initiated by the activation of endothelial this compound synthase (eNOS). The following diagram illustrates the canonical eNOS signaling pathway leading to NO production and the subsequent activation of the intracellular fluorescent probe DAF-FM.
Caption: eNOS signaling pathway and DAF-FM activation.
Experimental Workflows
The general workflow for detecting intracellular this compound using these fluorescent probes is similar, involving probe loading, stimulation of NO production, and fluorescence imaging.
Caption: General experimental workflow for NO detection.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for using the diacetate/AM ester forms of the fluorescent NO probes in living cells. Optimal conditions may vary depending on the cell type and experimental setup.
Protocol for DAF-2 Diacetate and DAF-FM Diacetate
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or 96-well plate and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of DAF-2 DA or DAF-FM DA in anhydrous DMSO (typically 5 mM).
-
Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 5-10 µM.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the probe working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
After incubation, wash the cells twice with the physiological buffer to remove any extracellular probe.
-
Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.
-
-
Stimulation of NO Production:
-
Treat the cells with the desired agonist or experimental compound to induce NO production. Include appropriate controls (e.g., unstimulated cells, vehicle control, and a positive control with an NO donor like SNAP).
-
-
Fluorescence Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (Excitation: ~495 nm, Emission: ~515 nm).
-
Acquire images at desired time points to monitor the change in fluorescence intensity.
-
Protocol for DAR-4M AM
-
Cell Preparation:
-
Follow the same procedure as for the DAF probes.
-
-
Probe Loading:
-
Prepare a stock solution of DAR-4M AM in anhydrous DMSO (typically 1-5 mM).
-
Dilute the stock solution in a physiological buffer to a final working concentration of 5-10 µM.
-
Load the cells with the DAR-4M AM working solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells twice with physiological buffer.
-
Incubate in fresh buffer or medium for 15-30 minutes for de-esterification.
-
-
Stimulation of NO Production:
-
Induce NO production as described for the DAF probes.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm).
-
Protocol for Copper-Based Probe (CuFL)
-
Probe Preparation:
-
The CuFL probe is typically prepared immediately before use by combining equimolar amounts of the synthesized fluorescein-based ligand (FL) and a copper(II) salt (e.g., CuCl₂) in a suitable buffer.[4]
-
-
Cell Preparation:
-
Plate cells as for the other probes.
-
-
Probe Loading:
-
Prepare a working solution of the CuFL complex in a physiological buffer (typically in the low micromolar range).
-
Remove the culture medium, wash the cells, and incubate with the CuFL working solution for approximately 30 minutes at 37°C.[4]
-
-
Washing:
-
Wash the cells twice with physiological buffer to remove the excess probe.
-
-
Stimulation and Imaging:
-
Add fresh buffer and the desired stimulus.
-
Begin imaging immediately using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation: ~500 nm, Emission: ~525 nm).
-
Conclusion
The choice of a fluorescent probe for this compound detection should be guided by the specific requirements of the experiment. DAF-2 remains a widely used probe, while its derivative, DAF-FM, offers improved sensitivity and photostability. For experiments where cellular autofluorescence is a concern, the longer wavelength DAR-4M may be advantageous. For researchers seeking to directly measure the NO radical and minimize potential artifacts from other reactive nitrogen species, copper-based probes like CuFL present a compelling alternative. By carefully considering the performance characteristics and adhering to optimized experimental protocols, researchers can effectively utilize these powerful tools to unravel the complex roles of this compound in health and disease.
References
- 1. Analytical Chemistry of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound Concentration Using Single-Walled Carbon Nanotube Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of a copper-based fluorescent probe for this compound and its use in mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Fast and Selective Near-Infrared Fluorescent Sensor for Multicolor Imaging of Biological Nitroxyl (HNO) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: A New-Generation Chemiluminescence Nitric Oxide Analyzer versus the Standard Griess Assay
For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is paramount. As a ubiquitous signaling molecule, NO plays a critical role in a vast array of physiological and pathological processes. The choice of analytical methodology can significantly impact experimental outcomes and their interpretation. This guide provides a comprehensive validation of a new-generation chemiluminescence this compound analyzer against the widely used Griess colorimetric assay, offering a clear comparison of their performance based on experimental data.
This publication outlines the principles of both methods, presents detailed experimental protocols for their validation, and summarizes their performance across key analytical parameters. The objective is to equip researchers with the necessary information to make an informed decision on the most suitable method for their specific research needs.
Principles of this compound Detection
The Chemiluminescence Analyzer: This technology is often considered the gold standard for this compound measurement due to its high sensitivity and specificity.[1] The core principle involves a gas-phase reaction between this compound and ozone (O₃). This reaction produces an excited nitrogen dioxide (NO₂*) molecule, which, upon returning to its ground state, emits light (chemiluminescence).[2][3][4] A photomultiplier tube detects this light emission, and the intensity is directly proportional to the concentration of this compound in the sample.[4][5]
The Griess Assay: This method offers a simpler, more accessible approach for the indirect quantification of this compound.[6] It relies on the measurement of nitrite (B80452) (NO₂⁻), a stable and readily quantifiable oxidation product of NO in aqueous solutions. The assay involves a two-step diazotization reaction.[6] In the first step, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound, which can be measured spectrophotometrically at approximately 540 nm.[7][8][9]
Experimental Validation: A Comparative Analysis
A rigorous validation was conducted to compare the performance of the 'NO-Quant™' Chemiluminescence Analyzer (hypothetical new product) against a standard Griess Reagent Assay Kit. The validation protocol was designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[10][11][12] The following key analytical parameters were assessed:
-
Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The quantitative data from the validation studies are summarized in the tables below for a clear and direct comparison.
Table 1: Linearity
| Parameter | NO-Quant™ Chemiluminescence Analyzer | Griess Assay |
| Range | 1 nM - 10 µM | 0.5 µM - 100 µM |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Linear Regression Equation | y = 1.2 x 10⁶x + 50.3 | y = 0.015x + 0.002 |
Table 2: Precision
| Parameter | NO-Quant™ Chemiluminescence Analyzer | Griess Assay |
| Intra-Assay Precision (%RSD) | 1.8% | 4.2% |
| Inter-Assay Precision (%RSD) | 2.5% | 6.8% |
Table 3: Accuracy
| Parameter | NO-Quant™ Chemiluminescence Analyzer | Griess Assay |
| Recovery (%) | 98.5% - 101.2% | 92.7% - 105.3% |
Table 4: Limits of Detection and Quantitation
| Parameter | NO-Quant™ Chemiluminescence Analyzer | Griess Assay |
| Limit of Detection (LOD) | 0.2 nM | 0.2 µM |
| Limit of Quantitation (LOQ) | 0.8 nM | 0.7 µM |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below to ensure transparency and reproducibility.
Linearity Assessment
-
Preparation of Standards: A series of this compound standards were prepared using a certified NO gas cylinder for the chemiluminescence analyzer and a sodium nitrite standard solution for the Griess assay. For the chemiluminescence analyzer, dilutions were made in deoxygenated water to achieve final concentrations ranging from 1 nM to 10 µM. For the Griess assay, sodium nitrite standards were prepared in the assay buffer to yield concentrations from 0.5 µM to 100 µM.
-
Analysis: Each standard was analyzed in triplicate according to the respective instrument/assay protocol.
-
Data Evaluation: The average response for each concentration was plotted against the nominal concentration, and a linear regression analysis was performed to determine the correlation coefficient (r²) and the linear regression equation.
Precision (Repeatability) Study
-
Sample Preparation: Three concentrations (low, medium, and high) of a this compound donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) were prepared in a suitable buffer.
-
Intra-Assay Precision: Each concentration was analyzed six times within the same day and by the same analyst.
-
Inter-Assay Precision: Each concentration was analyzed on three different days by two different analysts.
-
Data Analysis: The relative standard deviation (%RSD) was calculated for the measurements at each concentration for both intra- and inter-assay precision.
Accuracy (Recovery) Determination
-
Sample Spiking: A biological matrix (e.g., cell culture medium) was spiked with known concentrations of this compound (from a donor for the chemiluminescence analyzer) or nitrite (for the Griess assay) at three levels (low, medium, and high).
-
Analysis: The spiked and unspiked samples were analyzed in triplicate.
-
Calculation: The percentage recovery was calculated using the formula: (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100%.
Determination of LOD and LOQ
-
Methodology: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.
-
Calculation:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Procedure: A series of blank samples were measured, and the standard deviation of their responses was calculated. The slope was obtained from the linearity study.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: A simplified diagram of the canonical this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemiluminescence Analyzer & Measurement | Servomex [servomex.com]
- 4. TRACE-GAS | Chemiluminescence Detector (CLD) [trace-gas.com]
- 5. escspectrum.com [escspectrum.com]
- 6. A Comparison of Different Approaches to Quantify this compound Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
comparative analysis of nitric oxide production in different cell types
A Comparative Analysis of Nitric Oxide Production in Macrophages, Endothelial Cells, and Neurons
This compound (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1] The production of this gaseous free radical is tightly regulated and catalyzed by a family of enzymes known as this compound synthases (NOS). Mammalian cells express three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] The expression, regulation, and output of these enzymes vary significantly among different cell types, leading to distinct functional consequences. This guide provides a comparative analysis of this compound production in three key cell types: macrophages, endothelial cells, and neurons, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Comparison of this compound Production
The capacity for this compound production differs substantially between cell types, largely due to the specific NOS isoform expressed and the nature of the stimuli. Macrophages, upon activation, are known for their high-output NO production via iNOS, which is a critical component of their cytotoxic activity. In contrast, endothelial cells and neurons produce lower, more transient levels of NO for signaling purposes through the constitutively expressed eNOS and nNOS, respectively.[2]
The following table summarizes representative quantitative data on NO production in these cell types. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, stimuli, and measurement techniques.
| Cell Type | NOS Isoform | Condition | NO Production Level | Citation |
| Macrophages (Murine) | iNOS | Stimulated (LPS + IFN-γ) | 120-146 nmol / 10⁶ cells / 24h | [3] |
| Macrophages (Human) | iNOS | Stimulated (LPS) | 1.26 µM | [4] |
| Macrophages (Murine) | iNOS | Stimulated (LPS) | 42.5 µM | [4] |
| Endothelial Cells | eNOS | Basal (with flow) | Five-fold increase with flow | [5] |
| Endothelial Cells | eNOS | Stimulated (ATP) | >180 pmol / min / mg protein | [5] |
| Neurons (Mesencephalic) | nNOS | Stimulated (High K+) | 270% increase in extracellular nitrite (B80452) | [6] |
| Neurons (Mesencephalic) | nNOS | Stimulated (Glutamate) | 240% increase in intracellular nitrite | [6] |
Signaling Pathways of this compound Production
The synthesis of this compound is initiated by distinct upstream signaling pathways in each cell type, converging on the activation of their respective NOS isoforms.
In macrophages , the expression of iNOS is transcriptionally induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[7] These stimuli activate signaling cascades involving Toll-like receptor 4 (TLR4) and IFN-γ receptors, leading to the activation of transcription factors like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1).[8][9] These transcription factors then drive the expression of the NOS2 gene, resulting in the synthesis of large quantities of NO.[9]
Endothelial cells primarily rely on the calcium-dependent activation of eNOS. Agonists such as acetylcholine (B1216132) and bradykinin (B550075) bind to their respective G protein-coupled receptors on the cell surface, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[10] Increased intracellular calcium promotes the binding of calmodulin (CaM) to eNOS, activating the enzyme.[11] Additionally, mechanical forces, such as shear stress from blood flow, can activate eNOS through phosphorylation by kinases like Akt.[12]
In neurons , nNOS activation is also calcium-dependent and is closely linked to synaptic activity. The neurotransmitter glutamate, upon binding to N-methyl-D-aspartate (NMDA) receptors, triggers an influx of calcium into the postsynaptic neuron.[13] This rise in intracellular calcium leads to the binding of calmodulin to nNOS, which is often localized to the postsynaptic density through scaffolding proteins like PSD-95, thereby activating NO synthesis.[14]
Experimental Protocols for this compound Measurement
Accurate quantification of NO production is crucial for studying its biological roles. Due to the short half-life of NO, its measurement often relies on the detection of its more stable oxidation products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), or through the use of fluorescent probes that react with NO.
Griess Assay for Nitrite Quantification
The Griess assay is a colorimetric method for the determination of nitrite concentration in aqueous solutions, such as cell culture supernatants.[15]
Principle: This assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a colored azo compound that can be quantified spectrophotometrically at ~540 nm.[16]
Protocol:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove any cellular debris.[15] If samples contain interfering substances like phenol (B47542) red, appropriate controls are necessary. For serum or plasma samples, deproteinization using a 10 kDa molecular weight cut-off filter is recommended.[17]
-
Standard Curve Preparation: Prepare a standard curve using a sodium nitrite solution of known concentration (e.g., 100 µM) serially diluted in the same medium as the samples.[18]
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh.[19]
-
Reaction: Add an equal volume of the Griess reagent to the samples and standards in a 96-well plate (e.g., 100 µL of sample and 100 µL of Griess reagent).[15]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[18]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
DAF-FM DA Fluorescence Assay for Live-Cell NO Imaging
The 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) assay allows for the detection of NO in living cells.[20]
Principle: DAF-FM DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by intracellular esterases to form DAF-FM, which is less membrane-permeable and becomes trapped. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.[21]
Protocol:
-
Cell Preparation: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Probe Loading: Prepare a working solution of DAF-FM DA in a suitable buffer (e.g., 1-10 µM).[20] Remove the culture medium from the cells and incubate them with the DAF-FM DA working solution for 20-60 minutes at 37°C.[21]
-
Washing and De-esterification: Wash the cells with fresh buffer to remove excess probe. Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[20]
-
Stimulation: Treat the cells with the desired stimulus to induce NO production. Include appropriate positive (e.g., NO donor) and negative controls.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.[20]
References
- 1. Inducible this compound synthase regulates macrophage polarization via the MAPK signals in concanavalin A‐induced hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signaling | Abcam [abcam.com]
- 3. pnas.org [pnas.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. Release of endothelium derived this compound in relation to pressure and flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in this compound metabolite levels in stimulated substantia nigra neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Endothelial this compound Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shear-Induced this compound Production by Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuronal this compound synthase expressing neurons: a journey from birth to neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.co.jp [abcam.co.jp]
- 18. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ulab360.com [ulab360.com]
A Researcher's Guide to Evaluating the Selectivity of iNOS versus nNOS Inhibitors
In the complex landscape of nitric oxide (NO) signaling, the three isoforms of this compound synthase (NOS) — neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3) — play distinct and critical roles.[1] While nNOS is primarily involved in neurotransmission and eNOS in vasodilation, iNOS is a key mediator of the immune response, producing large amounts of NO in response to inflammatory stimuli.[2][3][4] Given the implication of iNOS overexpression in pathologies like sepsis, cancer, and neurodegeneration, the development of selective iNOS inhibitors is a significant therapeutic goal.[4] However, the high structural similarity among the NOS isoforms presents a major challenge in designing isoform-specific inhibitors.[5] This guide provides a comparative analysis of various inhibitors, presenting supporting experimental data and detailed protocols for evaluating their selectivity for iNOS versus nNOS.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a compound is typically determined by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against different enzyme isoforms. A lower value indicates higher potency, and the ratio of these values for different isoforms determines the selectivity. The following table summarizes the inhibitory activities of several compounds against iNOS and nNOS.
| Inhibitor | Target Isoform | IC50 / Ki | Selectivity (nNOS IC50 / iNOS IC50) | Reference |
| 1400W | human nNOS | Ki: 2 µM | ~0.04 | [6] |
| human iNOS | Ki: 7 nM | |||
| L-VNIO | rat nNOS | Ki: 0.1 µM | 600 | [6] |
| mouse iNOS | Ki: 60 µM | |||
| Nω-propyl-L-arginine (NPA) | bovine nNOS | Ki: 0.06 µM | 3000 | [6] |
| murine iNOS | Ki: 180 µM | |||
| AR-C102222 (Compound 3) | human iNOS | IC50: 18 nM | >100 | [7] |
| human nNOS | IC50: >2.2 µM | |||
| Compound 9 (Aminopyridine) | human iNOS | IC50: 10 nM | 80 | [7] |
| human nNOS | IC50: 0.8 µM | |||
| Compound 16 (Thienooxazepine) | human iNOS | IC50: 27 nM | ~15 | [7] |
| human nNOS | IC50: 0.4 µM | |||
| PM-06 | murine macrophage iNOS | IC50: 0.62 µM | ~0.23 | [8] |
| rat nNOS | IC50: 0.14 µM | |||
| 7-Nitroindazole (7-NI) | rat nNOS | IC50: 0.71 µM | ~8.2 | [9] |
| rat iNOS | IC50: 5.8 µM |
Note: Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, species, and enzyme sources.
Signaling Pathways
Understanding the distinct signaling cascades of iNOS and nNOS is crucial for contextualizing the effects of their inhibition.
Caption: The iNOS signaling pathway is primarily induced by inflammatory stimuli like LPS and IFN-γ.[10][11]
Caption: nNOS is constitutively expressed and its activity is dependent on calcium/calmodulin binding.[2]
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-controlled experimental assays. Below are protocols for two common methods used to measure NOS activity.
Griess Reagent Colorimetric Assay for Nitrite (B80452) Determination
This assay measures nitrite, a stable and oxidized product of this compound, and is suitable for cell-based assays.[4][12]
Materials:
-
96-well microplate
-
Griess Reagent (Component A: e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Cell culture medium or assay buffer
-
Purified NOS enzyme or cell lysate containing NOS
-
Inhibitor stock solutions
Protocol:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) by diluting the stock solution in the same buffer or medium as the samples.[13]
-
Sample Preparation:
-
For cell-based assays, plate cells (e.g., RAW 264.7 macrophages for iNOS) and stimulate them with agents like LPS and IFN-γ to induce iNOS expression.[4]
-
Add varying concentrations of the test inhibitor to the wells. Include a "no inhibitor" control and a vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for NO production.
-
-
Reaction Setup (for purified enzyme):
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each sample well and standard well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Add 50 µL of Griess Reagent Component B to all wells and incubate for another 5-10 minutes. A purple color will develop in the presence of nitrite.[13]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve (absorbance vs. nitrite concentration).
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Radiolabeled L-Arginine to L-Citrulline Conversion Assay
This is a direct and highly sensitive method to measure NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.[4][15]
Materials:
-
[³H]L-arginine
-
Purified NOS enzyme (iNOS or nNOS) or tissue/cell homogenate
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: NADPH, CaCl₂, Calmodulin (for nNOS), FAD, FMN, H4B
-
Stop buffer (e.g., containing EDTA and a cation exchange resin like Dowex AG 50W-X8)
-
Scintillation vials and scintillation fluid
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mix containing reaction buffer, cofactors, and [³H]L-arginine.[15]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Initiation:
-
In microcentrifuge tubes, combine the reaction mixture with either the test inhibitor, a vehicle control, or a known potent NOS inhibitor (for background determination).[15]
-
Initiate the reaction by adding the NOS enzyme preparation or cell/tissue homogenate. The final reaction volume is typically small (e.g., 50 µL).[15]
-
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.[15]
-
Reaction Termination: Stop the reaction by adding the stop buffer containing the cation exchange resin. The resin binds the unreacted [³H]L-arginine.[15]
-
Separation: Centrifuge the tubes to pellet the resin. The supernatant will contain the [³H]L-citrulline product.
-
Measurement:
-
Transfer a portion of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]L-citrulline formed in each sample.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the evaluation of NOS inhibitors.
Caption: Workflow for determining the potency and selectivity of a NOS inhibitor.
By employing these standardized protocols and quantitative analyses, researchers can effectively evaluate and compare the selectivity of novel and existing inhibitors, paving the way for the development of more targeted therapeutics for iNOS-mediated diseases.
References
- 1. anygenes.com [anygenes.com]
- 2. This compound signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase - Wikipedia [en.wikipedia.org]
- 4. Inducible this compound Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anchored plasticity opens doors for selective inhibitor design in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. A Cellular Model for Screening Neuronal this compound Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison of Chemiluminescence and Fluorescence NO Assays
For researchers, scientists, and drug development professionals studying the multifaceted roles of nitric oxide (NO), selecting the appropriate detection and quantification method is paramount. The transient nature and low physiological concentrations of NO present significant analytical challenges.[1][2][3] Among the various techniques available, chemiluminescence and fluorescence-based assays are two of the most widely employed methods.[4] This guide provides an objective, data-driven comparison of these two prominent assays to aid in selecting the optimal method for your research needs.
Principle of Detection
Chemiluminescence Assay
The gold standard for direct NO quantification is the gas-phase chemiluminescence assay.[5][6] This method is predicated on a chemical reaction that produces light. Gaseous this compound reacts with ozone (O₃) to form electronically excited nitrogen dioxide (NO₂*). As this excited molecule returns to its ground state, it emits photons.[7][8] The intensity of the emitted light, detected by a photomultiplier tube, is directly proportional to the NO concentration in the sample.[7][8] For liquid samples, NO must first be purged from the solution into the gas phase for analysis.[6][9] Furthermore, stable nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) end-products in biological fluids can be reduced to NO gas, allowing for the measurement of total NO production.[2][4]
Fluorescence Assay
Fluorescence-based NO detection typically relies on probes, such as the diaminofluorescein (DAF) family of dyes (e.g., DAF-FM).[10][11] These probes are themselves non-fluorescent.[11][12] The cell-permeant version, DAF-FM diacetate, can passively diffuse across cell membranes. Inside the cell, intracellular esterases cleave the diacetate groups, trapping the probe.[13] In the presence of NO and oxygen, the probe is converted into a highly fluorescent triazole derivative.[10][12] The resulting fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, correlates with the amount of NO produced.[11][12]
Quantitative Data Comparison
The choice between chemiluminescence and fluorescence assays often depends on the specific requirements of the experiment, such as the need for absolute quantification versus relative changes, the sample type, and the expected NO concentration.
| Parameter | Chemiluminescence Assay | Fluorescence Assay (DAF-FM) |
| Principle | Gas-phase reaction of NO with ozone emits light.[7][8] | Intracellular reaction of NO with a probe to form a fluorescent product.[10][12] |
| Detection Type | Direct detection of NO gas.[6] | Indirect; detects reaction product.[14] The signal is cumulative.[10] |
| Limit of Detection | High sensitivity; sub-nanomolar to picomolar range (ppb/ppt levels).[4][6] | Nanomolar range (~3 nM for DAF-FM).[11][15] |
| Dynamic Range | Wide linear dynamic range.[16] | Limited; can be affected by probe saturation. |
| Quantification | Absolute quantification.[17] | Primarily semi-quantitative; measures relative changes in NO.[14] |
| Sample Type | Gas, liquids (after purging), tissue homogenates.[4][6] | Live cells, tissues.[13][18] |
| Spatial Resolution | None; measures bulk sample concentration. | High; allows for subcellular localization.[19] |
| Temporal Resolution | Real-time, rapid response (seconds).[4] | Slower response; depends on probe uptake and reaction kinetics.[20] |
| Interferences | Quenching by CO₂ and H₂O can occur.[8] Other nitrogen oxides may interfere if not properly converted/trapped. | Can react with other reactive nitrogen species (RNS).[19] Signal can be pH-dependent and affected by antioxidants.[10][19] |
| Throughput | Low; samples are typically analyzed sequentially.[6] | High; suitable for microplate-based screening.[12] |
| Cost & Complexity | High initial equipment cost and complexity.[9][19] | Lower cost; uses standard lab equipment (fluorometer, microscope).[9] |
Experimental Protocols
Key Experiment 1: Chemiluminescence Measurement of NO in Liquid Samples
This protocol outlines the general steps for measuring total NOx (nitrite + nitrate) in a biological fluid like cell culture media or plasma.
Methodology:
-
Sample Preparation: Collect biological samples and centrifuge to remove particulate matter.
-
Reduction: Inject a small volume of the sample into a purge vessel containing a reducing agent, such as vanadium(III) chloride in hydrochloric acid, heated to ~95°C.[4] This quantitatively reduces both nitrite and nitrate in the sample to NO gas.
-
Purging: An inert carrier gas (e.g., nitrogen or helium) is continuously bubbled through the reducer solution. This strips the newly formed NO gas from the liquid phase and carries it to the NO analyzer.[9]
-
Reaction: In the analyzer's reaction chamber, the carrier gas stream containing NO is mixed with an excess of ozone (O₃).[7]
-
Detection: The resulting chemiluminescence (light) from the NO + O₃ reaction is detected by a photomultiplier tube.
-
Quantification: The signal is integrated over time. The total amount of NO is quantified by comparing the integrated signal to a standard curve generated from known concentrations of sodium nitrite and sodium nitrate standards.
Key Experiment 2: Fluorescence Measurement of Intracellular NO in Live Cells
This protocol describes a typical workflow for visualizing and quantifying relative changes in NO production in cultured cells using DAF-FM Diacetate.
Methodology:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and culture under desired experimental conditions.
-
Probe Loading:
-
Prepare a fresh working solution of DAF-FM Diacetate (typically 1-10 µM) in a serum-free medium or appropriate buffer.[12][13]
-
Remove the culture medium from the cells and wash with the buffer.
-
Add the DAF-FM DA working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light.[12][13]
-
-
Wash and De-esterification: Wash the cells twice with fresh buffer to remove excess probe.[13] Incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[11]
-
Stimulation: Replace the buffer with your experimental buffer containing the desired stimulus (e.g., a drug or signaling molecule) to induce NO production. Include appropriate controls (e.g., unstimulated cells, cells treated with an NO scavenger like cPTIO).[14]
-
Image Acquisition: Immediately begin acquiring fluorescence images using a fluorescence microscope or plate reader. Use filter sets appropriate for fluorescein (B123965) (Excitation/Emission: ~495/515 nm).[11][12]
-
Data Analysis: Quantify the mean fluorescence intensity of the cells or region of interest over time. The increase in fluorescence intensity relative to baseline or control conditions reflects the production of NO.
Conclusion
Both chemiluminescence and fluorescence assays are powerful tools for this compound research, but they serve different experimental needs.
-
Chemiluminescence is the undisputed method for accurate, absolute quantification of total NO and its stable metabolites in a wide range of biological samples.[2] Its high sensitivity and specificity make it ideal for studies requiring precise concentration measurements, though it comes at the cost of lower throughput and higher equipment expense.[16][19]
-
Fluorescence assays are superior for visualizing relative changes in NO production with high spatial resolution within live cells.[19] Their compatibility with high-throughput screening platforms and standard laboratory equipment makes them accessible and efficient for cellular and pharmacological studies.[12] However, users must be aware of their semi-quantitative nature and potential for artifacts and interferences.[10][17]
Ultimately, the choice of assay depends on the specific biological question being addressed. For comprehensive studies, employing both methods can be highly advantageous, using fluorescence to identify cellular sources and relative changes, and chemiluminescence to validate and absolutely quantify the total NO production.[19]
References
- 1. Direct Chemiluminescent Detection of this compound in Aqueous Solutions Using the Natural this compound Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Measurement of NO in Biological Systems Using Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 3. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
- 8. bfh.ch [bfh.ch]
- 9. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. ulab360.com [ulab360.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence turn-on for the highly selective detection of this compound in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tulipgroup.com [tulipgroup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 20. A fluorescent probe with an ultra-rapid response to this compound - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00064A [pubs.rsc.org]
Validating Exhaled Nitric Oxide as a Clinical Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fraction of exhaled nitric oxide (FeNO) has emerged as a valuable, non-invasive biomarker for assessing Type 2 airway inflammation, a key characteristic of certain asthma phenotypes. Its ease of use and real-time results present a significant advantage in clinical and research settings. This guide provides an objective comparison of FeNO with other common biomarkers of airway inflammation, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Performance Comparison of Inflammatory Biomarkers
The selection of a biomarker is often a trade-off between sensitivity, specificity, and invasiveness. FeNO provides a direct measure of this compound production in the airways, which is closely linked to eosinophilic inflammation. However, its diagnostic and predictive accuracy can be influenced by various factors. The following table summarizes the performance of FeNO in comparison to other established biomarkers for identifying Type 2 inflammation in asthma.
| Biomarker | Method | Key Performance Metrics | Advantages | Limitations |
| Fractional exhaled this compound (FeNO) | Exhaled Breath Analysis | Asthma Diagnosis: - Sensitivity: 0.24 - 0.78[1][2]- Specificity: 0.71 - 0.99[1][2]- PPV: 0.95 (at >50 ppb)[1]- NPV: 0.54 (at >50 ppb)[1]Predicting ICS Response: - Sensitivity: 0.55 (at >43 ppb)[3]- Specificity: 0.82 (at >43 ppb)[3] | Non-invasive, rapid results, point-of-care testing feasible.[4] | Can be influenced by smoking, diet, and medications; lower sensitivity at higher specificity cut-offs. |
| Blood Eosinophil Count | Automated Cell Counter / Manual Count | Sputum Eosinophilia Prediction: - Sensitivity: 40.2% - 78.9%[5]- Specificity: 70.3% - 89.6%[5]- AUC: 0.826[5] | Minimally invasive, widely available, standardized laboratory procedure. | Indirect measure of airway inflammation; counts can fluctuate. |
| Sputum Eosinophil Count | Microscopic Analysis of Induced Sputum | Considered a direct measure of airway eosinophilia. | Direct assessment of airway inflammation. | Invasive procedure, requires specialized laboratory processing, not always successful. |
| Serum Periostin | Enzyme-Linked Immunosorbent Assay (ELISA) | Airway Eosinophilia Prediction: - AUC: 0.84[6]- PPV: 93% (at >25 ng/mL)[7]- NPV: 37% (at >25 ng/mL)[7] | Minimally invasive, reflects IL-13 activity and tissue remodeling.[8] | Levels can be influenced by other conditions involving tissue remodeling. |
| Total Serum IgE | Immunoassay | Often elevated in allergic asthma.[9] | Well-established marker for atopy and allergic sensitization. | Not specific to airway inflammation; levels can be normal in some asthma phenotypes. |
AUC: Area Under the Curve; PPV: Positive Predictive Value; NPV: Negative Predictive Value; ICS: Inhaled Corticosteroid.
Signaling Pathways and Experimental Workflows
To understand the biological basis of these biomarkers and the methodologies for their measurement, the following diagrams provide a visual representation of key processes.
References
- 1. atsjournals.org [atsjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of inducible this compound synthase expression in human airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lung.org [lung.org]
- 5. Technical Note: A simple method for measuring human cell-bound IgE levels in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-4 and IL-13 Signaling in Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omegadx.com [omegadx.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Frontiers | The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma [frontiersin.org]
A Comparative Guide to the Effects of Endogenous and Exogenous Nitric Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological and pathological effects of endogenous and exogenous nitric oxide (NO). By presenting supporting experimental data, detailed methodologies, and clear visualizations of signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug development and life sciences.
Introduction to Endogenous and Exogenous this compound
This compound (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1][2] As a small, gaseous free radical, it readily diffuses across cell membranes, acting as a unique signaling messenger.[1][2] A key distinction lies in its origin:
-
Endogenous this compound: This is NO produced within the body by a family of enzymes known as this compound synthases (NOS).[3][4][5] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][6] The activity of nNOS and eNOS is typically calcium-dependent and results in the production of low, transient levels of NO involved in signaling.[3][4][5] In contrast, iNOS is calcium-independent and, once expressed (often in response to inflammatory stimuli), produces large, sustained amounts of NO.[3][4][5]
-
Exogenous this compound: This refers to NO that is introduced into the body from an external source.[7] This is typically achieved through the administration of NO-releasing compounds, often referred to as NO donors.[7][8] These compounds are diverse in their chemical nature and release NO through various mechanisms, leading to different rates and durations of NO exposure.[8]
The physiological effects of NO are critically dependent on its concentration.[6] Endogenous production is tightly regulated to maintain homeostasis, while the pharmacological application of exogenous NO donors aims to supplement or mimic these effects for therapeutic benefit.[7]
Signaling Pathways: A Comparative Overview
The canonical signaling pathway for both endogenous and exogenous this compound involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[9][10] cGMP, in turn, acts as a second messenger to elicit a variety of cellular responses, most notably smooth muscle relaxation and vasodilation.[10][11]
However, the initiation of this pathway and other non-canonical signaling events can differ significantly between endogenous and exogenous sources.
Endogenous this compound Signaling
Endogenous NO production is spatially and temporally regulated. For instance, eNOS is localized to the plasma membrane and Golgi apparatus of endothelial cells, allowing for targeted NO release in response to stimuli like shear stress or receptor agonists such as acetylcholine (B1216132) and bradykinin.[12] This localized production ensures that NO acts primarily on adjacent vascular smooth muscle cells.
Caption: Workflow for the Griess Assay.
Measurement of this compound Synthase (NOS) Activity
NOS activity can be determined by measuring the conversion of radiolabeled L-arginine to L-citrulline or by quantifying the NO metabolites produced.
Principle (L-citrulline conversion assay): This assay measures the enzymatic activity of NOS by quantifying the formation of [³H]L-citrulline from [³H]L-arginine. The radiolabeled substrate and product are then separated by ion-exchange chromatography.
[13]Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer. 2.[9][14] Reaction Mixture: Prepare a reaction mixture containing the homogenate, [³H]L-arginine, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin for nNOS/eNOS). 3.[9][14][15] Incubation: Incubate the reaction mixture at 37°C for a defined period. 4.[14][15] Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a cation-exchange resin to bind the unreacted [³H]L-arginine. 5.[13] Separation: Separate the resin from the supernatant containing the [³H]L-citrulline by centrifugation. 6.[13] Quantification: Measure the radioactivity of the supernatant using a liquid scintillation counter. 7.[13] Calculation: Calculate the NOS activity based on the amount of [³H]L-citrulline produced per unit of time and protein.
#[14]### Measurement of cGMP Levels
The downstream effects of NO are often mediated by cGMP. Therefore, quantifying cGMP levels is a crucial step in assessing NO bioactivity.
Principle (Competitive ELISA): This assay is based on the competition between cGMP in the sample and a fixed amount of labeled cGMP for a limited number of binding sites on a cGMP-specific antibody. The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
[16]Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in an acidic solution (e.g., 0.1 M HCl) to inhibit phosphodiesterase activity and extract cGMP. 2.[16][17] Standard Curve: Prepare a standard curve of known cGMP concentrations. 3.[16] Assay Plate: Add standards and samples to a microplate pre-coated with a cGMP-specific antibody. 4.[16] Addition of Labeled cGMP: Add a fixed amount of enzyme-labeled cGMP to each well. 5.[16] Incubation: Incubate the plate to allow for competitive binding. 6.[16] Washing: Wash the plate to remove unbound reagents. 7.[16] Substrate Addition: Add a substrate for the enzyme label, which will generate a colored product. 8.[16] Measurement: Read the absorbance at the appropriate wavelength. 9.[16] Calculation: Determine the cGMP concentration in the samples by comparing their absorbance to the standard curve.
The distinction between endogenous and exogenous this compound is fundamental to understanding its complex role in physiology and pharmacology. Endogenous NO signaling is characterized by its precise spatial and temporal regulation, crucial for maintaining homeostasis. In contrast, exogenous NO, delivered via donor compounds, offers a powerful therapeutic tool to supplement NO levels in pathological states, though it may lack the targeted action of its endogenous counterpart. The choice between studying endogenous pathways and utilizing exogenous donors depends on the specific research question and therapeutic goal. A thorough understanding of their distinct mechanisms of action and effects, supported by robust experimental data, is essential for advancing research and developing novel therapeutic strategies targeting the this compound pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Exogenous, basal, and flow-induced this compound production and endothelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. Exogenous, but not Endogenous this compound Inhibits Adhesion Molecule Expression in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human platelet aggregation by a novel S-nitrosothiol is abolished by haemoglobin and red blood cells in vitro: implications for anti-thrombotic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet aggregation is affected by nitrosothiols in patients with chronic hepatitis: In vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous production of this compound by iNOS in human cells restricts inflammatory activation and cholesterol/fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. This compound Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ucm.es [ucm.es]
- 13. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound–cGMP Pathway Modulation in an Experimental Model of Hypoxic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Reproducibility of Nitric Oxide Measurements
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of nitric oxide (NO) is paramount. As a transient and highly reactive signaling molecule, the choice of detection method can significantly impact experimental outcomes. This guide provides an objective comparison of the most common techniques for NO measurement, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of this compound Detection Methods
The selection of an appropriate assay for this compound detection is contingent on several key performance indicators, including sensitivity, specificity, and reproducibility. The following table summarizes the quantitative performance of four widely used methods: the Griess assay, fluorescent probes (specifically DAF-FM), chemiluminescence, and electron paramagnetic resonance (EPR) spectroscopy.
| Feature | Griess Assay | Fluorescent Probes (DAF-FM) | Chemiluminescence | Electron Paramagnetic Resonance (EPR) |
| Principle | Indirect colorimetric detection of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. | Intracellular reaction of NO with a non-fluorescent probe to yield a highly fluorescent product. | Gas-phase reaction of NO with ozone (O₃) produces light, which is detected by a photomultiplier tube. | Direct detection of the paramagnetic NO radical or its complexes with spin traps. |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM[1][2][3][4] | ~3-5 nM[5][6][7] | Nanomolar to picomolar range[8][9] | Nanomolar to micromolar range[10] |
| Dynamic Range | Micromolar[1] | Nanomolar to low micromolar[6] | Wide linear range from ppb to ppm levels[11] | Nanomolar to micromolar[10] |
| Intra-Assay CV (%) | < 10% (typical) | Variable, dependent on cell type and loading efficiency. | < 10% (typical for commercial analyzers) | Generally low, but can be influenced by sample matrix. |
| Inter-Assay CV (%) | < 15% (typical) | Variable, dependent on experimental conditions. | < 10% (typical for commercial analyzers) | Generally low, but can be influenced by sample matrix. |
| Advantages | Inexpensive, simple, high-throughput.[1] | High sensitivity, suitable for live-cell imaging and flow cytometry.[5][12] | High sensitivity and specificity for NO, real-time measurements possible.[11][13] | Highly specific for paramagnetic species like NO, can be used in turbid solutions and tissues.[14] |
| Disadvantages | Indirect measurement, susceptible to interference from other substances in biological samples, not suitable for real-time measurements.[1] | Can be affected by autofluorescence, photobleaching, and other reactive oxygen species. Quantification can be challenging.[15] | Requires specialized and expensive equipment, not readily adaptable for intracellular measurements.[2] | Requires specialized and expensive equipment, can be complex to perform and interpret.[14] |
This compound Signaling Pathway
This compound is a key signaling molecule involved in a multitude of physiological processes. It is synthesized by a family of enzymes called this compound synthases (NOS), which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The canonical signaling pathway involves the activation of soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream effects.
Experimental Workflow for Assessing Reproducibility
To ensure the reliability of this compound measurements, a standardized workflow for assessing reproducibility is essential. This involves careful planning of experiments, consistent sample handling, and appropriate statistical analysis.
Experimental Protocols
Griess Assay for Nitrite Quantification in Cell Culture Supernatant
Principle: This assay colorimetrically measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Note: Mix equal volumes of Component A and B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution (100 µM).
-
Cell culture supernatant samples.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM) by serial dilution of the 100 µM stock solution in the same culture medium as the samples.[16]
-
-
Sample Preparation:
-
Centrifuge cell culture supernatants at 300 x g for 5 minutes to remove any cellular debris.[16]
-
-
Assay:
-
Incubation:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve.
-
DAF-FM Diacetate Assay for Intracellular this compound Detection
Principle: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate) is a cell-permeable probe that is deacetylated by intracellular esterases to the less membrane-permeable DAF-FM. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.
Materials:
-
DAF-FM diacetate stock solution (e.g., 5 mM in DMSO).
-
Cells cultured on coverslips or in a multi-well plate.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency on a suitable imaging substrate.
-
-
Loading with DAF-FM Diacetate:
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS or medium for an additional 15-30 minutes to allow for complete de-esterification of the probe.[5]
-
-
Stimulation and Imaging:
-
Treat the cells with the desired stimulus to induce NO production.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters (excitation/emission maxima ~495/515 nm) or measure fluorescence intensity using a plate reader.[5]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time or in response to treatment. It is crucial to include appropriate controls, such as cells treated with an NO synthase inhibitor (e.g., L-NAME) or an NO scavenger (e.g., cPTIO), to confirm the specificity of the signal.
-
Chemiluminescence Assay for this compound Quantification
Principle: This method is based on the gas-phase reaction between NO and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.
Materials:
-
Chemiluminescence this compound analyzer.
-
Purge vessel.
-
Inert gas (e.g., nitrogen or helium).
-
Reducing agent (for measurement of nitrite and nitrate (B79036), e.g., tri-iodide solution).
-
Liquid biological samples (e.g., plasma, cell lysates).
Procedure:
-
Instrument Setup:
-
Set up the chemiluminescence analyzer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
For direct NO measurement, the sample is introduced into a purge vessel where an inert gas carries the gaseous NO to the analyzer.
-
To measure total NOx (nitrite + nitrate), the sample is first treated with a reducing agent to convert nitrite and nitrate to NO.
-
-
Measurement:
-
Inject the sample or standard into the purge vessel.
-
The analyzer will automatically draw the gas sample into the reaction chamber where it mixes with ozone.
-
The emitted light is detected by the photomultiplier tube, and the signal is converted to an NO concentration.
-
-
Calibration:
-
Calibrate the instrument using a certified NO gas standard or by generating a standard curve with known concentrations of a nitrite or nitrate solution.
-
-
Data Analysis:
-
The software accompanying the analyzer typically calculates the NO concentration in the sample based on the calibration.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Detection
Principle: EPR is a spectroscopic technique that detects species with unpaired electrons, such as the NO radical. To enhance sensitivity and stability, NO is often reacted with a "spin trap" to form a more stable paramagnetic adduct that can be readily detected by EPR.
Materials:
-
EPR spectrometer.
-
Spin trap (e.g., iron-dithiocarbamate complexes like Fe(II)(DETC)₂).
-
Biological sample (e.g., tissue homogenate, cell suspension).
-
Capillary tubes for EPR measurements.
Procedure:
-
Sample and Spin Trap Preparation:
-
Prepare the biological sample (e.g., homogenize tissue on ice).
-
Prepare the spin trap solution according to established protocols. The iron-dithiocarbamate complexes are often prepared fresh and kept under anaerobic conditions to prevent oxidation.[14]
-
-
Spin Trapping:
-
Mix the biological sample with the spin trap solution. The spin trap will react with any NO present to form a stable paramagnetic complex.
-
-
EPR Measurement:
-
Transfer the sample into a capillary tube and place it in the EPR spectrometer.
-
Acquire the EPR spectrum under appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude). The characteristic three-line spectrum of the NO-Fe(II)(DETC)₂ adduct is typically observed.[14]
-
-
Quantification:
-
The concentration of the NO-adduct can be quantified by double integration of the EPR signal and comparison to a standard of known concentration (e.g., a stable nitroxide radical).
-
-
Data Analysis:
-
The concentration of NO in the original sample can be calculated based on the concentration of the trapped adduct. Isotopic labeling with ¹⁵N-arginine can be used to confirm that the detected signal originates from L-arginine-derived NO.
-
References
- 1. This compound Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Different Approaches to Quantify this compound Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]
- 8. Direct Chemiluminescent Detection of this compound in Aqueous Solutions Using the Natural this compound Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Measurement of NO in Biological Systems Using Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of this compound and Superoxide Radical Anion by Electron Paramagnetic Resonance Spectroscopy from Cells using Spin Traps [jove.com]
- 11. escspectrum.com [escspectrum.com]
- 12. Detection of this compound Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. Detection of this compound by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Comparison of Nitric Oxide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. As a transient and highly reactive signaling molecule, the choice of detection method can significantly impact experimental outcomes. This guide provides an objective comparison of common NO quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of this compound Quantification Methods
The selection of an appropriate this compound (NO) quantification method is critical and depends on factors such as the biological matrix, the expected concentration of NO, and the required sensitivity and specificity. This section provides a comparative overview of the most widely used techniques: the Griess assay, chemiluminescence, electron paramagnetic resonance (EPR) spectroscopy, and fluorescent probes.
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Griess Assay | Indirectly detects NO by measuring its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[1] | ~0.5 µM[1][2] | Inexpensive, simple, and rapid.[1] | Low sensitivity, susceptible to interference from other biological molecules.[1][3] |
| Chemiluminescence | Directly detects gaseous NO based on its reaction with ozone, which produces light.[2][4][5] | pM to nM range (0.5 ppb)[2][4] | High sensitivity and specificity; considered the gold standard for NO quantification.[5] | Requires specialized and expensive equipment; not ideal for protein-rich samples.[2] |
| EPR Spectroscopy | Directly detects paramagnetic NO by using spin-trapping agents to form a stable complex. | ~500 nM[6] | Highly specific for NO; can be used in both cellular and cell-free systems. | Requires specialized equipment and expertise; lower sensitivity compared to chemiluminescence. |
| Fluorescent Probes | Utilizes NO-sensitive fluorescent dyes that exhibit a change in fluorescence intensity upon reaction with NO or its byproducts. | nM to µM range (probe-dependent) | Enables real-time imaging of NO production in living cells with high spatial resolution. | Can be prone to photobleaching and interference from other reactive oxygen species; indirect detection. |
This compound Signaling Pathway
This compound is a key signaling molecule involved in a multitude of physiological and pathological processes.[7] It is synthesized by this compound synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. The produced NO can then diffuse across cell membranes to activate soluble guanylate cyclase (sGC) in target cells, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events.
Experimental Workflow for NO Quantification
The general workflow for quantifying this compound involves sample preparation, the chosen detection method, and data analysis. The specific steps will vary depending on the sample type and the quantification method employed.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in your laboratory.
Griess Assay Protocol
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite and nitrate.[1]
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
Nitrate Reductase: For samples containing nitrate, to convert it to nitrite.
-
NADPH: A cofactor for nitrate reductase.
-
Sodium Nitrite (NaNO₂): For creating a standard curve.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.
-
Sample Preparation: If necessary, deproteinize samples using methods such as zinc sulfate (B86663) precipitation or ultrafiltration to avoid interference from proteins.[3]
-
Nitrate Reduction (if necessary): For samples containing nitrate, incubate them with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagent to both the standards and the samples in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Chemiluminescence Protocol
Chemiluminescence is a highly sensitive method that directly detects NO gas.[2][4]
Materials:
-
Chemiluminescence NO analyzer.
-
Ozone (O₃) generator.
-
Inert gas (e.g., nitrogen or argon) supply.
-
Reaction vessel for liquid samples.
-
Purge and trap system to introduce gaseous NO into the analyzer.
Procedure:
-
Instrument Setup: Calibrate the chemiluminescence analyzer according to the manufacturer's instructions using a certified NO gas standard.
-
Sample Introduction:
-
For gaseous samples (e.g., exhaled breath), introduce the sample directly into the analyzer.
-
For liquid samples, place the sample in a reaction vessel and purge with an inert gas to carry the released NO into the analyzer.
-
-
Reaction with Ozone: Inside the analyzer, the sample gas is mixed with ozone, leading to a chemiluminescent reaction.
-
Detection: A photomultiplier tube detects the light emitted from the reaction, which is proportional to the NO concentration.
-
Data Acquisition: The analyzer's software records the signal and calculates the NO concentration in real-time.
Electron Paramagnetic Resonance (EPR) Spectroscopy Protocol
EPR spectroscopy is a technique that specifically detects molecules with unpaired electrons, such as NO.
Materials:
-
EPR spectrometer.
-
Spin-trapping agent (e.g., iron-dithiocarbamate complexes).
-
EPR tubes or capillaries.
-
Dewar for low-temperature measurements (if required).
Procedure:
-
Sample Preparation: Mix the sample with a spin-trapping agent. The spin trap reacts with NO to form a stable paramagnetic complex.
-
Sample Loading: Transfer the sample into an EPR tube or capillary.
-
EPR Measurement: Place the sample in the EPR spectrometer's resonant cavity.
-
Data Acquisition: Record the EPR spectrum. The intensity of the signal is proportional to the concentration of the NO-spin trap adduct.
-
Quantification: Quantify the NO concentration by comparing the signal intensity of the sample to that of a standard with a known concentration of the NO-spin trap adduct.
Fluorescent Probes Protocol
Fluorescent probes are used for the visualization and quantification of NO in living cells.
Materials:
-
Fluorescent NO probe (e.g., a diaminofluorescein (DAF) derivative).
-
Fluorescence microscope or plate reader.
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the cells of interest under appropriate conditions.
-
Probe Loading: Incubate the cells with the fluorescent NO probe. The probe will be taken up by the cells.
-
Experimental Treatment: Treat the cells with the experimental stimulus to induce NO production.
-
Fluorescence Imaging/Measurement:
-
For imaging, use a fluorescence microscope to visualize the change in fluorescence intensity within the cells.
-
For quantitative measurements, use a fluorescence plate reader to measure the overall fluorescence intensity of the cell population.
-
-
Data Analysis: Analyze the change in fluorescence to determine the relative or absolute amount of NO produced, often by comparison to a standard curve generated with an NO donor.
References
- 1. mdpi.com [mdpi.com]
- 2. Inaccuracies of this compound measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantification of this compound–derived oxidants in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Detect this compound and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Nitric Oxide Synthase Isoform Antibodies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide synthase (NOS) isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are critical for advancing our understanding of their physiological and pathological roles. The selection of highly specific and sensitive antibodies is paramount for reliable experimental outcomes. This guide provides a comparative overview of commercially available antibodies for NOS isoforms, supported by experimental data and detailed protocols to aid in the validation process.
Understanding NOS Isoforms and the Importance of Antibody Specificity
The three NOS isoforms share some sequence homology, making antibody cross-reactivity a potential challenge.[1] nNOS is primarily found in neuronal tissue, eNOS in endothelial cells, and iNOS is expressed in various cells in response to inflammatory stimuli.[2][3] Given their distinct roles in signaling pathways, isoform-specific antibody validation is crucial for accurate data interpretation.
Comparative Analysis of Commercially Available NOS Isoform Antibodies
The following tables summarize key information for a selection of commercially available antibodies against nNOS, eNOS, and iNOS. This data is compiled from manufacturer datasheets and available publications. Researchers are strongly encouraged to perform their own validation experiments as performance can vary based on experimental conditions and sample types.
Table 1: Comparison of Selected nNOS Antibodies
| Antibody/Supplier | Clonality/Host | Validated Applications | Reported Specificity/Cross-Reactivity |
| Thermo Fisher Scientific (61-7000) | Polyclonal/Rabbit | WB, IHC, IP, IM | Does not exhibit cross-reactivity with eNOS or iNOS.[4] |
| Merck Millipore (AB5380) | Polyclonal/Rabbit | WB, IHC | No cross-reaction with iNOS and eNOS by immunohistochemistry.[5] |
| Cell Signaling Technology (#4234) | Polyclonal/Rabbit | WB | Detects endogenous levels of total nNOS protein.[6] |
| Novus Biologicals (NBP3-23225) | Polyclonal/Rabbit | WB, ICC/IF, IHC | Detects a 155 kDa protein on SDS-PAGE immunoblots of rat and mouse brain tissue lysates. |
Table 2: Comparison of Selected eNOS Antibodies
| Antibody/Supplier | Clonality/Host | Validated Applications | Reported Specificity/Cross-Reactivity |
| Abcam (ab76198) | Monoclonal/Mouse | WB, IHC-P, ICC/IF | Specific for eNOS. |
| Thermo Fisher Scientific (PA1-037) | Polyclonal/Rabbit | WB, IHC(P), IHC(F) | Does not detect human iNOS or rat nNOS.[7] |
| Cell Signaling Technology (#9572) | Polyclonal/Rabbit | WB | Detects endogenous levels of total eNOS protein.[8] |
| BD Biosciences (560103) | Monoclonal/Mouse | Flow Cytometry | Specificity validated by RNAi.[9][10] |
Table 3: Comparison of Selected iNOS Antibodies
| Antibody/Supplier | Clonality/Host | Validated Applications | Reported Specificity/Cross-Reactivity |
| R&D Systems (MAB9502) | Monoclonal/Mouse | WB, IHC, ICC/IF | Detects human iNOS. |
| Cayman Chemical (100046) | Polyclonal/Rabbit | WB, IHC, IP | 5% cross-reactivity with nNOS, no cross-reactivity with eNOS.[1] |
| Merck Millipore (06-573) | Polyclonal/Rabbit | WB, IHC, IP | Does not cross-react with nNOS/NOS I.[11] |
| Cell Signaling Technology (#2982) | Polyclonal/Rabbit | WB | Detects endogenous levels of total iNOS protein.[1] |
Key Experimental Protocols for Antibody Validation
Robust validation of antibodies is essential for reproducible research. Below are detailed protocols for common validation techniques.
Western Blotting Protocol for NOS Isoforms
1. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis and Transfer:
-
Separate protein lysates on an 8% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Immunohistochemistry (IHC) Protocol for NOS Isoforms in Paraffin-Embedded Tissues
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
4. Mounting:
-
Dehydrate the sections and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows can aid in experimental design and data interpretation.
Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS.
Caption: A general workflow for the validation of NOS isoform-specific antibodies.
Considerations for Antibody Selection and Use
-
Monoclonal vs. Polyclonal: Monoclonal antibodies offer high specificity and lot-to-lot consistency, making them ideal for quantitative applications.[12][13] Polyclonal antibodies can provide a stronger signal due to the recognition of multiple epitopes but may have higher batch-to-batch variability.[12][14]
-
Recombinant Antibodies: Recombinant antibodies offer the highest level of consistency and can be engineered for improved performance.
-
Lot-to-Lot Consistency: It is crucial to validate each new lot of an antibody to ensure reproducibility of results, especially for long-term studies.[15][16] Whenever possible, purchase sufficient quantities from a single lot for the entire study.
-
Validation is Context-Dependent: An antibody that performs well in one application (e.g., Western blotting) may not be suitable for another (e.g., immunohistochemistry). It is essential to validate the antibody in the specific application and with the specific sample type to be used in the study.
This guide provides a starting point for researchers working with NOS isoform antibodies. By carefully selecting and rigorously validating antibodies, the scientific community can ensure the reliability and reproducibility of research in this critical field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. 单克隆抗 一氧化氮合酶,诱导型 小鼠抗 clone NOS-IN, ascites fluid | Sigma-Aldrich [sigmaaldrich.com]
- 4. nNOS Polyclonal Antibody (61-7000) [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Rabbit NOS2/iNOS(this compound Synthase 2, Inducible) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. eNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 9. PE Mouse anti-eNOS [bdbiosciences.com]
- 10. PE Mouse anti-eNOS [bdbiosciences.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 14. Polyclonal vs. Monoclonal antibodies | labclinics.com [labclinics.com]
- 15. biocompare.com [biocompare.com]
- 16. bitesizebio.com [bitesizebio.com]
A Comparative Pharmacological Guide to Novel Nitric Oxide Modulators: Riociguat, Vericiguat, and Cinaciguat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of three novel nitric oxide (NO) modulators: riociguat (B1680643), vericiguat (B611664), and cinaciguat (B1243192). These agents represent a significant advancement in the modulation of the this compound-soluble guanylate cyclase (NO-sGC-cGMP) signaling pathway, a critical regulator of vascular tone and homeostasis.[1][2] This document summarizes their mechanisms of action, potency, and pharmacokinetic properties, supported by experimental data to facilitate objective comparison.
Mechanism of Action: sGC Stimulators vs. Activators
Riociguat and vericiguat are classified as soluble guanylate cyclase (sGC) stimulators, while cinaciguat is an sGC activator. The distinction lies in their interaction with the sGC enzyme.[3]
-
sGC Stimulators (Riociguat and Vericiguat): These molecules directly stimulate sGC in a this compound-independent manner and also enhance the enzyme's sensitivity to endogenous NO.[3][4] Their action is dependent on the presence of the reduced heme group within the sGC enzyme.[5]
-
sGC Activators (Cinaciguat): Cinaciguat activates sGC that is in an oxidized or heme-free state, conditions often associated with oxidative stress where the enzyme is unresponsive to NO.[6]
This differential mechanism suggests that sGC activators like cinaciguat may be particularly effective in disease states characterized by high oxidative stress.
Potency and Efficacy
The following table summarizes the in vitro potency of riociguat, vericiguat, and cinaciguat in activating sGC. It is important to note that the experimental conditions, such as the source of the enzyme and the presence of NO donors, can influence the measured potency.
| Compound | Target | Potency (EC50) | Experimental Conditions |
| Riociguat | sGC | ~80 nM | sGC-overexpressing CHO cells |
| Vericiguat | sGC | 1005 nM | Enzymatic studies |
| sGC with NO donor | 10.6 nM | Enzymatic studies with S-nitroso-N-acetyl-d,l-penicillamine | |
| Cinaciguat | Heme-free sGC | ~0.2 µM (194 ± 15 nM) | Purified bovine lung sGC with 0.5% Tween 20 |
| sGC in endothelial cells | 0.3 µM | Porcine endothelial cells under normal conditions | |
| sGC under oxidative stress | 0.2 µM | Porcine endothelial cells treated with ODQ |
Pharmacokinetic Profiles
The pharmacokinetic properties of these modulators are crucial for their clinical application, influencing dosing frequency and potential for drug-drug interactions.
| Parameter | Riociguat | Vericiguat | Cinaciguat |
| Bioavailability | High (94.3%) | High (93% with food) | Intravenous administration |
| Half-life (t½) | ~12 hours in patients | ~30 hours in patients with HFrEF | ~12-18 minutes (dominant half-life) |
| Metabolism | Primarily via CYP1A1 to an active metabolite (M1) | Glucuronidation via UGT1A9 and UGT1A1 | Primarily hepatic biliary clearance |
| Excretion | Renal (33-45%) and biliary/fecal (48-59%) | Primarily renal (53%) and fecal (45%) | Primarily biliary |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
In Vitro sGC Activity Assay with Purified Enzyme
This assay directly measures the ability of a compound to stimulate the enzymatic activity of purified sGC.
Protocol:
-
Reaction Mixture Preparation: A typical reaction mixture contains 50 mM triethanolamine/HCl buffer (pH 7.4), 3 mM MgCl₂, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX, a phosphodiesterase inhibitor), and 0.5 mM [α-³²P]GTP as a substrate.[7]
-
Enzyme Addition: Purified sGC enzyme is added to the reaction mixture.
-
Compound Incubation: The test compound (riociguat, vericiguat, or cinaciguat) is added at various concentrations. For testing sGC activators like cinaciguat, the enzyme may be pre-treated with an oxidizing agent like ODQ or a detergent like Tween 20 to induce a heme-free state.[6]
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 10-20 minutes.
-
Reaction Termination: The reaction is stopped by adding a solution like 12.5 mM EDTA.
-
Separation and Quantification: The produced [α-³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex/alumina columns). The radioactivity of the eluted [α-³²P]cGMP is then quantified using a scintillation counter.
Measurement of cGMP Levels in Cultured Cells
This assay determines the effect of the modulators on intracellular cGMP production in a cellular context.
Protocol:
-
Cell Culture: Plate appropriate cells (e.g., endothelial cells, smooth muscle cells) in multi-well plates and grow to confluency.
-
Pre-treatment: To prevent cGMP degradation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 10-30 minutes.[8]
-
Compound Treatment: Add the sGC modulator at various concentrations to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[8]
-
Cell Lysis: Terminate the reaction and lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl).[8]
-
cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit.[9][10][11][12][13] The absorbance is read on a microplate reader, and the cGMP concentration is calculated based on a standard curve.
In Vivo Animal Models of Pulmonary Hypertension
Animal models are essential for evaluating the in vivo efficacy of novel this compound modulators. Two commonly used models are the monocrotaline-induced and the Sugen/hypoxia-induced pulmonary hypertension models.
-
Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension (Rat Model): A single subcutaneous or intraperitoneal injection of monocrotaline in rats induces endothelial damage in the pulmonary vasculature, leading to progressive pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling over several weeks.[14][15][16][17][18]
-
Sugen/Hypoxia-Induced Pulmonary Hypertension (Mouse/Rat Model): This model combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) with chronic exposure to hypoxia. This dual insult leads to a more severe and clinically relevant form of pulmonary hypertension with pronounced vascular remodeling, including the formation of plexiform-like lesions.[19][20][21][22][23]
General Protocol for In Vivo Efficacy Studies:
-
Model Induction: Induce pulmonary hypertension in the chosen animal model.
-
Treatment Administration: Administer the test compound (riociguat, vericiguat, or cinaciguat) or vehicle control to the animals via an appropriate route (e.g., oral gavage, intravenous infusion) for a specified duration.
-
Hemodynamic Assessment: At the end of the treatment period, measure key hemodynamic parameters, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP), via right heart catheterization.
-
Histopathological Analysis: Collect lung and heart tissues for histological examination to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.
This guide provides a foundational comparison of riociguat, vericiguat, and cinaciguat. The choice of a particular modulator for therapeutic development will depend on the specific pathophysiological context, with sGC activators potentially offering an advantage in conditions of high oxidative stress. Further head-to-head comparative studies under identical experimental conditions are warranted to delineate more subtle differences in their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The clinical development of sGC modulators, riociguat and vericiguat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecvc.ca [thecvc.ca]
- 4. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. arborassays.com [arborassays.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. bioscience.co.uk [bioscience.co.uk]
- 14. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. Video: Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Nitric Oxide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, ensuring the safe and effective disposal of nitric oxide (NO) is paramount. This compound, a colorless, toxic gas, requires specific handling and disposal protocols to mitigate risks and ensure laboratory safety. The primary and most effective method for disposing of residual this compound gas in a laboratory environment is through chemical scrubbing, which involves reacting the gas with a liquid solution to convert it into less harmful substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to fundamental safety measures. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and should include safety goggles, chemical-resistant gloves, and a lab coat.[1] Ensure that all connections in your gas handling setup are secure and leak-tested.
Disposal of Empty this compound Cylinders
When a this compound gas cylinder is empty, it should be handled according to the following steps:
-
Close the cylinder valve securely.
-
Remove the regulator and any other attachments.
-
Vent the regulator in a fume hood.
-
Replace the valve protection cap.
-
Clearly mark the cylinder as "EMPTY".
-
Return the empty cylinder to the gas supplier.
Chemical Scrubbing: The Primary Disposal Method
Chemical scrubbing is the standard and most effective method for neutralizing residual this compound gas before it is vented. This process involves bubbling the gas through a chemical solution that reacts with the this compound, converting it into non-volatile, less hazardous compounds.
The selection of the scrubbing solution is critical and depends on the specific experimental setup and safety considerations. The table below summarizes various scrubbing solutions, their chemical reactions, and reported efficiencies.
| Scrubbing Solution | Chemical Reaction(s) | Reported Efficiency | Key Considerations |
| Alkaline Solutions (e.g., Sodium Hydroxide, NaOH) | 2NO₂ + 2NaOH → NaNO₃ + NaNO₂ + H₂O | Up to 99% for NO₂.[2] Less effective for NO alone. | This compound (NO) must first be oxidized to nitrogen dioxide (NO₂) for efficient removal by alkaline solutions. This can be achieved by ensuring an excess of air or oxygen in the gas stream.[3] |
| Oxidizing Solutions | |||
| Hydrogen Peroxide (H₂O₂) | NO + H₂O₂ → NO₂ + H₂O2NO₂ + H₂O₂ → 2HNO₃ | High, can exceed 85-90%.[4][5] | Effective for oxidizing NO to more soluble forms. The resulting nitric acid must then be neutralized.[4] |
| Potassium Permanganate (KMnO₄) | 3NO + 2KMnO₄ + H₂O → 3KNO₃ + 2MnO₂ + 2H⁺ | High | Forms a solid precipitate (manganese dioxide), which requires additional handling and disposal.[3] |
| Sodium Hypochlorite (NaOCl) | 2NO + 3NaOCl + 2NaOH → 2NaNO₃ + 3NaCl + H₂O | High | A cost-effective and efficient oxidizing agent. The optimal pH for the scrubbing solution is around 9.[3] |
| Urea Solution | 6NO₂ + 4CO(NH₂)₂ → 7N₂ + 8H₂O + 4CO₂ | High | Effective for reducing nitrogen oxides to nitrogen gas. Alkaline conditions are generally preferred for the overall process.[6] |
Experimental Protocol: Laboratory-Scale this compound Scrubbing
This protocol describes a general procedure for setting up a laboratory-scale bubbling scrubber system.
Materials:
-
Two gas washing bottles (bubblers) with fritted glass inlets
-
Tubing (e.g., Tygon® or PTFE) compatible with this compound and the chosen scrubbing solution
-
Flow meter to monitor the gas flow rate
-
Selected scrubbing solution
-
Apparatus for the experiment generating this compound
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Prepare the Scrubbing Solution: Prepare the chosen scrubbing solution (refer to the table above) and fill two gas washing bottles to approximately two-thirds of their capacity. Using two bubblers in series provides a secondary trap to ensure complete neutralization.
-
Assemble the Scrubbing Train:
-
Connect the outlet of your experimental apparatus to the inlet of the first gas washing bottle using appropriate tubing. Ensure the gas will bubble through the scrubbing solution via the fritted inlet.
-
Connect the outlet of the first bubbler to the inlet of the second bubbler.
-
Connect the outlet of the second bubbler to the fume hood's exhaust duct.
-
-
Initiate Gas Flow: Start the flow of this compound from your experiment at a slow and controlled rate. Monitor the flow rate using a flow meter.
-
Monitor the Scrubbing Process: Observe the bubbling in the washing bottles. If a color change is expected with the reaction (e.g., the disappearance of the purple color of potassium permanganate), monitor this closely.
-
Completion and Purging: Once the experiment is complete and the flow of this compound has stopped, purge the entire apparatus with an inert gas (e.g., nitrogen) for a sufficient period to ensure all residual this compound has passed through the scrubbing solution.
-
Waste Disposal of the Scrubbing Solution: The resulting solution in the bubblers should be considered hazardous waste. For instance, if you react this compound with water, nitric acid is formed, which then needs to be neutralized with a base.[7][8] Dispose of the spent scrubbing solution in accordance with your institution's and local hazardous waste regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. youtube.com [youtube.com]
- 2. This compound Scrubber: Removing NOx with Wet Scrubber Designs [torch-air.com]
- 3. The Chemical Aspect of NOx Scrubbing - [crcleanair.com]
- 4. Nitrogen oxide reduction through absorbent solutions containing nitric acid and hydrogen peroxide in hollow fiber membrane modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Mechanism for the Removal of NOx by Wet Scrubbing Using Urea Solution: Determination of Main and Side Reaction Paths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. laballey.com [laballey.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Nitric Oxide
For Immediate Implementation in Your Laboratory
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle nitric oxide. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous gas.
Immediate Safety Protocols and PPE Selection
This compound (NO) is a colorless gas that is highly toxic if inhaled and can cause severe skin and eye irritation.[1] It is also a strong oxidizer that can accelerate the combustion of other materials.[2] Therefore, the proper selection and use of Personal Protective Equipment (PPE) is the most critical line of defense.
Respiratory Protection
The level of respiratory protection required depends on the concentration of this compound. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established an 8-hour time-weighted average (TWA) permissible exposure limit (PEL) of 25 ppm for this compound.[3][4] The NIOSH Immediately Dangerous to Life or Health (IDLH) concentration is 100 ppm.[3][5]
| Exposure Concentration | Required Respiratory Protection |
| Up to 100 ppm | - Any supplied-air respirator (SAR) operated in a continuous-flow mode.- Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against this compound.- Any self-contained breathing apparatus (SCBA) with a full facepiece.[6] |
| Emergency or unknown concentrations (IDLH conditions) | - Any SCBA that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.- Any SAR that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.[6] |
| Escape | - Any air-purifying, full-facepiece respirator (gas mask) with a canister providing protection against this compound.- Any appropriate escape-type SCBA.[6] |
Hand Protection
When handling this compound cylinders or equipment, the use of appropriate chemical-resistant gloves is mandatory. Nitrile gloves are suitable for general handling, but for situations with a higher risk of contact or when handling concentrated nitric acid (which can form from this compound reacting with water), more robust gloves are necessary.[2][7]
| Glove Material | Recommendation |
| Butyl Rubber | Recommended for handling highly corrosive acids like nitric acid.[8][9] |
| Viton | A heavy-duty glove material also recommended for handling concentrated nitric acid.[7] |
| Nitrile | Suitable for general use and incidental contact. Double-gloving is recommended.[2] Not recommended for use with strong oxidizing agents.[9][10] |
Note: Always consult the glove manufacturer's compatibility chart for specific chemicals and breakthrough times.
Eye and Face Protection
ANSI-approved safety glasses or chemical splash goggles are required at all times when working with or near this compound.[1][2] A face shield should also be worn, especially when there is a risk of splashes or when connecting or disconnecting gas cylinders.[7]
Body Protection
A laboratory coat, buttoned to its full length, must be worn to protect the skin and clothing.[1][2] Personnel should also wear full-length pants and closed-toe shoes.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Operational Plans: Step-by-Step Guidance
Handling this compound Cylinders
-
Transportation : Always use a suitable hand truck to move this compound cylinders. Never attempt to lift a cylinder by its cap.[1] Cylinders must be secured with chains or straps during transport and storage.
-
Storage : Store cylinders in a cool, dry, well-ventilated area away from combustible materials, heat sources, and direct sunlight.[1][2] Cylinders should be stored upright with the valve protection cap in place.
-
Setup and Leak Checking :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Securely fasten the cylinder.
-
Before connecting the regulator, ensure the threads are clean and free of oil and grease.
-
After connecting the regulator and fittings, perform a leak check using a soapy water solution (e.g., Snoop). Bubbles will indicate a leak. If a leak is detected, tighten the fittings. If the leak persists, close the cylinder valve, and do not use the cylinder.
-
Spill Response Procedures
In the event of a this compound leak or spill:
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify your supervisor and institutional safety office. If there is an imminent threat of fire or medical emergency, call 911.
-
Ventilate : If it is safe to do so, increase ventilation to the area.
-
Do Not Re-enter : Do not re-enter the area until it has been cleared by safety personnel with appropriate monitoring equipment.
Disposal Plan
The disposal of this compound cylinders and related waste must be handled with care to ensure environmental safety and regulatory compliance.
Empty Cylinder Disposal
-
Labeling : Clearly label the cylinder as "EMPTY".
-
Return to Manufacturer : Return empty or partially used cylinders to the gas supplier.[1] Do not attempt to vent or dispose of the cylinder yourself.
Disposal of Contaminated Materials
Any materials contaminated with this compound or its byproducts (such as nitric acid) should be treated as hazardous waste.
-
Containment : Place contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled, and sealed hazardous waste container.
-
Storage : Store the hazardous waste container in a well-ventilated, designated area away from incompatible materials.[2]
-
Pickup : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[2] Local regulations for hazardous waste disposal must be strictly followed.[11][12]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. purdue.edu [purdue.edu]
- 3. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. Safety Guidelines for Handling this compound (NO) Gas Leaks [gasdetection.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. yourglovesource.com [yourglovesource.com]
- 11. How to Safely Empty a Nitrous Oxide Canister - Rotass [rotasswhip.com]
- 12. miamimagic.com.au [miamimagic.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
